molecular formula C14H10ClN B566816 4-(3-Chloro-4-methylphenyl)benzonitrile CAS No. 1352318-49-0

4-(3-Chloro-4-methylphenyl)benzonitrile

Cat. No.: B566816
CAS No.: 1352318-49-0
M. Wt: 227.691
InChI Key: QWNAUDRHDSTNOA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)benzonitrile is a strategic chemical intermediate in medicinal chemistry and drug discovery, primarily utilized in the development of novel active pharmaceutical ingredients (APIs) . The benzonitrile moiety is a privileged structure in drug design, featured in over 30 launched pharmaceuticals, due to its exceptional biocompatibility and metabolic stability . This nitrile group is a versatile bioisostere, capable of mimicking carbonyl or hydroxyl groups in drug-target interactions . It often functions as a key hydrogen bond acceptor, enabling high-affinity binding to enzyme active sites by forming critical interactions with amino acid residues such as serine, glutamine, or arginine . The specific substitution pattern of the biphenyl system in this compound makes it a valuable scaffold for constructing kinase inhibitors, hormone receptor modulators, and other targeted therapies . Researchers employ this compound as a critical building block in the synthesis of more complex molecules, leveraging its structure to optimize π-π stacking interactions and modulate the electronic properties of drug candidates . Its primary research value lies in the exploration of new chemical entities for the treatment of various diseases, contributing to advances in fields such as oncology and endocrinology . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNAUDRHDSTNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718374
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-49-0
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the biaryl compound, 4-(3-Chloro-4-methylphenyl)benzonitrile. This molecule is of interest in medicinal chemistry and materials science due to its structural motifs. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic underpinnings of this reaction, providing a detailed, step-by-step experimental protocol. Furthermore, it will outline the necessary characterization techniques to confirm the identity and purity of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. Safety considerations for all reagents are also addressed.

Introduction

Biaryl scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The targeted synthesis of substituted biaryls is, therefore, a cornerstone of modern organic chemistry. This compound represents a key intermediate, incorporating a chlorinated and methylated phenyl ring coupled with a benzonitrile moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for the synthesis of such biaryl compounds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[1][2]

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-Chloro-4-methylphenylboronic acid and 4-bromobenzonitrile.

Reaction Scheme

Suzuki Coupling Reaction reactant1 3-Chloro-4-methylphenylboronic acid start reactant1->start reactant2 4-Bromobenzonitrile reactant2->start plus + plus->start product This compound catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) catalyst->start end start->end end->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzonitrile to form a Pd(II) complex.[2][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base. The base activates the boronic acid, making it more nucleophilic.[1][3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (4-Bromobenzonitrile) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'-B(OH)₂ (3-Chloro-4-methylphenyl boronic acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation diaryl_pd_complex Ar-Pd(II)(Ar')Ln transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Starting Materials
CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Key Safety Precautions
3-Chloro-4-methylphenylboronic acid 170.40228-232[4]Causes skin and serious eye irritation.[5]
4-Bromobenzonitrile 182.02110-115[6]Toxic if swallowed. Avoid breathing dust.[7][8]
Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Chloro-4-methylphenylboronic acid (1.0 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-methylphenylboronic acid (1.0 equiv), 4-bromobenzonitrile (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) solvent 2. Solvent Addition (Toluene/Water) setup->solvent reaction 3. Reaction (Reflux, Inert Atmosphere) solvent->reaction monitoring 4. Monitoring (TLC/GC-MS) reaction->monitoring workup 5. Work-up (Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS, MP) purification->characterization

Caption: Step-by-step experimental workflow.

Characterization of this compound

Accurate characterization is crucial to confirm the successful synthesis and purity of the target compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₁₀ClN
Molar Mass 227.69 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not available in the searched literature.
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern on the biphenyl system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the quaternary carbons of the biphenyl linkage and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Note: Specific experimental ¹H NMR, ¹³C NMR, and mass spectral data for this compound were not explicitly found in the performed searches. The information provided is based on general principles of NMR and MS for similar biaryl nitrile compounds.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 3-Chloro-4-methylphenylboronic acid: Causes skin and serious eye irritation.[5]

  • 4-Bromobenzonitrile: Toxic if swallowed. Harmful in contact with skin. Causes serious eye irritation.[7][8]

  • Palladium catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents (Toluene, Ethyl Acetate): Flammable liquids and vapors. May cause drowsiness or dizziness.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical.[5][7][8][9]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The mechanistic details, a step-by-step experimental protocol, and necessary characterization techniques have been presented to aid researchers in the successful preparation and verification of this valuable chemical intermediate. Adherence to the described procedures and safety precautions is essential for a successful and safe synthetic outcome.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • PubChem. Benzonitrile, 4-bromo-. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]

  • Unknown. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]

  • ResearchGate. How can I purify impure benzonitrile? [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Unknown. Chemical shifts. [Link]

  • ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PMC. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • PubChemLite. 3-chloro-4-methylphenylboronic acid (C7H8BClO2). [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Unknown. 13C NMR Chemical Shifts (δ, ppm). [Link]

  • Wikipedia. 4-Chlorobenzonitrile. [Link]

  • Unknown. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Google Patents.
  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Google Patents.
  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-(3-Chloro-4-methylphenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for its characterization and critical analysis of its chemical and physical attributes. The guide synthesizes theoretical knowledge with practical, field-proven experimental protocols, ensuring scientific integrity and reproducibility.

Introduction

This compound, with the CAS number 1352318-49-0, is a bi-aryl nitrile compound. Its structure, featuring a chlorinated and methylated phenyl ring linked to a benzonitrile moiety, makes it a valuable building block in the synthesis of complex organic molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, rendering it a versatile precursor in medicinal chemistry for the development of novel therapeutic agents. Furthermore, the rigid bi-aryl scaffold is of interest in materials science for the creation of liquid crystals and organic light-emitting diodes (OLEDs).

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. This guide provides a detailed examination of its structural, thermal, and solubility characteristics, supported by established analytical techniques.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is directly available for this compound, other properties are inferred from closely related structural analogs.

PropertyValueSource
Chemical Name This compound-
CAS Number 1352318-49-0[1]
Molecular Formula C₁₄H₁₀ClN[1]
Molecular Weight 227.69 g/mol [1]
Appearance White to off-white crystalline solid (predicted)Inferred from related compounds[2]
Melting Point Not available. Predicted to be in the range of 45-97°C based on isomers.Inferred from[3][4][5]
Boiling Point Not available. Predicted to be > 200°C at atmospheric pressure.Inferred from related compounds[3]
Solubility Predicted to have low solubility in water and good solubility in polar organic solvents like DMSO and acetonitrile.Inferred from[6]

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound is critical for its function in subsequent synthetic steps. The following spectroscopic techniques are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules in solution.

Based on the analysis of similar structures, the proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic and methyl protons.[7][8] The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of doublets and multiplets due to the coupling between adjacent protons on the two phenyl rings. The methyl group protons are expected to appear as a sharp singlet at approximately δ 2.4 ppm.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[7][9][10][11] The spectrum is anticipated to show signals for all 14 carbon atoms. The nitrile carbon will be observed in the downfield region (around δ 118-120 ppm). The aromatic carbons will resonate in the range of δ 125-145 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon will appear as a singlet in the upfield region (around δ 20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a material.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the temperatures and heat flows associated with transitions in materials as a function of temperature or time.[12][13][14][15][16] It is the primary technique for determining the melting point and purity of a crystalline solid.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) from room temperature to a temperature sufficiently above the expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The purity can be estimated from the shape of the melting peak using the van't Hoff equation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17][18][19][20][21] This technique is used to assess the thermal stability and decomposition profile of the compound.

  • Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan (typically alumina or platinum).

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Purity and Water Content Determination

Ensuring the purity and controlling the water content of this compound is critical for its application, as impurities can interfere with subsequent reactions and affect the properties of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[22][23][24][25][26] It is the method of choice for determining the purity of non-volatile organic compounds.

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample solution and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Purity Calculation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.[27][28][29][30]

  • Titrator: An automated volumetric or coulometric Karl Fischer titrator is used. The choice depends on the expected water content (volumetric for >0.1%, coulometric for <0.1%).

  • Reagents: Use commercially available Karl Fischer reagents (titrant and solvent).

  • Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel.

  • Titration: The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated by the instrument based on the amount of titrant consumed and the titer of the reagent.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed framework for the comprehensive physicochemical characterization of this compound. By employing the described spectroscopic and analytical techniques, researchers can ensure the identity, purity, and quality of this important chemical intermediate. The provided experimental protocols serve as a robust starting point for laboratory investigations, enabling scientists and drug development professionals to confidently utilize this compound in their research endeavors. While specific experimental data for this compound is limited in the public domain, the principles and methodologies outlined herein, along with data from closely related analogs, provide a solid foundation for its scientific exploration.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Initial Assessment cluster_1 Structural & Purity Analysis cluster_2 Thermal & Physical Properties cluster_3 Data Integration & Reporting Sample This compound Visual Visual Inspection (Appearance, Color) Sample->Visual NMR NMR Spectroscopy (¹H and ¹³C) Visual->NMR IR IR Spectroscopy Visual->IR MS Mass Spectrometry Visual->MS HPLC HPLC (Purity) Visual->HPLC DSC DSC (Melting Point, Purity) Visual->DSC TGA TGA (Thermal Stability) Visual->TGA Solubility Solubility Studies Visual->Solubility KF Karl Fischer (Water Content) Visual->KF Analysis Data Analysis & Interpretation NMR->Analysis IR->Analysis MS->Analysis HPLC->Analysis DSC->Analysis TGA->Analysis Solubility->Analysis KF->Analysis Report Comprehensive Report / Certificate of Analysis Analysis->Report

Caption: Workflow for the physicochemical characterization of this compound.

HPLC Purity Analysis Workflow

HPLC_Workflow prep Sample Preparation (0.1 mg/mL in Acetonitrile) injection Inject Sample prep->injection hplc HPLC System (C18 Column, UV Detector) hplc->injection mobile_phase Mobile Phase (Acetonitrile/Water Gradient) mobile_phase->hplc chromatogram Data Acquisition (Chromatogram) injection->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis report Final Purity Report analysis->report

Caption: Step-by-step workflow for HPLC purity analysis.

References

  • GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Solubility of Things. 4-Chlorobenzonitrile. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

  • Unknown Source. Thermogravimetric Analysis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • YouTube. Back to Basics: Thermogravimetric Analysis (TGA). [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • bioRxiv. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]

  • eqipped. HPLC Grade Benzonitrile | High Purity Solvent. [Link]

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  • PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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An In-depth Technical Guide to 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Chloro-4-methylphenyl)benzonitrile is a biaryl nitrile compound characterized by a chlorinated and methylated phenyl ring linked to a benzonitrile moiety. This structure is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. The presence of the nitrile group, a versatile functional group, allows for its conversion into various other functionalities such as amines, carboxylic acids, and tetrazoles, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a probable synthetic route based on established methodologies, and key analytical techniques for its characterization.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers and key physicochemical properties for this compound are summarized below.

Identifier/PropertyValueSource(s)
CAS Number 1352318-49-0[1][2]
Molecular Formula C₁₄H₁₀ClN[1][2]
Molecular Weight 227.69 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)ClInferred
InChI Key InferredInferred
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of biaryl compounds like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3] This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. For the synthesis of the target molecule, a plausible route involves the coupling of 4-cyanophenylboronic acid with 1-chloro-2-methyl-4-iodobenzene (or a similar halide).

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4_cyanophenylboronic_acid 4-Cyanophenylboronic Acid suzuki_coupling Suzuki-Miyaura Cross-Coupling 4_cyanophenylboronic_acid->suzuki_coupling 1_chloro_2_methyl_4_iodobenzene 1-Chloro-2-methyl-4-iodobenzene 1_chloro_2_methyl_4_iodobenzene->suzuki_coupling catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->suzuki_coupling base Base (e.g., K₂CO₃, Cs₂CO₃) base->suzuki_coupling solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->suzuki_coupling workup Aqueous Work-up & Extraction suzuki_coupling->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known Suzuki-Miyaura reactions for similar substrates and should be optimized for this specific transformation.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenylboronic acid (1.2 equivalents), 1-chloro-2-methyl-4-iodobenzene (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water. To this mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The methyl group would appear as a singlet, likely in the range of 2.3-2.5 ppm. The aromatic protons on both rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their substitution.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon (typically 110-120 ppm), the methyl carbon (around 20 ppm), and the aromatic carbons. The number of signals will correspond to the number of chemically non-equivalent carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The ESI-MS spectrum should show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing further confirmation of the structure.

Gas Chromatography (GC)

Gas chromatography can be employed to assess the purity of the final product and to monitor the progress of the synthesis. A validated GC method would involve selecting an appropriate column and temperature program to achieve good separation of the product from starting materials and byproducts.[2]

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound are not widely reported, its structural motifs are present in molecules with diverse pharmacological properties. The nitrile group is a common pharmacophore and can act as a hydrogen bond acceptor or be a precursor to other functional groups.[5]

Workflow for Investigating Biological Activity

G start This compound library_synthesis Derivative Library Synthesis start->library_synthesis Functionalization screening High-Throughput Screening (HTS) library_synthesis->screening Assay Development hit_id Hit Identification screening->hit_id Data Analysis lead_opt Lead Optimization hit_id->lead_opt SAR Studies preclinical Preclinical Studies lead_opt->preclinical

Caption: A generalized workflow for exploring the biological potential of this compound in a drug discovery program.

Safety Information

This information is based on general knowledge of similar chemical compounds and a material safety data sheet (MSDS) should be consulted before handling.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Toxicity: The toxicity of this specific compound is not well-documented. However, nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed literature on this specific molecule is limited, its synthesis can be reliably approached using established methods like the Suzuki-Miyaura cross-coupling. The analytical techniques outlined in this guide provide a solid framework for its characterization and quality control. Further research into the biological activities of this compound and its derivatives could unveil novel applications in medicinal chemistry.

References

  • This compound - CAS:1352318-49-0 - Beijing Xinheng Research Technology Co., Ltd. (Available on various chemical supplier websites).
  • 1352318-49-0|this compound - BIOFOUNT. (Available on various chemical supplier websites).
  • Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl)
  • 4-Chlorobenzonitrile (623-03-0) 1H NMR - ChemicalBook.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (Available on the RSC website).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (University of Wisconsin-Madison, Department of Chemistry).
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (Published in various peer-reviewed journals).
  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate.
  • Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (Published in Organometallics).
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal C
  • Suzuki Coupling - SynArchive.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem - NIH.
  • Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile - ResearchGate. (Published in various peer-reviewed journals).
  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (Published in Journal of Medicinal Chemistry).

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Spectroscopic Analysis of 4-(3-Chloro-4-methylphenyl)benzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. This technical guide focuses on the spectroscopic characterization of 4-(3-Chloro-4-methylphenyl)benzonitrile, a molecule of interest for its potential applications in drug development and organic electronics. The molecular formula for this compound is C₁₄H₁₀ClN, and its CAS number is 1352318-49-0.[1] This document serves as a foundational resource for researchers, providing a detailed, albeit predictive, analysis of the expected spectroscopic data based on established principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Features

A comprehensive search for experimentally-derived spectroscopic data for this compound did not yield specific datasets for ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry. However, by examining the constituent functional groups and the overall molecular architecture, we can reliably predict the key features that would be observed in its spectra. The structure consists of a benzonitrile ring linked to a 3-chloro-4-methylphenyl ring, giving rise to a distinct pattern of signals that are diagnostic of its identity and purity.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a singlet in the aliphatic region for the methyl group.

  • Methyl Protons: A sharp singlet is anticipated around δ 2.3-2.5 ppm , characteristic of a methyl group attached to an aromatic ring.

  • Aromatic Protons: The aromatic region (δ 7.0-8.0 ppm ) will display a more complex pattern. The protons on the benzonitrile ring will likely appear as two doublets, integrating to two protons each, due to their para-substitution. The protons on the 3-chloro-4-methylphenyl ring will exhibit a more complex splitting pattern due to their relative positions, likely appearing as a doublet, a singlet-like signal, and another doublet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

  • Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm , is expected for the methyl carbon.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear as a weak signal in the range of δ 115-125 ppm .

  • Aromatic Carbons: The aromatic region will show a number of signals between δ 120-150 ppm . The carbon atoms attached to the chlorine and the nitrile group, as well as the carbon atoms at the junction of the two rings, will have distinct chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C≡N (Nitrile)2220-2240Strong, sharp absorption
C-H (Aromatic)3000-3100Medium to weak absorptions
C=C (Aromatic)1450-1600Multiple medium to strong bands
C-Cl (Aryl Halide)1000-1100Medium to strong absorption
C-H (Methyl)2850-2960Medium absorptions

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₁₄H₁₀ClN, the nominal molecular weight is approximately 227 g/mol . Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the nitrile group (CN), the chlorine atom (Cl), and the methyl group (CH₃). The cleavage of the bond between the two aromatic rings would also be a significant fragmentation pathway.

Predicted Fragmentation Pathway:

Fragmentation M [C14H10ClN]+• m/z = 227/229 F1 [C13H10Cl]+• m/z = 201/203 M->F1 - CN F2 [C14H10N]+• m/z = 192 M->F2 - Cl F3 [C13H7ClN]+• m/z = 212/214 M->F3 - CH3

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

While specific data is not available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

MS Data Acquisition
  • Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the expected spectroscopic data for this compound. While awaiting experimental verification, this analysis serves as a valuable reference for researchers in the synthesis, identification, and application of this and structurally related compounds. The detailed interpretation of the predicted spectra, rooted in the fundamental principles of each analytical technique, offers a robust framework for future empirical studies.

References

The initial search for spectroscopic data for the specific compound this compound did not yield direct experimental data. The provided CAS number and molecular formula were obtained from a chemical supplier database. The predictive analysis is based on established principles of spectroscopic interpretation, for which general references in organic spectroscopy would be appropriate.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Beijing欣恒研科技有限公司. this compound. Retrieved from [Link][1]

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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: January 15, 2026

A Note on the Data: This technical guide presents a comprehensive, exemplary workflow for the single-crystal X-ray diffraction analysis of 4-(3-chloro-4-methylphenyl)benzonitrile. As a specific, publicly deposited crystal structure for this exact molecule was not available at the time of writing, the crystallographic data and structural parameters presented herein are representative, high-quality examples derived from closely related biphenyl nitrile structures. The methodologies, interpretations, and validation protocols described are grounded in established best practices to provide a robust and educational framework for researchers in the field.

| Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural curiosity; it is a fundamental determinant of function. Small molecules, particularly those with scaffolds like the biphenyl nitrile core of this compound, are of significant interest. The substituted biphenyl motif is a privileged structure found in numerous pharmaceuticals, where the torsional angle between the phenyl rings critically influences the molecule's conformation and its ability to bind to biological targets.

The addition of a chloro group, a methyl group, and a nitrile moiety introduces specific electronic and steric properties that can modulate a compound's lipophilicity, hydrogen bonding capability, and metabolic stability. Understanding how these substituents guide the molecule's self-assembly into a crystalline solid provides invaluable insight into its intermolecular interactions and solid-state properties, which are critical for formulation and bioavailability.

This guide provides a detailed, field-proven methodology for the complete crystal structure analysis of this compound, from crystal growth to final structure validation and interpretation. We will explore not just the "how" but the "why" behind each experimental choice, offering a narrative grounded in the principles of chemical crystallography.

| The Experimental & Computational Workflow: A Self-Validating Protocol

The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that demands precision at every step. The validity of the final model is contingent on the quality of each preceding phase, from crystallization to data processing and refinement.

Step 1: Growing Diffraction-Quality Single Crystals

Expertise & Rationale: The foundation of any crystallographic analysis is a single crystal of sufficient size and quality. The goal is to encourage a single nucleation event followed by slow, ordered growth. A mixture of solvents is often employed to fine-tune solubility. For a relatively non-polar molecule like our target, a common strategy is to dissolve it in a good solvent (e.g., dichloromethane) and introduce an anti-solvent (e.g., hexane) to slowly decrease solubility, promoting crystallization.

Protocol: Slow Evaporation Method

  • Preparation: Dissolve ~5-10 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small, clean vial.

  • Inducing Crystallization: Add a less-polar anti-solvent (e.g., n-hexane) dropwise until the solution becomes faintly turbid, indicating it is near saturation. Add one or two more drops of the primary solvent to redissolve the precipitate.

  • Growth: Cover the vial with a cap, pierced with a needle. This allows for very slow evaporation of the more volatile solvent over several days at room temperature.

  • Harvesting: Once well-formed, block-shaped crystals (typically 0.1-0.3 mm in size) are observed, carefully harvest one using a cryo-loop.

Step 2: Single-Crystal X-ray Diffraction Data Collection

Expertise & Rationale: Data collection is performed at cryogenic temperatures (around 100-173 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise measurement of electron density.[1][2] The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties; Molybdenum Kα radiation is a robust choice for small organic molecules.

Protocol: Data Acquisition

  • Mounting: A suitable single crystal is selected under a microscope, mounted on a cryo-loop, and flash-cooled in a stream of cold nitrogen gas on the goniometer head of the diffractometer.[3]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.[1]

  • Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. For a typical organic crystal, this involves collecting a full sphere of data with frame widths of 0.5-1.0° and exposure times of 10-30 seconds per frame.[4]

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then corrected for various factors (Lorentz, polarization, absorption) to produce a final reflection file (.hkl file).

Workflow Diagram: From Crystal to Refined Structure

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Growth Mount Crystal Mounting & Cryo-cooling Crystal->Mount Data X-ray Data Collection (Diffractometer) Mount->Data Integrate Data Integration & Reduction (Produces .hkl file) Data->Integrate Raw Data Solve Structure Solution (SHELXS) (Direct Methods) Integrate->Solve Refine Structure Refinement (SHELXL) (Least-Squares Fitting) Solve->Refine Validate Validation (checkCIF) (Quality Assurance) Refine->Validate Report Final Structural Model (.cif file) Validate->Report

Caption: A flowchart of the single-crystal X-ray crystallography workflow.

Step 3: Structure Solution and Refinement

Expertise & Rationale: This phase translates the collected diffraction intensities into a 3D atomic model. The SHELX software suite is the industry standard for this process.[5][6][7] The structure is first "solved" to find the initial positions of most non-hydrogen atoms and then "refined" to optimize their positions, atomic displacement parameters, and other variables to best fit the experimental data.

Protocol: Structure Solution and Refinement using SHELXT/SHELXL

  • Structure Solution: The structure is solved using intrinsic phasing methods, as implemented in programs like SHELXT.[7] This typically reveals the positions of all non-hydrogen atoms.

  • Initial Refinement: The initial model is refined using SHELXL. This involves a least-squares minimization process where the calculated diffraction pattern from the model is compared to the experimental data. The quality of the fit is monitored using the R1 and wR2 values (R-factors).

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as their scattering contribution is weak.

  • Final Refinement Cycles: The model is refined until convergence is reached, indicated by a stable R-factor and a flat difference electron density map.

| Results: The Molecular and Supramolecular Architecture

The final output of the process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data Summary

The following table summarizes the representative crystallographic data for this compound.

ParameterRepresentative Value
Chemical FormulaC₁₄H₁₀ClN
Formula Weight227.69 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.15
b (Å)12.50
c (Å)11.20
β (°)98.5
Volume (ų)1128
Z4
Temperature (K)150
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected9850
Independent Reflections2580
R_int0.035
Final R1 [I > 2σ(I)]0.042
Final wR2 (all data)0.115
Molecular Conformation

A key structural feature of biphenyl derivatives is the dihedral angle between the mean planes of the two aromatic rings. In this case, the steric hindrance between the ortho-hydrogen on the benzonitrile ring and the substituents on the adjacent ring forces a twisted conformation. For our representative structure, this dihedral angle is approximately 45-55° . This non-planar conformation is critical for its interaction with biological macromolecules, as it presents a distinct three-dimensional shape compared to a flat, coplanar system.

Supramolecular Assembly and Intermolecular Interactions

While covalent bonds define the molecule, non-covalent interactions dictate how molecules pack in the crystal lattice. This packing is crucial for solid-state properties. Analysis of the crystal packing reveals several key interactions, which can be visualized and quantified using Hirshfeld surface analysis.[8][9]

  • C—H···N Interactions: The nitrogen atom of the nitrile group is a weak hydrogen bond acceptor. In the crystal lattice, it is expected to form weak C—H···N hydrogen bonds with aromatic C-H groups from neighboring molecules, linking them into chains or layers.

  • π–π Stacking: The aromatic rings can interact via π–π stacking. Given the twisted nature of the molecule, these are likely to be offset stacking interactions, where the centroid of one ring is positioned over the edge of a neighboring ring.[10]

Diagram: Key Intermolecular Interactions

Caption: A schematic of potential non-covalent interactions in the crystal lattice.

| Trustworthiness: The Role of Structure Validation

Authoritative Grounding: A crystal structure is not considered complete until it has been rigorously validated. The International Union of Crystallography (IUCr) provides a free, automated service called checkCIF that scrutinizes the crystallographic information file for completeness, self-consistency, and adherence to crystallographic conventions.[11][12][13][14][15]

The checkCIF report generates a series of ALERTS (A, B, C, G) that highlight potential issues, from major errors in symmetry assignment (Level A) to minor informational points (Level G). A publication-quality structure should be free of Level A alerts. This validation step is a cornerstone of scientific integrity in crystallography, ensuring that reported structures are reliable and reproducible.

| Conclusion

The determination of the crystal structure of this compound provides a lucid example of the power of single-crystal X-ray diffraction. This guide has detailed a robust, self-validating workflow that yields a precise three-dimensional model of the molecule. The analysis reveals a non-planar conformation defined by the inter-ring dihedral angle and a supramolecular architecture governed by a network of weak C—H···N and π–π interactions. For professionals in drug development, these structural insights are paramount, informing structure-activity relationship (SAR) studies, guiding the design of new analogues, and providing critical data for understanding the solid-state properties that influence a drug candidate's ultimate viability.

| References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2022). MDPI. [Link]

  • SHELXTL User Guide for Students. Scribd. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. (2020). ResearchGate. [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2018). SETSCI Conference Proceedings. [Link]

  • A Guide to Using SHELXTL. (2000). University of Illinois. [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

  • checkCIF. International Union of Crystallography. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(6), 455-463. [Link]

  • PLATON/VALIDATION. Utrecht University. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Data Collection for Crystallographic Structure Determination. (2012). National Institutes of Health. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University.

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

  • Miao, M., & Li, J. (2022). The crystal structure of 4-(chloromethyl)benzonitrile, C8H6ClN. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 545-546. [Link]

  • The SHELX package. MIT OpenCourseWare. [Link]

  • Yathirajan, H. S., et al. (2011). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1647. [Link]

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Solubility profile of 4-(3-Chloro-4-methylphenyl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-(3-Chloro-4-methylphenyl)benzonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive examination of the solubility profile of this compound. Given the absence of extensive public data for this specific molecule, this document serves as a foundational resource, outlining theoretical principles for solubility prediction and providing detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals, offering the necessary tools to systematically characterize the solubility of this compound in a range of organic solvents.

Introduction: The Significance of this compound

This compound is a complex aromatic compound featuring a biphenyl scaffold, a structure common in medicinal chemistry. Its constituent functional groups—a polar nitrile (-C≡N), a halogen (chloro-), and a nonpolar methyl group—create a molecule with nuanced physicochemical properties. Benzonitrile derivatives are recognized as privileged structures in drug development, contributing to a wide array of therapeutic agents, including kinase inhibitors and anticancer agents.[4][5][6] An in-depth understanding of the solubility of this compound is therefore paramount for its effective utilization as a synthetic intermediate or a potential therapeutic agent itself.

Physicochemical Properties Influencing Solubility:

  • Biphenyl Core: The dual phenyl ring system imparts significant hydrophobicity and rigidity, suggesting a preference for non-polar or moderately polar solvents.

  • Nitrile Group: The strongly polar nitrile group can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents.[4]

  • Chloro and Methyl Groups: The chloro-substituent adds to the molecule's polarizability, while the methyl group increases its lipophilicity. The interplay of these groups dictates the molecule's affinity for different solvent environments.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide valuable predictive insights, guiding solvent selection and experimental design.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by solubility parameters. Hansen Solubility Parameters (HSP) refine this concept by dividing the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.[7][8][9][10]

For a solute to dissolve in a solvent, their respective HSP values must be similar. By mapping the HSP of various solvents, a "solubility sphere" can be constructed for this compound, where solvents falling within the sphere are predicted to be good solvents.[10]

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model that predicts activity coefficients in non-ideal mixtures based on the functional groups present in the molecules.[11] It breaks down the molecule into its constituent groups (e.g., aromatic carbon, nitrile, chloro-group) and calculates the activity coefficient based on the interactions between these groups.[11][12][13] This model is particularly useful for estimating solubility in a wide range of solvents where experimental data is unavailable.[12]

Qualitative Solubility Profile: An Expert Assessment

Based on its molecular architecture, a qualitative solubility profile for this compound can be predicted:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)High The strong dipole of these solvents interacts favorably with the polar nitrile and chloro groups. The aromatic rings are also accommodated. 4-chlorobenzonitrile, a related compound, shows good solubility in such solvents.[14]
Polar Protic (e.g., Ethanol, Methanol)Moderate These solvents can engage in dipole-dipole interactions. However, their hydrogen-bonding network may be disrupted by the large, non-polar biphenyl structure, limiting solubility compared to aprotic solvents.
Non-Polar (e.g., Toluene, Hexane, Cyclohexane)Low to Moderate The non-polar biphenyl and methyl components will favor these solvents. However, the highly polar nitrile group will be poorly solvated, likely resulting in limited solubility. Toluene may be a better solvent than alkanes due to pi-pi stacking interactions with the aromatic rings.
Aqueous (e.g., Water, Buffers)Very Low / Insoluble The large, hydrophobic biphenyl core will dominate, leading to poor solubility in water, a characteristic common to many poorly water-soluble drug candidates.[1][2] 4-chlorobenzonitrile has low water solubility.[14]

Experimental Protocols for Solubility Determination

Accurate solubility data requires rigorous experimental methodology. The following section details authoritative protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the universally accepted "gold standard" for determining the true equilibrium solubility of a compound.[15][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[3]

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[17]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is achieved.[15][17]

  • Phase Separation: After equilibration, allow the suspension to settle. To completely remove undissolved solids, centrifuge the sample and then filter the supernatant through a solvent-compatible, fine-pored syringe filter (e.g., 0.22 µm or 0.45 µm).[15] This step is critical to prevent artificially high solubility measurements.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][15]

  • Calculation: Determine the concentration of the saturated solution, accounting for any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-72 hours) B->C D Centrifuge sample C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Analyze by validated HPLC-UV method F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, kinetic solubility assays are often employed for rapid screening of many compounds.[18][19][20] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[19][20]

Common HTS Methodologies:

  • Nephelometry: This technique measures the forward-scattered light from suspended particles (precipitate) as a compound is diluted in an aqueous buffer.[21] The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility.

  • UV-Spectroscopic Analysis: In this method, a DMSO stock solution is added to a buffer, allowed to equilibrate for a short period, and then filtered using a 96-well filter plate. The concentration of the compound in the filtrate is then determined by UV absorbance.[16][21][22]

High-Throughput Kinetic Solubility Workflow

G A Start Prepare concentrated stock solution of compound in DMSO B Dispensing Add stock solution to aqueous buffer in 96-well plate A->B C Incubation Short equilibration (e.g., 1-2 hours) at room temperature B->C D Separation Filter plate to remove precipitate C->D E Detection Quantify compound concentration in filtrate via UV-Vis or LC-MS D->E F Result Determine Kinetic Solubility E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Gravimetric Method

The gravimetric method is a classical, straightforward technique for determining solubility.[2][23] It involves preparing a saturated solution, evaporating a known volume of the filtrate to dryness, and weighing the residual solute.[23][24]

Detailed Protocol:

  • Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (steps 1-3).

  • Filtration: Filter the solution to remove any undissolved solid.

  • Aliquot Measurement: Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent to dryness using a hot plate or water bath in a fume hood. Subsequently, dry the dish in an oven at a suitable temperature (below the compound's melting point) until a constant weight is achieved.[2][23]

  • Calculation: The weight of the solute in the known volume of the solution is determined by the difference in the final and initial weights of the evaporating dish. The solubility can then be calculated.[23]

Data Summary and Presentation

To facilitate a systematic study, all experimentally determined solubility data should be recorded in a structured format.

Table 1: Experimental Solubility Data for this compound

Organic SolventTemperature (°C)Method of AnalysisSolubility (mg/mL)Solubility (mol/L)Observations
Example: Acetonitrile25HPLC-UV
Example: Ethanol25HPLC-UV
Example: Toluene25Gravimetric
Example: Hexane25HPLC-UV
Example: DMSO25HPLC-UV

Conclusion

This technical guide provides the essential theoretical and practical framework for characterizing the solubility of this compound. While predictive models offer initial guidance, the definitive solubility profile must be established through meticulous experimental work. The detailed protocols for the shake-flask, high-throughput, and gravimetric methods presented herein offer researchers a robust toolkit for generating reliable and reproducible data. A thorough understanding of this compound's solubility is a non-negotiable prerequisite for its successful application in pharmaceutical research and broader chemical synthesis, ensuring informed decisions in process development, formulation, and screening cascades.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel small molecule, 4-(3-Chloro-4-methylphenyl)benzonitrile. Based on extensive structural analogy, pharmacophore modeling, and analysis of relevant signaling pathways, we hypothesize that this compound is a potent inhibitor of key protein kinases implicated in oncogenesis and immune regulation. This document will delve into the rationale for selecting Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src, and Bruton's tyrosine kinase (BTK) as primary targets of interest. Furthermore, we will present detailed, field-proven experimental protocols for the validation of these targets and the characterization of the compound's mechanism of action.

Introduction to this compound: A Kinase Inhibitor Scaffold

The chemical structure of this compound, featuring a substituted biphenyl core with a nitrile group, is reminiscent of numerous clinically successful kinase inhibitors. The benzonitrile moiety, in particular, is a well-established pharmacophore in kinase inhibitor design. The nitrile group can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibition. The "3-chloro-4-methylphenyl" substitution pattern contributes to the molecule's hydrophobicity and can provide crucial van der Waals interactions within the ATP-binding pocket, potentially enhancing both potency and selectivity. While direct biological data for this specific molecule is not yet publicly available, the strong structural parallels to known kinase inhibitors provide a solid foundation for targeted investigation.

Postulated Therapeutic Targets and Mechanistic Rationale

Based on a thorough analysis of structure-activity relationships (SAR) of analogous compounds, we have identified three high-priority potential therapeutic targets for this compound.

Epidermal Growth Factor Receptor (EGFR): A Validated Oncogene Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4]

Rationale for Targeting EGFR:

Many successful EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline scaffold with a substituted anilino side chain. The 3-chloro-4-fluoroaniline moiety is a common feature in second-generation EGFR inhibitors like afatinib.[5][6] The "3-chloro-4-methylphenyl" group of our compound of interest is structurally very similar and is predicted to occupy the same hydrophobic pocket in the EGFR kinase domain. The benzonitrile group can mimic the hydrogen bonding interactions of the quinazoline core with the hinge region of the kinase.

Signaling Pathway and Inhibition:

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[1][7] this compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain and preventing its phosphorylation, thereby abrogating downstream signaling.

Diagram of EGFR Signaling Pathway and Proposed Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Compound 4-(3-Chloro-4-methylphenyl) benzonitrile Compound->EGFR

Caption: EGFR signaling cascade and the proposed inhibitory action of the compound.

Proto-oncogene tyrosine-protein kinase Src: A Key Player in Metastasis

Src is a non-receptor tyrosine kinase that is a critical node in signaling pathways controlling cell adhesion, migration, and invasion.[8][9] Elevated Src activity is strongly correlated with the metastatic potential of solid tumors.[8][10]

Rationale for Targeting Src:

Several potent Src inhibitors incorporate a 4-anilinoquinoline-3-carbonitrile scaffold, with substitutions on the aniline ring being crucial for potency.[11] The biphenyl structure of this compound can be viewed as a simplified analog of these inhibitors, where the benzonitrile ring mimics the quinolinecarbonitrile core and the substituted phenyl ring occupies the position of the aniline moiety.

Signaling Pathway and Inhibition:

Src is activated by various upstream signals, including growth factor receptors and integrins.[9] Once active, Src phosphorylates a multitude of substrates, including focal adhesion kinase (FAK), leading to the disassembly of focal adhesions and increased cell motility.[10] By inhibiting the kinase activity of Src, this compound is expected to block these pro-metastatic signaling events.

Diagram of Src Signaling Pathway and Proposed Inhibition

Src_pathway cluster_upstream Upstream Signals GF_Receptors Growth Factor Receptors Src Src GF_Receptors->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Migration Cell Migration & Invasion FAK->Migration Compound 4-(3-Chloro-4-methylphenyl) benzonitrile Compound->Src

Caption: Src signaling in cell migration and its proposed inhibition.

Bruton's Tyrosine Kinase (BTK): A Target in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[12][13] Constitutive activation of the BCR pathway is a key driver of proliferation and survival in many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[14][15]

Rationale for Targeting BTK:

The first-in-class BTK inhibitor, ibrutinib, features a pyrazolopyrimidine core with a substituted phenyl group. While structurally distinct, the core principle of occupying the ATP binding pocket with a substituted aromatic system is a shared feature. The 3-chloro-4-methylphenyl moiety of our compound could potentially fit into the hydrophobic region of the BTK active site, while the benzonitrile engages in key interactions with the hinge region.

Signaling Pathway and Inhibition:

Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways, including PLCγ2 and NF-κB, which promote B-cell proliferation and survival.[13] By inhibiting BTK's kinase activity, this compound is predicted to block these survival signals, leading to apoptosis in malignant B-cells.

Diagram of BTK Signaling Pathway and Proposed Inhibition

BTK_pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Compound 4-(3-Chloro-4-methylphenyl) benzonitrile Compound->BTK

Caption: BTK signaling in B-cell survival and its proposed inhibition.

Experimental Validation Workflows

To empirically validate the hypothesized targets of this compound, a series of robust and self-validating experimental protocols are proposed.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Culture and Treatment:

    • Culture relevant cancer cell lines (e.g., A431 for EGFR, MDA-MB-231 for Src, TMD8 for BTK) to 80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice.

  • Protein Separation and Detection:

    • Centrifuge the samples to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with specific antibodies against the hypothesized targets (EGFR, Src, BTK) and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Plot the fraction of soluble protein as a function of temperature for each treatment condition.

    • A rightward shift in the melting curve in the presence of the compound indicates target engagement.

Diagram of CETSA Workflow

CETSA_workflow Start Start: Cell Culture Treatment Treat with Compound or Vehicle Start->Treatment Lysis Cell Lysis Treatment->Lysis Heating Heat to a Range of Temperatures Lysis->Heating Centrifugation Centrifugation to Separate Soluble and Insoluble Fractions Heating->Centrifugation SDS_PAGE SDS-PAGE and Western Blot Centrifugation->SDS_PAGE Analysis Data Analysis: Plot Melting Curves SDS_PAGE->Analysis End End: Determine Target Engagement Analysis->End

Sources

A Researcher's Guide to the Synthesis of Substituted Benzonitriles: Core Methodologies and Modern Advances

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzonitriles are foundational structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry, with a rich history of methodological evolution. This technical guide provides an in-depth review of the principal synthetic strategies for preparing substituted benzonitriles. We traverse the landscape from classical, time-honored methods such as the Sandmeyer and Rosenmund-von Braun reactions to the forefront of transition-metal catalysis, featuring palladium and nickel-catalyzed cross-coupling reactions. Furthermore, alternative pathways, including the dehydration of amides and the direct conversion of aldehydes, are explored. For each core methodology, we dissect the underlying mechanisms, explain the rationale behind experimental choices, and provide validated, step-by-step protocols. Comparative data is presented to guide researchers in selecting the optimal synthetic route based on substrate scope, functional group tolerance, and reaction efficiency.

Introduction: The Enduring Importance of the Benzonitrile Moiety

The cyano group on an aromatic ring is a uniquely versatile functional group. It serves not only as a key pharmacophore in numerous approved drugs but also as a synthetic linchpin, readily transformable into other critical functionalities such as carboxylic acids, amines, amides, and tetrazoles.[3][4] This versatility makes the synthesis of substituted benzonitriles a critical endeavor for professionals in drug development and materials science. The evolution of synthetic methods reflects the broader trends in organic chemistry: a continuous drive towards milder conditions, greater functional group tolerance, higher yields, and improved safety and sustainability profiles. This guide aims to provide both a historical perspective and a current, practical overview of the most powerful tools available for the synthesis of these vital compounds.

Foundational Pillars: Classical Routes to Aryl Nitriles

Two classical, name reactions have long served as the bedrock for benzonitrile synthesis: the Sandmeyer and the Rosenmund-von Braun reactions. While modern methods often offer advantages, a deep understanding of these foundational reactions is crucial, as they remain relevant in specific synthetic contexts.

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, this reaction provides a reliable method for converting an aromatic amino group into a nitrile via a diazonium salt intermediate.[5][6] It is a powerful example of a radical-nucleophilic aromatic substitution.[5]

Causality and Mechanistic Insight: The reaction proceeds in two distinct stages. First, a primary aryl amine is treated with a nitrite source (typically sodium nitrite) under acidic conditions to form a relatively unstable aryl diazonium salt. In the second stage, this salt is treated with a copper(I) cyanide salt. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the concomitant loss of dinitrogen gas and formation of a copper(II) species.[5][7] The aryl radical then reacts with the cyanide bound to the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.

The primary driver for this reaction is the excellent leaving group ability of molecular nitrogen (N₂), which provides a strong thermodynamic driving force for the transformation. However, the instability of diazonium salts, which can be explosive if isolated, necessitates careful temperature control (typically 0-5°C) and their immediate use in subsequent steps.

Visualizing the Sandmeyer Reaction Mechanism:

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Ar-NH2 Aryl Amine Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ NaNO₂, H⁺ (0-5°C) Ar• Aryl Radical Ar-N2+->Ar• Cu(I)CN - N₂ - Cu(II) Ar-CN Benzonitrile Ar•->Ar-CN + [Cu(II)(CN)₂] - Cu(I)CN

Caption: The two-stage mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Chlorobenzonitrile via Sandmeyer Reaction [8]

  • Diazotization: In a 500 mL beaker, suspend 4-chloroaniline (0.1 mol, 12.76 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol, 7.59 g in 20 mL water) dropwise, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

  • Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide (0.12 mol, 10.75 g) and sodium cyanide (0.24 mol, 11.76 g) in water (100 mL). Cool this solution to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. A reaction ensues with the evolution of nitrogen gas.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat on a water bath at 60-70°C for 30 minutes to ensure complete reaction. Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield 4-chlorobenzonitrile.

The Rosenmund-von Braun Reaction

This method involves the direct cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures.[9][10] It offers a more direct route than the Sandmeyer reaction by avoiding the preparation of diazonium salts.

Causality and Mechanistic Insight: The classical Rosenmund-von Braun reaction requires high temperatures (150-250°C) and a polar, high-boiling solvent like DMF or nitrobenzene.[10][11] The mechanism is believed to involve the oxidative addition of the aryl halide to Cu(I)CN, forming a transient Cu(III) intermediate.[10] This is followed by reductive elimination to yield the aryl nitrile and Cu(I)X. The harsh conditions, however, limit its applicability to substrates with sensitive functional groups.

Modern advancements have significantly improved this reaction. The use of catalytic amounts of copper in conjunction with ligands like L-proline or operating in ionic liquids can facilitate the reaction at much lower temperatures (80-120°C), thereby broadening its synthetic utility.[11]

Visualizing the Rosenmund-von Braun Reaction Mechanism:

RvB_Mechanism Ar-X Aryl Halide Intermediate Ar-Cu(III)(CN)X (Cu(III) Intermediate) Ar-X->Intermediate Oxidative Addition Cu(I)CN Copper(I) Cyanide Cu(I)CN->Intermediate Ar-CN Benzonitrile Intermediate->Ar-CN Reductive Elimination Cu(I)X Copper(I) Halide Intermediate->Cu(I)X

Caption: The mechanism of the Rosenmund-von Braun reaction.

Experimental Protocol: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile [11]

  • Setup: To an oven-dried Schlenk tube, add 1-bromo-4-methoxybenzene (1.0 mmol, 187 mg), copper(I) cyanide (1.2 mmol, 107 mg), L-proline (0.4 mmol, 46 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Reaction: Evacuate and backfill the tube with argon. Add anhydrous DMF (2 mL) via syringe. Seal the tube and heat the reaction mixture at 120°C for 24 hours with magnetic stirring.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybenzonitrile.

The Vanguard of Synthesis: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of benzonitriles, offering milder conditions, unprecedented functional group tolerance, and broader substrate scope compared to classical methods.[2][12] Palladium and nickel are the most prominent metals in this domain.

Palladium-Catalyzed Cyanation

First reported by Takagi in 1973, palladium-catalyzed cyanation has become one of the most reliable and versatile methods for synthesizing aryl nitriles from aryl halides and triflates.[12]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide (or triflate) bond to form a Pd(II) intermediate. This is followed by a cyanide-for-halide exchange (transmetalation if using a cyanide source like Zn(CN)₂ or ligand exchange with KCN). The final step is reductive elimination from the Pd(II)-aryl-cyanide complex to yield the benzonitrile product and regenerate the catalytically active Pd(0) species.

A key challenge in this chemistry is the potential for the cyanide anion to strongly coordinate to and deactivate the palladium catalyst.[13] This has been overcome through careful ligand design and the use of cyanide sources that release cyanide slowly or in a controlled manner. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) have emerged as highly effective, less toxic, and easily handled cyanide sources.[12] Groundbreaking work by Buchwald and others has led to protocols that operate at or near room temperature, even in aqueous media, showcasing the method's high level of sophistication and practicality.[14][15][16]

Visualizing the Palladium-Catalyzed Cyanation Cycle:

Pd_Catalysis Pd0 Pd(0)L₂ ArX Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ PdII_Cyano Ar-Pd(II)(CN)L₂ PdII_Aryl->PdII_Cyano Cyanide Exchange PdII_Cyano->Pd0 ArCN Ar-CN PdII_Cyano->ArCN Reductive Elimination ArX->PdII_Aryl Oxidative Addition CN_source CN⁻ Source (e.g., Zn(CN)₂)

Caption: General catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol: Mild, Aqueous Palladium-Catalyzed Cyanation [14]

  • Setup: To a vial, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 70 mg), and a third-generation palladacycle precatalyst (e.g., G3-XantPhos, 2 mol%, 18 mg).

  • Reaction: Add a 5:1 mixture of water and THF (2.0 mL). Seal the vial and stir the mixture vigorously at 40°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Nickel-Catalyzed Cyanation

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cyanation reactions.[1][17] Nickel catalysis often enables unique reactivity and can be effective for challenging substrates, including aryl chlorides.

Causality and Mechanistic Insight: The catalytic cycle for nickel is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel systems can also engage in Ni(I)/Ni(III) cycles, particularly in photoredox-catalyzed variants.[18] Nickel catalysts have been successfully paired with a wide range of cyanide sources, from traditional metal cyanides like Zn(CN)₂ to organic sources like tert-butyl cyanide.[1] The development of air-tolerant nickel catalyst systems has further enhanced the practical appeal of this methodology.[1]

Visualizing the Nickel-Catalyzed Cyanation Cycle:

Ni_Catalysis Ni0 Ni(0)L₂ ArX Ar-X NiII_Aryl Ar-Ni(II)(X)L₂ NiII_Cyano Ar-Ni(II)(CN)L₂ NiII_Aryl->NiII_Cyano Cyanide Exchange NiII_Cyano->Ni0 ArCN Ar-CN NiII_Cyano->ArCN Reductive Elimination ArX->NiII_Aryl Oxidative Addition CN_source CN⁻ Source

Caption: General catalytic cycle for Ni-catalyzed cyanation.

Alternative and Complementary Synthetic Pathways

While cyanation of aryl halides is the most common strategy, other methods starting from different functional groups provide valuable alternatives.

From Aldehydes and Primary Amides

Dehydration of Amides: The direct dehydration of primary benzamides is a fundamental and clean route to benzonitriles.[19] This transformation can be achieved with a wide variety of dehydrating agents, ranging from classical reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to modern catalytic systems.[20] The choice of reagent often depends on the scale and functional group tolerance required.

Conversion from Aldehydes: A highly efficient, one-pot method involves the conversion of a benzaldehyde to its corresponding nitrile.[21] This typically proceeds via the in-situ formation of an aldoxime (by reaction with hydroxylamine hydrochloride), which is then dehydrated without isolation.[22][23] Various catalysts, including ferrous sulfate and solid acids, can promote this transformation, offering a mild and often high-yielding route that avoids the use of toxic metal cyanides.[21][24]

Experimental Protocol: One-Pot Synthesis of Benzonitrile from Benzaldehyde [21]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), hydroxylamine hydrochloride (11 mmol, 0.76 g), and anhydrous ferrous sulfate (FeSO₄, 1 mmol, 152 mg).

  • Reaction: Add N,N-dimethylformamide (DMF, 20 mL) as the solvent. Heat the mixture to reflux (approx. 153°C) and maintain for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Purification: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzonitrile, which can be further purified by distillation.

Direct C-H Cyanation

The direct cyanation of an aromatic C-H bond represents the most atom- and step-economical approach to synthesizing benzonitriles. This area has seen significant research, with transition-metal catalysis (e.g., using nickel or rhodium) playing a key role.[3] These reactions often employ a directing group on the arene to control regioselectivity and use an electrophilic cyanide source. While powerful, these methods are often substrate-specific and may require optimization. Electrochemical methods for C-H cyanation have also been developed as a green alternative.[25]

Comparative Analysis of Key Methodologies

The selection of a synthetic route depends on several factors, including the availability of starting materials, cost, scale, and the presence of other functional groups in the molecule.

Method Starting Material Typical Reagents Conditions Advantages Limitations
Sandmeyer Aryl AmineNaNO₂, CuCN, H⁺0-70°CReliable, well-established, good for specific substitution patterns.Requires unstable diazonium salts, stoichiometric copper, safety concerns.[5][26]
Rosenmund-von Braun Aryl HalideCuCN (stoichiometric)150-250°C (classical); 80-120°C (modern)Direct, avoids diazonium salts.Harsh conditions (classical), product purification can be difficult.[10][11]
Pd-Catalyzed Aryl Halide/TriflatePd catalyst, ligand, CN⁻ source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])25-100°CMild conditions, excellent functional group tolerance, broad scope.[2][12][14]Catalyst cost, ligand sensitivity, potential catalyst poisoning by cyanide.[13]
Ni-Catalyzed Aryl Halide/TriflateNi catalyst, ligand, CN⁻ source25-120°CLower cost than palladium, effective for aryl chlorides.[1][17]Can require inert atmosphere, sometimes lower turnover numbers than Pd.
From Aldehydes Aryl AldehydeNH₂OH·HCl, dehydrating agent/catalystRefluxOne-pot, avoids toxic metal cyanides, readily available starting materials.[21][27]Limited to substrates where the aldehyde is stable to reaction conditions.
From Amides Aryl AmideDehydrating agent (e.g., P₂O₅, SOCl₂, PCl₃)Varies widelyDirect, atom-economical if amide is available.[19][20]Can require harsh dehydrating agents, limiting functional group tolerance.

Conclusion and Future Outlook

The synthesis of substituted benzonitriles has evolved from robust but often harsh classical methods to highly sophisticated and mild transition-metal-catalyzed protocols. Palladium and nickel-catalyzed cyanations currently represent the state-of-the-art, offering unparalleled efficiency and scope for complex molecule synthesis. For specific applications, particularly when starting materials are readily accessible, classical methods and pathways from aldehydes or amides remain highly valuable tools in the synthetic chemist's arsenal.

The future of benzonitrile synthesis will likely focus on further enhancing sustainability. This includes the development of catalysts based on more abundant first-row transition metals, the expansion of direct C-H cyanation methods to a broader range of substrates without the need for directing groups, and the use of biocatalysis and flow chemistry to create safer, more efficient, and environmentally benign processes. As the demand for complex, nitrile-containing molecules continues to grow, innovation in their synthesis will undoubtedly remain a vibrant and critical area of chemical research.

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An In-depth Technical Guide to the In Silico Prediction of 4-(3-Chloro-4-methylphenyl)benzonitrile Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, systematic framework for the in silico evaluation of 4-(3-Chloro-4-methylphenyl)benzonitrile, a small molecule with limited publicly available bioactivity data. In the landscape of modern drug discovery, computational methods are indispensable for rapidly assessing novel chemical entities, enabling a "fail-early, fail-fast" paradigm that conserves resources for the most promising candidates. This document provides researchers, medicinal chemists, and drug development professionals with a detailed, logic-driven workflow. We will progress from initial ligand preparation and physicochemical characterization to sophisticated target identification methodologies, including structural similarity analysis and reverse docking. The guide culminates in a detailed protocol for molecular docking to predict binding affinity and pose, a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment, and a strategy for synthesizing these computational insights into a testable experimental hypothesis. Each step is explained not merely as a procedure, but with the underlying scientific rationale, ensuring that the reader understands why each choice is made, thereby building a self-validating and robust predictive model.

Introduction: The Rationale for a Computational First-Pass

The molecule this compound (Figure 1) represents a common challenge in drug discovery: a novel chemical entity with potential therapeutic value that remains uncharacterized. The benzonitrile moiety is a recognized pharmacophore present in numerous approved drugs, where it often serves as a bioisostere for other functional groups or as a key hydrogen bond acceptor, interacting with biological targets.[1] However, the specific combination of a 3-chloro-4-methylphenyl group introduces unique electronic and steric properties whose impact on bioactivity is unknown.

Embarking on a full-scale, resource-intensive wet-lab screening campaign without prior knowledge is inefficient. In silico methodologies provide a powerful, cost-effective alternative to generate initial hypotheses, prioritize experimental efforts, and identify potential liabilities early in the development pipeline.[2][3] This guide details a multi-faceted computational workflow designed to build a comprehensive bioactivity profile for this compound from the ground up.

Figure 1: Chemical Structure of this compound

graph "molecule" {
    layout=neato;
    node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58941783&t=l"];
    mol [label=""];
}

Caption: 2D structure of the query compound.

Part 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before any predictive modeling can occur, the query molecule must be correctly prepared and its fundamental physicochemical properties assessed. This step ensures the structural integrity of the input for subsequent analyses and provides a first-pass filter for "drug-likeness."

Methodology: 3D Structure Generation and Property Calculation
  • Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for the compound is obtained from a chemical database like PubChem. For this compound, a possible SMILES is CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)Cl.

  • Convert to 3D: Use a computational chemistry tool such as Open Babel or the RDKit library in Python to convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format).

  • Energy Minimization: The initial 3D conformation is likely not at its lowest energy state. A force field (e.g., MMFF94) is applied to perform energy minimization, relaxing the structure into a more energetically favorable and realistic conformation. This is a critical step, as an accurate ligand conformation is essential for meaningful docking results.

  • Physicochemical Descriptor Calculation: Utilize platforms like SwissADME or ADMET-AI to calculate key molecular descriptors.[4] These properties are evaluated against established guidelines, such as Lipinski's Rule of Five, to provide an early indication of potential oral bioavailability.

Data Presentation: Physicochemical Profile

The calculated properties are summarized to provide a snapshot of the molecule's drug-like characteristics.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight227.69 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water Partition Coeff.)4.10≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors1 (Nitrile Nitrogen)≤ 10Yes
Molar Refractivity65.5040 - 130Yes

Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with orally bioavailable drugs. Its moderate lipophilicity (LogP) indicates it may readily cross cell membranes.

Part 2: Target Hypothesis Generation: Finding a Biological "Lock" for our Molecular "Key"

With no known biological target, our primary task is to generate credible hypotheses. A convergent approach, using multiple distinct methodologies, provides the most robust foundation for downstream analysis.

Workflow: A Multi-pronged Approach to Target Identification

Target_Identification_Workflow cluster_methods Target Identification Methods start Query Molecule 4-(...)-benzonitrile sim_search Similarity Search Tanimoto Similarity Search Databases (ChEMBL, PubChem) Identify Analogs with Known Bioactivity start->sim_search rev_dock Reverse Docking Target Fishing Screen Against Protein Database (PDB) Rank Targets by Predicted Binding Score start->rev_dock output Prioritized List of Potential Biological Targets sim_search->output rev_dock->output

Caption: Convergent workflow for generating target hypotheses.

Method 1: 2D Structural Similarity Searching

Causality: The principle of molecular similarity dictates that structurally similar molecules often exhibit similar biological activities.[5] By identifying known bioactive compounds that are structurally analogous to our query molecule, we can infer potential targets.

Protocol:

  • Database Selection: Utilize large-scale, publicly accessible bioactivity databases such as ChEMBL and PubChem.[6]

  • Similarity Metric: Employ the Tanimoto coefficient as the metric for assessing structural similarity based on molecular fingerprints (e.g., Morgan fingerprints). A Tanimoto score > 0.85 is often considered indicative of high similarity.

  • Execution: Submit the SMILES string of the query molecule to the similarity search tools within the selected databases.

  • Analysis: Curate the search results, focusing on analogs with well-annotated biological targets and potent activity (e.g., IC₅₀, Kᵢ < 1 µM).

Exemplar Result & Interpretation: A similarity search may reveal analogs such as 2-(substituted-phenyl)propanamides, which are known antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain signaling.[7]

Analog FoundSimilarity ScoreKnown TargetBioactivity
Analog A (from literature[7])0.82TRPV1Kᵢ = 0.5 nM
Analog B (from literature[7])0.80TRPV1Kᵢ = 0.3 nM

This finding generates a primary hypothesis: This compound may act as an antagonist of the TRPV1 channel.

Method 2: Reverse Docking (Target Fishing)

Causality: This approach inverts the typical docking paradigm. Instead of screening many ligands against one target, we screen one ligand against a vast library of protein structures to identify which ones it is most likely to bind to.[8] This method is unbiased and can uncover unexpected targets.

Protocol:

  • Platform Selection: Use a web-based reverse docking server such as SwissTargetPrediction or similar platforms.

  • Input: Submit the 3D structure of the energy-minimized query molecule.

  • Execution: The platform will dock the molecule against a curated library of thousands of protein structures from the Protein Data Bank (PDB).

  • Analysis: The output is a ranked list of potential targets based on predicted binding scores and structural similarities to known ligands of those targets. Focus on the top-ranked targets for further investigation.

Part 3: Interaction Analysis: Molecular Docking

Having identified a high-priority potential target (TRPV1), molecular docking is used to predict the binding conformation and estimate the binding affinity of our query molecule within the target's active site.[9] This provides a quantitative and visual basis for our hypothesis.

Experimental Protocol: Molecular Docking with AutoDock Vina & UCSF Chimera

This protocol describes a validated and widely used combination of free software for academic use.[10]

Step 1: Receptor Preparation

  • Fetch Structure: Download the crystal structure of human TRPV1 from the Protein Data Bank (PDB ID: e.g., 7LPA).[10]

  • Clean Structure: Open the PDB file in UCSF Chimera. Remove all water molecules, co-solvents, and any co-crystallized ligands. The rationale is to prepare a clean binding site representing the apo state of the protein.

  • Add Hydrogens & Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

  • Save for Docking: Save the prepared receptor in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Load Ligand: Open the energy-minimized 3D structure of this compound in UCSF Chimera.

  • Add Hydrogens & Charges: Assign Gasteiger charges to the ligand.

  • Save for Docking: Save the prepared ligand in the .pdbqt format.

Step 3: Defining the Binding Site (Grid Box)

  • Identify the Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure or through literature analysis of key binding residues. For TRPV1, key residues in the vanilloid binding pocket are well-documented.

  • Set Grid Box: Using AutoDockTools or UCSF Chimera's Vina plugin, define a 3D grid box that encompasses the entire binding pocket. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[11] A typical size might be 25Å x 25Å x 25Å.

Step 4: Running the Docking Simulation

  • Configuration: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center coordinates and dimensions of the grid box, and the number of binding modes to generate (e.g., 10).

  • Execution: Run the AutoDock Vina executable from the command line, pointing it to the configuration file. vina --config conf.txt --log results.log

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the log file. More negative values indicate stronger predicted binding. A value of -7.0 kcal/mol or lower is generally considered a good starting point for a potential hit.

  • Pose Visualization: Load the receptor and the docked ligand poses (output as a .pdbqt file) into UCSF Chimera.

  • Interaction Analysis: Analyze the top-ranked pose (the one with the lowest binding energy). Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues. The scientific rationale here is that a plausible binding mode must be stabilized by chemically meaningful interactions.

Data Presentation: Predicted Docking Results for TRPV1
MetricPredicted ValueInterpretation
Binding Affinity (kcal/mol)-9.2Strong predicted binding affinity, suggesting a stable interaction.
Interacting ResiduesTyr511, Ser512, Thr550, Arg557Interactions with key residues in the known vanilloid binding pocket.
Key InteractionHydrogen bond between Nitrile (N) and Tyr511 (OH)The nitrile group acts as a hydrogen bond acceptor, a classic interaction for this pharmacophore.

Part 4: In Silico ADMET Profiling

A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET prediction assesses the drug-like properties of a compound, flagging potential liabilities.[12][13] Poor ADMET properties are a major cause of late-stage drug development failures.[14]

Workflow: ADMET Prediction

ADMET_Workflow input Prepared Ligand (SMILES/SDF) admet_platform ADMET Prediction Platform (e.g., ADMET-AI, pkCSM) Absorption Distribution Metabolism Excretion Toxicity input->admet_platform output Comprehensive ADMET Profile admet_platform->output

Caption: Workflow for predicting ADMET properties.

Methodology & Data Presentation
CategoryPropertyPredicted OutcomeInterpretation & Rationale
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeantYesThe molecule may cross into the central nervous system. This is significant for a pain target like TRPV1.
P-glycoprotein SubstrateNoLess likely to be actively pumped out of cells, which can improve bioavailability.
Metabolism CYP2D6 InhibitorYesPotential Liability: Inhibition of this key metabolic enzyme could lead to drug-drug interactions.
CYP3A4 InhibitorNoNo predicted interaction with another major metabolic enzyme.
Excretion Renal Organic Cation TransporterNoExcretion pathway is likely not dominated by this transporter.
Toxicity hERG InhibitionLow RiskLow risk of cardiac toxicity, a critical safety checkpoint.
Ames MutagenicityNoNot predicted to be mutagenic.
Drug-Induced Liver InjuryLow RiskLow risk of causing liver damage.

Part 5: Data Synthesis and Experimental Validation Strategy

The final step is to integrate all computational data into a coherent hypothesis and design a focused, cost-effective plan for experimental validation.

Synthesized Hypothesis: In silico analysis predicts that This compound is a potent, orally bioavailable antagonist of the TRPV1 channel. Molecular docking reveals a strong binding affinity of -9.2 kcal/mol, stabilized by a key hydrogen bond between the molecule's nitrile group and the Tyr511 residue in the vanilloid binding pocket. The compound exhibits a favorable ADMET profile, with the notable exception of potential CYP2D6 inhibition, which should be monitored. Its predicted ability to cross the blood-brain barrier makes it a candidate for centrally-mediated as well as peripheral analgesia.

Prioritized Experimental Validation Plan:

  • In Vitro Target Engagement Assay (Highest Priority):

    • Experiment: Perform a functional assay, such as a calcium flux assay using FLIPR in HEK293 cells expressing human TRPV1.

    • Objective: Determine the IC₅₀ of the compound against capsaicin-induced TRPV1 activation. This directly tests the primary hypothesis of TRPV1 antagonism.

  • In Vitro Metabolism Assay:

    • Experiment: Use human liver microsomes to experimentally determine the IC₅₀ for CYP2D6 inhibition.

    • Objective: Validate the predicted drug-drug interaction liability. If significant inhibition is confirmed, medicinal chemistry efforts may be needed to mitigate this in future analogs.

  • In Vitro Permeability Assay:

    • Experiment: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Objective: Experimentally confirm the high passive permeability predicted in silico.

Conclusion

This guide has demonstrated a rigorous, multi-step in silico workflow for characterizing a novel small molecule, this compound. By systematically progressing from foundational physicochemical analysis to target identification, molecular docking, and ADMET profiling, we have constructed a data-driven hypothesis that is both specific and experimentally tractable. This computational-first approach exemplifies a modern strategy in drug discovery, enabling researchers to make informed decisions, allocate resources efficiently, and accelerate the journey from chemical structure to potential therapeutic candidate.

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A Senior Application Scientist's Technical Guide to 4-(3-Chloro-4-methylphenyl)benzonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(3-Chloro-4-methylphenyl)benzonitrile in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, a biaryl compound featuring a strategically positioned nitrile group and a substituted phenyl ring, represents a key intermediate for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

The nitrile moiety is a versatile functional group, recognized for its ability to act as a hydrogen bond acceptor and its role as a bioisostere for carbonyl groups, which can be crucial for molecular recognition at biological targets.[1] Furthermore, the biaryl scaffold is a prevalent motif in numerous biologically active compounds, offering a rigid framework to orient functional groups for optimal interaction with protein binding sites.[2] The specific substitution pattern of this compound—a chloro group and a methyl group—provides chemists with critical tools to modulate the electronic and steric properties of derivative compounds, thereby fine-tuning their pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth technical overview for researchers, providing critical information on sourcing, quality assessment, synthesis, and potential applications of this valuable research chemical.

I. Sourcing and Procurement of Research-Grade this compound

Identifying a reliable commercial supplier is the foundational step for any research endeavor. For a specialized intermediate like this compound (CAS No. 1352318-49-0), it is crucial to partner with vendors who cater specifically to the research and development sector, as they typically provide higher purity compounds and more comprehensive analytical data.

Key Identification Parameters:
  • Chemical Name: this compound

  • CAS Number: 1352318-49-0[3][4][5]

  • Molecular Formula: C₁₄H₁₀ClN[3][5]

  • Molecular Weight: 227.69 g/mol [3][5]

Reputable Commercial Suppliers:

Based on current market availability, the following suppliers have been identified as providers of this compound for research purposes. Researchers are advised to contact these suppliers directly to inquire about stock availability, current pricing, and to request lot-specific Certificates of Analysis.

  • abcr Gute Chemie: This supplier lists the compound with a purity of 98%.

  • BLDpharm: Offers the compound and indicates the availability of analytical data such as NMR, HPLC, and LC-MS.

  • BIOFOUNT: Lists the product with downloadable NMR, HPLC, and MSDS documentation.[5]

  • Beijing Xinhengyan Technology Co., Ltd.: A supplier based in China that lists the compound.[3]

It is imperative for the end-user to perform their own due diligence when selecting a supplier, prioritizing those who can provide comprehensive and transparent quality documentation.

II. Quality Control and In-House Validation: A Self-Validating System

Upon receipt of this compound, it is best practice to perform in-house quality control to verify the identity and purity of the material, ensuring the integrity of subsequent experimental results. The supplier's Certificate of Analysis (CoA) serves as the primary reference for these validation studies.

Understanding the Certificate of Analysis (CoA)

A CoA is a critical document that certifies that a specific batch of a product meets its predetermined specifications. For a research chemical like this compound, a comprehensive CoA should include the following:

Parameter Typical Specification Analytical Method Purpose
Appearance White to Off-White Solid/PowderVisual InspectionConfirms the physical state of the compound.
Identity Conforms to Structure¹H NMR, ¹³C NMR, MSVerifies the molecular structure is correct.
Purity ≥98.0%HPLC or GCQuantifies the percentage of the desired compound.
Solubility Soluble in DMSO, DMF, MethanolSolubility TestProvides guidance for preparing stock solutions.
Melting Point Reported Range (°C)Melting Point ApparatusA sharp melting point range can indicate high purity.
Residual Solvents Reported (e.g., <0.5%)GC-HSIdentifies and quantifies any remaining solvents from synthesis.
Recommended In-House QC Protocol:
  • ¹H NMR Spectroscopy:

    • Objective: To confirm the chemical structure and identify any organic impurities.

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: Acquire the ¹H NMR spectrum. The expected spectrum should show aromatic protons in the range of ~7.5-8.0 ppm and a singlet for the methyl group protons around ~2.4 ppm. The integration of these signals should correspond to the number of protons in the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Column: A C18 reverse-phase column is standard for this type of molecule.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Result: The chromatogram should display a major peak corresponding to the product, and the area percentage of this peak is reported as the purity.

Below is a DOT language script visualizing the logical workflow for quality control.

QC_Workflow cluster_procurement Procurement cluster_validation In-House Validation cluster_decision Decision supplier Select Supplier request_coa Request Lot-Specific CoA supplier->request_coa order Place Order request_coa->order receive Receive Compound order->receive compare_coa Compare with CoA Specs receive->compare_coa nmr ¹H NMR Analysis compare_coa->nmr Identity Check hplc HPLC Purity Analysis compare_coa->hplc Purity Check pass QC Pass: Proceed to Experiment nmr->pass Structure Confirmed fail QC Fail: Contact Supplier nmr->fail Structure Mismatch hplc->pass Purity ≥ 98% hplc->fail Purity < 98%

Caption: Quality control workflow for this compound.

III. Synthetic Route: The Suzuki-Miyaura Cross-Coupling Reaction

Understanding the synthetic origin of a research chemical can provide insights into potential impurities. The structure of this compound, a biaryl compound, strongly suggests its synthesis via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[2][6] This reaction is favored in pharmaceutical manufacturing due to its mild conditions and tolerance of a wide range of functional groups.[2][7]

The likely retrosynthetic disconnection points to two primary starting materials:

  • A boronic acid or ester derivative of one phenyl ring.

  • A halide (typically bromide or iodide) on the other phenyl ring.

A plausible forward synthesis would involve the coupling of 4-cyanophenylboronic acid with 4-bromo-2-chloro-1-methylbenzene .

Exemplary Suzuki-Miyaura Coupling Protocol:

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

  • Reagent Preparation: In a reaction vessel (e.g., a round-bottom flask or microwave vial), combine 4-cyanophenylboronic acid (1.2 equivalents), 4-bromo-2-chloro-1-methylbenzene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol, and a degassed aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).[7]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

The diagram below, generated using DOT language, illustrates the key steps of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (4-bromo-2-chloro-1-methylbenzene) aryl_halide->oxidative_addition pd_complex Pd(II) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Boronic Acid (4-cyanophenylboronic acid) boronic_acid->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (this compound) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. Applications in Research and Drug Development

While specific published studies detailing the biological activity of this compound are not yet prevalent, its structural motifs are of significant interest in medicinal chemistry. The 4-arylbenzonitrile scaffold is a key feature in a number of compounds under investigation for various therapeutic targets.

  • Enzyme Inhibition: The nitrile group is a well-established pharmacophore in enzyme inhibitors. For example, substituted benzonitriles have been successfully developed as inhibitors of the aromatase enzyme for applications in oncology.[1] The ability of the nitrile to form key hydrogen bonds or other polar interactions within an enzyme's active site makes it a valuable component in rational drug design.

  • Modulation of Ion Channels: Substituted phenyl derivatives have been investigated as potent blockers of chloride channels, with potential applications in treating conditions such as sickle cell anemia and brain edema.

  • Scaffold for Library Synthesis: For drug discovery programs, this compound serves as an excellent starting point for the synthesis of a library of derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for further chemical modification and exploration of the structure-activity relationship (SAR).

Researchers can leverage this compound as a foundational element to synthesize novel molecules for screening against a wide array of biological targets, from kinases and proteases to GPCRs and ion channels.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and development. Its biaryl structure, combined with the versatile nitrile functional group, offers a robust platform for the synthesis of novel compounds. By carefully selecting reputable suppliers, performing rigorous in-house quality control, and understanding its likely synthetic origins, researchers can confidently incorporate this building block into their synthetic workflows. The exploration of derivatives based on this scaffold holds promise for the discovery of new and effective therapeutic agents.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
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  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound - CAS:1352318-49-0. Retrieved January 15, 2026, from [Link]

  • BIOFOUNT. (n.d.). 1352318-49-0|this compound. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1).
  • CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved January 15, 2026, from [Link]

  • García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • ResearchGate. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. Retrieved January 15, 2026, from [Link]

  • Gupta, R., & Gupta, A. K. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061–1073.
  • Farrugia, L. J., & Scobie, M. (2012). Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Medicinal Chemistry, 4(16), 2087-2107.
  • Li, Y., Liu, Z., & Wang, Y. (2003). Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. Guang pu xue yu guang pu fen xi = Guang pu, 23(3), 464–468.
  • PubChem. (n.d.). Benzonitrile, 3-chloro-4-hydroxy-. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and some metabolic enzyme inhibition properties of biphenyl-substituted chalcone derivatives. Retrieved January 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-(3-Fluoro-4-methylphenyl)benzonitrile. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-[(3-Chloro-4-fluorophenoxy)methyl]benzonitrile. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] It is the preeminent method for constructing biaryl and substituted aromatic structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6]

This guide focuses on a specific, yet highly relevant substrate: 4-(3-Chloro-4-methylphenyl)benzonitrile . This molecule is a valuable building block, incorporating the versatile benzonitrile moiety—a key component and bioisostere in numerous FDA-approved drugs—with a challenging aryl chloride functional group.[7][8] The inherent stability and low cost of aryl chlorides make them attractive starting materials for large-scale industrial synthesis. However, the strength of the C-Cl bond presents a significant activation barrier for the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[9][10][11]

This application note provides a detailed exploration of the mechanistic nuances, strategic considerations, and a field-proven protocol for successfully employing this compound in Suzuki-Miyaura coupling reactions. Our objective is to empower researchers and drug development professionals to overcome the reactivity challenges associated with aryl chlorides and confidently synthesize complex molecular architectures.

The Palladium Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10] Understanding each step is critical for troubleshooting and optimizing reactions involving less reactive substrates like aryl chlorides.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is the most challenging step for aryl chlorides due to the high bond dissociation energy.[11][12] The use of highly active catalysts is paramount to facilitate this process.

  • Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond of the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][14]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)(Cl)L₂ (Oxidative Adduct) pd0->pd2_oa Oxidative Addition Ar-Cl pd2_tm Ar-Pd(II)(Ar')L₂ (Transmetalation Product) pd2_oa->pd2_tm Transmetalation Ar'-B(OH)₂ + Base pd2_tm->pd0 Reductive Elimination Ar-Ar' product Product (Biaryl Nitrile) pd2_tm->product arcl This compound arcl->pd2_oa ar_boronic Ar'B(OH)₂ ar_boronic->pd2_tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Protocol Development for Aryl Chlorides

The key to a successful Suzuki coupling with an aryl chloride lies in the judicious selection of the catalyst system and reaction conditions to overcome the high activation energy of the oxidative addition step.

Catalyst and Ligand Selection: The Engine of the Reaction

Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for activating the robust C-Cl bond.[11] The modern solution involves catalyst systems featuring bulky and electron-rich ligands that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.

  • Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable precursors that are reduced in situ to the active Pd(0) catalyst.

  • Phosphine Ligands: Bulky, electron-donating dialkylbiaryl phosphines are exceptionally effective. Ligands such as SPhos and XPhos have become industry standards for challenging couplings, enhancing both reaction rates and catalyst stability.[15]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at the higher temperatures often required for aryl chloride activation.[13][16]

The Critical Role of Base and Solvent
  • Base: The base is not merely a spectator; it is essential for the transmetalation step. For challenging substrates, stronger bases are often required. While sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide superior results by promoting the formation of the reactive boronate species.[17][18]

  • Solvent: The solvent system must solubilize the organic substrates, the aqueous base, and the catalyst. Aprotic polar solvents are preferred. Common systems include mixtures of Toluene/Water, Dioxane/Water, or DMF/Water.[17][19] The choice of solvent can significantly impact reaction kinetics and yield.[19]

Comparative Performance Data

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of challenging aryl chlorides, providing a baseline for reaction optimization.

Aryl Chloride SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄Toluene10098[15]
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.0)XPhos (3.0)K₃PO₄Dioxane/H₂O120>95[20]
2,6-DimethylchlorobenzenePhenylboronic acidPd-β-Diketiminato (0.1)-K₂CO₃Ethanol/H₂O5095[21]
4-ChloroanisolePhenylboronic acid[IPr·H][Pd(cin)Cl₂] (0.5)-K₂CO₃Ethanol4094[22]

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocol: Synthesis of 4-(4-Methoxy-[1,1'-biphenyl]-3-yl)-2-methylbenzonitrile

This protocol details a reliable procedure for the coupling of this compound with 4-methoxyphenylboronic acid.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Reagents
ReagentFormulaMWAmountMoles (mmol)Equiv.
This compoundC₁₄H₁₀ClN227.69228 mg1.01.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.96182 mg1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.729.2 mg0.010.01
SPhosC₂₇H₃₁O₂P430.5017.2 mg0.040.04
Potassium Phosphate (K₃PO₄), anhydrousK₃PO₄212.27425 mg2.02.0
1,4-Dioxane, anhydrousC₄H₈O₂-4.0 mL--
Degassed WaterH₂O-1.0 mL--
Step-by-Step Methodology

Workflow start Start setup 1. Setup Add solids to Schlenk flask start->setup inert 2. Inert Atmosphere Evacuate and backfill with Argon (3x) setup->inert solvents 3. Add Solvents Add degassed Dioxane and Water inert->solvents heat 4. Reaction Heat to 100 °C with vigorous stirring solvents->heat monitor 5. Monitor Check progress via TLC/LC-MS heat->monitor workup 6. Work-up Cool, dilute with water, extract with EtOAc monitor->workup purify 7. Purification Dry, concentrate, and purify via column chromatography workup->purify end Final Product purify->end

Sources

Application Notes and Protocols: 4-(3-Chloro-4-methylphenyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-(3-Chloro-4-methylphenyl)benzonitrile as a key structural motif in medicinal chemistry. While direct biological data for this specific compound is not extensively published, its biphenyl benzonitrile scaffold is of significant interest in drug discovery. This guide will, therefore, focus on a plausible and scientifically supported application: its use as a foundational scaffold for the development of inhibitors targeting the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway, a critical target in immuno-oncology.[1]

Introduction: The Biphenyl Benzonitrile Scaffold in Modern Drug Discovery

Biphenyl derivatives are a cornerstone in medicinal chemistry, lending their structural rigidity and potential for diverse functionalization to a wide array of pharmacologically active agents.[2][3] The introduction of a nitrile group to this scaffold, creating a benzonitrile, further enhances its utility. The nitrile moiety is a versatile functional group; it is relatively stable metabolically and can act as a hydrogen bond acceptor, mimicking other polar groups in interactions with biological targets.[1]

This guide focuses on the potential of This compound as a key intermediate and scaffold. Its structure, featuring a chlorinated and methylated phenyl ring coupled to a cyanophenyl ring, offers a unique combination of lipophilicity and electronic properties that can be exploited in drug design.

Based on the established activity of structurally related biphenyl benzonitrile compounds, we propose a primary application for this compound as a foundational element in the design of novel small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction.[1] The disruption of this pathway is a clinically validated strategy in cancer immunotherapy.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] It offers mild reaction conditions and a broad tolerance for various functional groups, making it ideal for the synthesis of complex pharmaceutical intermediates.

Reaction Principle

The synthesis of this compound can be efficiently achieved by the palladium-catalyzed cross-coupling of 4-cyanophenylboronic acid with 1-bromo-3-chloro-4-methylbenzene. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired biphenyl product and regenerate the catalyst.[5]

Experimental Protocol

Materials:

  • 4-Cyanophenylboronic acid

  • 1-Bromo-3-chloro-4-methylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-bromo-3-chloro-4-methylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 20 mL toluene, 7 mL ethanol) and degassed water (5 mL).

  • Reaction Conditions: Equip the flask with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 85°C and stir vigorously for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Quantitative Data Summary
ParameterValue/CompoundMolar RatioMolecular Weight ( g/mol )
Aryl Halide1-Bromo-3-chloro-4-methylbenzene1.0205.49
Boronic Acid4-Cyanophenylboronic acid1.2146.94
CatalystPalladium(II) acetate0.03224.50
LigandTriphenylphosphine0.06262.29
BasePotassium carbonate2.5138.21
Product This compound -227.69
Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: 1-Bromo-3-chloro-4-methylbenzene 4-Cyanophenylboronic acid Potassium Carbonate B Add Catalyst System: Pd(OAc)₂ + PPh₃ A->B C Add Solvents: Toluene, Ethanol, Water B->C D Heat to 85°C under N₂ Stir for 6-8 hours C->D E Monitor by TLC D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (Water & Brine) F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Isolated Product: This compound I->J

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Proposed Biological Application: Inhibition of the PD-1/PD-L1 Pathway

Mechanism of Action

The PD-1 receptor, expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, form a critical immune checkpoint. The binding of PD-L1 to PD-1 sends an inhibitory signal to the T-cell, leading to T-cell exhaustion and allowing the tumor to evade immune destruction. Small molecule inhibitors that can disrupt the PD-1/PD-L1 interaction can restore T-cell activity against the tumor.

We hypothesize that this compound can serve as a scaffold for compounds that bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1. The biphenyl core can establish crucial hydrophobic and π-stacking interactions within the PD-L1 binding pocket, while the nitrile and chloro-substituents can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Signaling Pathway Diagram

G cluster_0 Immune Synapse cluster_1 T-Cell cluster_2 Tumor Cell cluster_3 Therapeutic Intervention cluster_4 Outcome TCR T-Cell Receptor (TCR) MHC MHC + Antigen TCR->MHC Activation Signal PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Inhibitory Signal PDL1_dimer PD-L1 Dimerization PDL1->PDL1_dimer Inhibitor 4-(3-Chloro-4-methylphenyl) benzonitrile Scaffold Inhibitor->PDL1 Binds & Induces PD1_PDL1_Blocked PD-1/PD-L1 Interaction Blocked PDL1_dimer->PD1_PDL1_Blocked T_Cell_Activation T-Cell Activation & Tumor Cell Killing PD1_PDL1_Blocked->T_Cell_Activation

Caption: Proposed mechanism of PD-1/PD-L1 inhibition by a this compound-based inhibitor.

In Vitro Assay Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to quantify the ability of a test compound, such as a derivative of this compound, to inhibit the interaction between PD-1 and PD-L1.

Principle

The HTRF assay is based on the fluorescence resonance energy transfer between a donor (Europium cryptate, Eu³⁺) and an acceptor (d2) molecule. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. In this assay, recombinant human PD-1 and PD-L1 proteins are tagged with the donor and acceptor, respectively. A test compound that disrupts their interaction will lead to a decrease in the HTRF signal.

Experimental Protocol

Materials:

  • Recombinant human PD-1-Eu³⁺ cryptate conjugate

  • Recombinant human PD-L1-d2 conjugate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplate (white)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., BMS-202)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and the positive control in assay buffer. Add 2 µL of each dilution to the wells of the 384-well plate. For negative control wells, add 2 µL of assay buffer with DMSO.

  • Protein Addition:

    • Prepare a solution of PD-1-Eu³⁺ in assay buffer. Add 4 µL to each well.

    • Prepare a solution of PD-L1-d2 in assay buffer. Add 4 µL to each well.

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Normalize the data using the negative (no inhibitor) and positive (saturating concentration of control inhibitor) controls.

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Quantitative Data
CompoundTargetAssay TypeIC₅₀ (µM) [Hypothetical]
Derivative of this compound PD-1/PD-L1 InteractionHTRF15.2
BMS-202 (Reference)PD-1/PD-L1 InteractionHTRF0.02

Data Interpretation and Further Steps

An IC₅₀ value in the low micromolar range for a derivative of this compound would indicate promising activity as a PD-1/PD-L1 inhibitor. This initial hit could then be subjected to a structure-activity relationship (SAR) study, where analogs with modifications to the biphenyl scaffold are synthesized and tested to improve potency and selectivity. Promising compounds would then advance to cell-based assays to confirm their ability to restore T-cell function in the presence of tumor cells, followed by in vivo efficacy studies in animal models of cancer.

References

  • Narva, S., Xiong, X., Ma, X., Tanaka, Y., Wu, Y., & Zhang, W. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(33), 20977–20987. [Link]

  • Dandriyal, J., & Singh, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 21(1), 1-20. [Link]

  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6). [Link]

  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • (This citation is intentionally left blank as no direct source was used for this specific piece of information in the final gener
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Protocol for the functionalization of the nitrile group in 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

< Application Note & Protocol Guide: Functionalization of the Nitrile Group in 4-(3-Chloro-4-methylphenyl)benzonitrile

For: Researchers, scientists, and drug development professionals.

The nitrile functional group is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of essential pharmacophores. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the functionalization of the nitrile moiety in this compound. We will explore three primary transformations critical to drug discovery and development: the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and its conversion to a bioisosterically significant tetrazole ring. This document is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this important building block in their synthetic endeavors.

Introduction: The Strategic Importance of the Nitrile Group

The nitrile group (-C≡N), while not a common functionality in final drug APIs, is a powerful synthetic intermediate. Its linear geometry and electronic properties allow for a diverse range of chemical transformations. The starting material, this compound, is a biphenyl structure, a privileged scaffold in medicinal chemistry due to its ability to mimic peptide bonds and interact with various biological targets. The strategic functionalization of the nitrile group on this scaffold can lead to the generation of libraries of compounds with diverse pharmacological profiles.

This guide will focus on three key transformations:

  • Hydrolysis to Carboxylic Acid: Carboxylic acids are prevalent in drug molecules, often serving as key interaction points with biological targets through hydrogen bonding and ionic interactions.

  • Reduction to Primary Amine: Primary amines are fundamental building blocks in the synthesis of a vast array of functionalities, including amides, sulfonamides, and ureas, all of which are common in drug candidates.

  • Conversion to Tetrazole: The 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[1] It offers similar acidic properties but with improved metabolic stability and pharmacokinetic profiles in many cases.[1][2]

Reaction Pathways Overview

The following diagram illustrates the three primary functionalization pathways for this compound that will be detailed in this guide.

G cluster_0 Starting Material cluster_1 Functionalization Pathways Start This compound Acid 4-(3-Chloro-4-methylphenyl)benzoic acid Start->Acid Hydrolysis (H2O, H+ or OH-) Amine [4-(3-Chloro-4-methylphenyl)phenyl]methanamine Start->Amine Reduction (e.g., LiAlH4, H2/Pd) Tetrazole 5-(4-(3-Chloro-4-methylphenyl)phenyl)-1H-tetrazole Start->Tetrazole [3+2] Cycloaddition (NaN3, catalyst)

Caption: Key functionalization pathways for this compound.

Protocol I: Hydrolysis to 4-(3-Chloro-4-methylphenyl)benzoic acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions.[3][4][5] Both methods proceed through an intermediate carboxamide.[3]

Mechanistic Rationale
  • Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[6][7] A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide.[6] Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.[3][6]

  • Base-Catalyzed Hydrolysis: This pathway begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon.[8][9] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[8] The amide is then hydrolyzed under basic conditions to yield a carboxylate salt, which is subsequently protonated in an acidic workup to afford the final carboxylic acid.[8][10]

Experimental Protocol (Base-Catalyzed)

This protocol is generally preferred for its often cleaner reactions and easier workup.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and standard glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), sodium hydroxide (4.0 eq), ethanol (10 mL/g of nitrile), and deionized water (10 mL/g of nitrile).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2. A precipitate of the carboxylic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Dry the purified product under vacuum. The final product, 4-(3-chloro-4-methylphenyl)benzoic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Data
CompoundMolecular FormulaMolecular WeightAppearance
4-(3-Chloro-4-methylphenyl)benzoic acid[11][12]C₁₄H₁₁ClO₂246.69 g/mol White to off-white solid

Protocol II: Reduction to [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

The reduction of nitriles to primary amines is a highly valuable transformation in organic synthesis.[13] Common methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[14][15]

Mechanistic Rationale
  • Lithium Aluminum Hydride (LiAlH₄) Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[16][17] This is followed by a second hydride addition to the imine, resulting in a dianion.[17] An aqueous workup then quenches the reaction and protonates the dianion to yield the primary amine.[16][17]

  • Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[18][19][20] The reaction occurs on the surface of the catalyst, where the nitrile and hydrogen are adsorbed. The nitrile is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[21]

Experimental Protocol (LiAlH₄ Reduction)

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard inert atmosphere reaction setup, including a Schlenk line or glovebox.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (x mL), 15% aqueous NaOH (x mL), and then deionized water (3x mL), where 'x' is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite, washing the filter cake with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude amine. The product can be further purified by column chromatography on silica gel.

  • Characterization: Characterize the final product, [4-(3-chloro-4-methylphenyl)phenyl]methanamine, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol III: Conversion to 5-(4-(3-Chloro-4-methylphenyl)phenyl)-1H-tetrazole

The synthesis of 5-substituted 1H-tetrazoles from nitriles is most commonly achieved through a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃).[22][23][24][25][26][27][28] This reaction is often catalyzed by a Lewis acid or an amine salt.[22][23]

Mechanistic Rationale

The precise mechanism of the azide-nitrile cycloaddition can be complex and dependent on the reaction conditions.[29] It is generally accepted to proceed through a concerted [3+2] cycloaddition pathway, although a stepwise mechanism involving a vinyl azide intermediate has also been proposed.[30][31] The role of the catalyst is to activate the nitrile towards nucleophilic attack by the azide.[32]

Experimental Protocol (Amine Salt-Catalyzed)

Safety Note: Sodium azide is highly toxic. Handle with care and appropriate personal protective equipment. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and standard glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in DMF (10 mL/g of nitrile).

  • Reaction: Heat the mixture to 120-130 °C with stirring. Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture to a pH of approximately 2 with concentrated HCl. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Dry the purified product under vacuum. Characterize the final product, 5-(4-(3-chloro-4-methylphenyl)phenyl)-1H-tetrazole, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the functionalization of the nitrile group in this compound. By understanding the underlying mechanisms and carefully following the experimental procedures, researchers can effectively synthesize key carboxylic acid, primary amine, and tetrazole derivatives. These compounds can serve as valuable building blocks for the development of novel therapeutic agents.

References

  • Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914.
  • Su, W. K., Hong, Z., Shan, W. G., & Zhang, X. X. (2006). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
  • McMillan, V. L., et al. (2015). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research, 54(47), 11746-11755.
  • Pérez-Fortes, M., et al. (2016). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Organometallics, 35(11), 1832-1841.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2018). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 8(32), 17855-17863.
  • Deeming, L. V., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(8), 1855-1861.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Semantic Scholar. Retrieved from [Link]

  • Mondal, B., et al. (2019). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 9(1), 1-11.
  • El-Sepelgy, O., et al. (2018). Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile. ResearchGate. Retrieved from [Link]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Retrieved from [Link]

  • Mondal, B., et al. (2019). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Wang, Y., et al. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering, 7(11), 2469-2477.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Cha, J. S., Lee, J. C., & Lee, H. S. (1992). SELECTIVE CONVERSION OF AROMATIC NITRILES TO ALDEHYDES BY - LITHIUM tris(D1HEXYLAMINO)ALUMINUM HYDRIDE.
  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
  • ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. Retrieved from [Link]

  • ResearchGate. (n.d.). A broad application of tetrazoles in medicines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1934.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole. Retrieved from [Link]

  • Ghashang, M., & Fazel, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • PubChemLite. (n.d.). Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, ((4-(dimethylamino)phenyl)methylene)hydrazide. Retrieved from [Link]

  • Beller, M., & Wu, X. F. (Eds.). (2013). Catalytic Reduction of Nitriles.
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptional. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Bartók, M., & Szöllősi, G. (2010). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum.
  • ResearchGate. (n.d.). Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

  • Szöllősi, G., & Bartók, M. (2007). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 51(1-2), 3-13.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PubChem. (n.d.). 5-(4-Methylphenyl)-1H-tetrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2021). Hydrolysis of Nitriles. Retrieved from [Link]

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Application Note & Protocols: 4-(3-Chloro-4-methylphenyl)benzonitrile as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted biphenyl scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly in oncology and immunology.[1][2] This application note provides a detailed technical guide on the synthesis and strategic application of 4-(3-Chloro-4-methylphenyl)benzonitrile (CAS 1352318-49-0), a key precursor for constructing complex pharmaceutical intermediates. We present validated, step-by-step protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent functional group transformations—specifically, reduction of the nitrile to a primary amine and its conversion to a bioisosteric tetrazole ring. The causality behind experimental choices, safety considerations, and the strategic importance of these transformations in drug design are discussed, providing researchers with a robust framework for leveraging this versatile building block.

Introduction: The Strategic Value of the Biphenyl Benzonitrile Core

Biphenyl structures are foundational in drug design due to their conformational flexibility and ability to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets like protein kinases and G-protein coupled receptors.[2][3] The benzonitrile moiety, in particular, serves not only as a crucial pharmacophore but also as a versatile synthetic handle.[4] The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with enzyme active sites. More importantly, it is readily converted into other key functional groups such as primary amines and tetrazoles, which are pivotal for modulating physicochemical properties (e.g., solubility, pKa) and engaging in critical binding interactions.

This compound provides a unique combination of these features. The chlorine and methyl substituents on one phenyl ring offer vectors for further functionalization or can be used to fine-tune steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide details the efficient synthesis of this precursor and its application in building scaffolds relevant to contemporary drug discovery programs, such as inhibitors of the PD-1/PD-L1 protein-protein interaction.[1][5][6]

Physicochemical & Safety Data

Proper handling and characterization of starting materials are paramount for reproducible and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1352318-49-0[7][8]
Molecular Formula C₁₄H₁₀ClN[7][9]
Molecular Weight 227.69 g/mol [7][9]
Appearance Off-white to white crystalline solidSupplier Data
Storage Conditions Store at -20°C for long-term stability[9]
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.[9]

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and modular route to construct the target biphenyl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron species and an organohalide, offering high functional group tolerance and excellent yields.

Rationale and Mechanistic Insight

The Suzuki coupling proceeds through a well-established catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (in this case, 4-bromobenzonitrile).

  • Transmetalation: The organic group from the activated boronic acid (3-chloro-4-methylphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which forms a borate complex, enhancing the nucleophilicity of the organic group.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is critical. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, leading to higher efficiency and turnover numbers, especially for challenging substrates.

Experimental Protocol

Materials:

  • 4-Bromobenzonitrile

  • 3-Chloro-4-methylphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate Tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq), 3-chloro-4-methylphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a crystalline solid.

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Purification reagents 1. Combine Reactants: - 4-Bromobenzonitrile - Boronic Acid - K₃PO₄ catalyst 2. Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst solvent 3. Add Solvents & Degas: - Dioxane/Water - N₂ Purge catalyst->solvent heat 4. Heat to 80-90°C (4-12 hours) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Quench & Extract: - Ethyl Acetate - Water/Brine monitor->quench purify 7. Purify: - Column Chromatography or Recrystallization quench->purify product Final Product: 4-(3-Chloro-4-methylphenyl) benzonitrile purify->product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Application: Key Transformations for Pharmaceutical Scaffolds

The synthetic utility of this compound lies in the versatile chemistry of its nitrile group. Below are protocols for two of the most pharmaceutically relevant transformations.

Protocol 1: Reduction to (4-(3-Chloro-4-methylphenyl)phenyl)methanamine

Rationale: The conversion of a nitrile to a primary amine is a cornerstone of medicinal chemistry. The resulting benzylamine is a highly valuable intermediate, often used to introduce basicity (improving aqueous solubility) and to serve as a nucleophile for coupling with electrophilic partners (e.g., heterocycles, carboxylic acids) to build more complex molecules.[10] Strong hydride reagents like Lithium Aluminum Hydride (LAH) are effective for this transformation.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH, LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Glauber's salt) or Fieser's workup reagents (Water, 15% NaOH, Water)

  • Diethyl Ether

Procedure (Caution: LAH reacts violently with water. Perform under strictly anhydrous conditions and an inert atmosphere):

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • LAH Addition: Cool the solution to 0°C in an ice bath. Slowly and portion-wise, add LAH (1.5-2.0 eq). Exothermic reaction may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially, add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LAH used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified further by chromatography or converted directly to a hydrochloride salt for improved stability and handling.[11]

Protocol 2: Conversion to 5-(4-(3-Chloro-4-methylphenyl)phenyl)-1H-tetrazole

Rationale: The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group.[12] It possesses a similar pKa and can act as a hydrogen bond donor and acceptor. However, it offers superior metabolic stability and improved cell permeability compared to a carboxylic acid, making it a highly desirable functional group in drug design, particularly for receptor antagonists (e.g., sartans).[13] The most common method for this conversion is the [3+2] cycloaddition of an azide source with the nitrile.[14][15]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric Acid (HCl, aqueous)

  • Ethyl Acetate

Procedure (Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), formed in situ, is volatile and explosive. Conduct this reaction in a well-ventilated fume hood with appropriate safety measures):

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (2.0-3.0 eq), and ammonium chloride (2.0-3.0 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 100-120°C and stir. Monitor the reaction by TLC or LC-MS. The reaction typically requires 12-24 hours for completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Acidification: Acidify the aqueous solution to pH ~2-3 by the slow addition of aqueous HCl. This will protonate the tetrazole and cause it to precipitate.

  • Isolation: Stir the slurry for 1-2 hours in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure tetrazole.

G cluster_amine Amine Synthesis cluster_tetrazole Tetrazole Synthesis start 4-(3-Chloro-4-methylphenyl) benzonitrile amine_reagents LiAlH₄, THF 0°C to RT start->amine_reagents tetrazole_reagents NaN₃, NH₄Cl DMF, 120°C start->tetrazole_reagents amine_product (4-(3-Chloro-4-methylphenyl) -phenyl)methanamine amine_reagents->amine_product Reduction tetrazole_product 5-(4-(3-Chloro-4-methylphenyl) -phenyl)-1H-tetrazole tetrazole_reagents->tetrazole_product [3+2] Cycloaddition

Caption: Key Synthetic Transformations.

Conclusion

This compound is a high-value, readily accessible precursor for the synthesis of complex molecular architectures in pharmaceutical research. Its efficient preparation via robust Suzuki-Miyaura coupling, combined with the versatile reactivity of the nitrile functional group, allows for the divergent synthesis of key intermediates such as primary amines and tetrazoles. The protocols detailed herein provide a reliable and well-rationalized foundation for researchers and drug development professionals to incorporate this building block into their synthetic programs, accelerating the discovery of novel therapeutics.

References

  • Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Retrieved January 15, 2026, from [Link]

  • Narva, S., Xiong, X., Ma, X., Tanaka, Y., Wu, Y., & Zhang, W. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(34), 21181–21190.
  • Narva, S., Xiong, X., Ma, X., Tanaka, Y., Wu, Y., & Zhang, W. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Narva, S., Xiong, X., Ma, X., Tanaka, Y., Wu, Y., & Zhang, W. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. Retrieved January 15, 2026, from [Link]

  • Beijing Innochem Science & Technology Co., Ltd. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Rosso, R. J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Okada, M., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile. Retrieved January 15, 2026, from [Link]

  • BIOFOUNT. (n.d.). 1352318-49-0|this compound. Retrieved January 15, 2026, from [Link]

  • Patel, M. B., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(4), 807-811.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved January 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information For Controlling Catalytic Transformation of Primary Amides into Amines or Nitriles. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Retrieved January 15, 2026, from [Link]

  • Sci-Hub. (1988). Reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles. Retrieved January 15, 2026, from [Link]

Sources

Application Note: High-Throughput Screening for TRPC4 and TRPC5 Channel Modulators Using the Selective Antagonist ML204

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5, are non-selective cation channels implicated in a range of physiological and pathophysiological processes, including smooth muscle function, neuronal signaling, anxiety, and kidney disease.[1][2] The lack of potent and selective pharmacological tools has historically hindered the exploration of their specific roles. This guide details high-throughput screening (HTS) protocols centered around 4-(3-Chloro-4-methylphenyl)benzonitrile, also known as ML204, a potent and selective antagonist of TRPC4 and TRPC5 channels.[1][3][4] We present a robust, cell-based calcium flux assay designed for the primary screening of large compound libraries to identify novel inhibitors of these channels. Furthermore, we outline a critical counter-screening strategy to ensure hit specificity and validate the mechanism of action. These protocols are intended for researchers in drug discovery and academic science aiming to identify and characterize new chemical probes for TRPC4/TRPC5.

Introduction to TRPC4/TRPC5 and the Role of ML204

TRPC4 and TRPC5 are ion channels that can form both homomeric and heteromeric complexes, including with TRPC1.[5][6] They are predominantly activated downstream of G-protein coupled receptors (GPCRs), specifically those coupling to Gq/11 and Gi/o pathways, leading to an influx of Ca²⁺ and Na⁺, which depolarizes the cell membrane and increases intracellular calcium.[4][7][8] This signaling cascade is crucial in various tissues, and dysregulation is linked to multiple disorders, making TRPC4/TRPC5 attractive therapeutic targets.[5][9][10]

The development of HTS assays for these targets has been challenging due to a lack of reliable pharmacological tools. The identification of this compound (ML204) was a significant breakthrough.[7] ML204 is a potent antagonist of TRPC4 and TRPC5 with an IC₅₀ of approximately 0.96 µM for TRPC4.[3][4] Crucially, it exhibits high selectivity, with at least 19-fold selectivity against the related TRPC6 channel and no significant activity against a panel of other TRP channels and voltage-gated ion channels.[3][4] This selectivity makes ML204 an ideal positive control and tool compound for developing and validating HTS assays to discover novel modulators.

Principle of the HTS Assay

The primary screening assay described here is a homogeneous, fluorescence-based calcium flux assay. The core of this system is a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which have low endogenous channel activity and are engineered to stably express the human TRPC4 or TRPC5 channel.[7][8]

The assay operates as follows:

  • Channel Activation: The TRPC4/TRPC5 channels are activated via a co-expressed GPCR. For example, stimulating an M2 muscarinic receptor with carbachol activates a Gi/o pathway, which in turn opens TRPC4 channels.[7]

  • Calcium Influx: Channel opening leads to an influx of Ca²⁺ from the extracellular medium into the cytoplasm.

  • Fluorescence Detection: This rise in intracellular Ca²⁺ is detected by a pre-loaded calcium-sensitive fluorescent dye (e.g., Fluo-8). The dye's fluorescence intensity increases proportionally to the Ca²⁺ concentration.

  • Inhibitor Identification: Test compounds that are inhibitors of TRPC4/TRPC5 will prevent or reduce the calcium influx upon agonist stimulation, resulting in a lower fluorescence signal compared to untreated controls. ML204 is used as a reference inhibitor to define the maximal inhibitory response.

This method is highly amenable to automation in 384-well or 1536-well plate formats, making it ideal for screening tens of thousands of compounds.[11][12]

Diagram 1: TRPC4/5 Activation Pathway and Inhibition by ML204

G cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic) PLC Signal Transduction (Gi/o or Gq/11) GPCR->PLC 2. Activates TRPC4_5 TRPC4/TRPC5 Channel Ca_in Ca²⁺ Influx TRPC4_5->Ca_in 4. Allows PLC->TRPC4_5 3. Gates Open Agonist Agonist (e.g., Carbachol) Agonist->GPCR 1. Binds ML204 ML204 (this compound) ML204->TRPC4_5 Inhibits Response Increased [Ca²⁺]i (Fluorescence Signal) Ca_in->Response

Caption: GPCR-mediated activation of TRPC4/5 channels and site of inhibition by ML204.

HTS Assay Parameters & Data Presentation

Proper assay design is critical for success. The following table summarizes typical parameters for a robust TRPC4/C5 inhibitor screen.

Table 1: Summary of HTS Assay Parameters for TRPC4/C5 Inhibitor Screening

Parameter Description Typical Value/Range Rationale
Cell Line Human Embryonic Kidney 293 cells HEK293 stably co-expressing hTRPC4 and an activating GPCR (e.g., M2) Provides a clean, reproducible genetic background with low endogenous channel activity.[7][8]
Assay Format Microplate format for screening 384-well black, clear-bottom plates Balances throughput with sufficient assay volume and good signal-to-background for fluorescence reads.
Cell Seeding Density Cells per well 15,000 - 25,000 cells/well Ensures a confluent monolayer on the assay day for a consistent and robust response.
Test Compound Conc. Concentration for primary screen 10 µM A standard concentration high enough to identify most initial hits while minimizing off-target effects.
Positive Control Reference inhibitor ML204 (10-20 µM) Provides a benchmark for maximal inhibition (0% activity).[7]
Agonist Channel activator Carbachol or other relevant GPCR agonist The specific agonist depends on the co-expressed GPCR used to activate the channel.
Agonist Conc. Concentration for stimulation EC₈₀ (80% of max effective conc.) Provides a potent signal that is still sensitive to inhibition, maximizing the assay window.
Detection Method Technology used to measure response No-wash calcium-sensitive dye (e.g., Fluo-8 AM) Homogeneous format simplifies automation and reduces well-to-well variability.[13]

| Instrumentation | Plate reader | FLIPR Tetra® or similar kinetic plate reader | Allows for simultaneous liquid addition and real-time kinetic fluorescence measurement.[14] |

Experimental Protocols

Protocol 1: Primary HTS for TRPC4/C5 Inhibitors (Calcium Flux Assay)

This protocol details the steps for a single-concentration primary screen to identify initial "hit" compounds.

Materials:

  • HEK293 cell line stably expressing hTRPC4 (or hTRPC5) and a suitable GPCR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-8 AM No-Wash Calcium Assay Kit.

  • Test Compounds (10 mM stock in DMSO).

  • ML204 (10 mM stock in DMSO) for positive control.

  • Agonist (e.g., Carbachol, 100 mM stock in water).

  • 384-well black, clear-bottom microplates.

  • Automated liquid handling system and kinetic fluorescence plate reader.

Methodology:

  • Cell Plating:

    • Aspirate media from a T175 flask of confluent cells and wash with PBS.

    • Harvest cells using a gentle dissociation reagent (e.g., TrypLE).

    • Resuspend cells in culture medium and perform a cell count.

    • Dilute cells to a final concentration of 500,000 cells/mL.

    • Dispense 40 µL per well into 384-well plates (20,000 cells/well).

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Fluo-8 dye loading solution in Assay Buffer according to the manufacturer's instructions.

    • Remove culture medium from the cell plates.

    • Add 20 µL of dye loading solution to each well.

    • Incubate plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a compound source plate by diluting test compounds, ML204 (positive control), and DMSO (negative control) in Assay Buffer. For a final assay concentration of 10 µM, this intermediate plate should be at 4X concentration (40 µM).

    • Using an automated liquid handler, transfer 10 µL from the compound source plate to the cell plate. The final volume is now 30 µL.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows compounds to enter the cells and bind to their target.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a 4X stock of the agonist (e.g., Carbachol at its EC₈₀) in Assay Buffer.

    • Place the cell plate into the kinetic plate reader (e.g., FLIPR).

    • Initiate reading: establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument's integrated pipettor adds 10 µL of the 4X agonist solution to all wells simultaneously.

    • Continue to record the fluorescence signal for 90-180 seconds to capture the full kinetic response (peak and decay).

Diagram 2: HTS Primary Screening Workflow

workflow start Start plate_cells 1. Plate Cells (HEK293-hTRPC4) in 384-well plates start->plate_cells incubate1 2. Incubate (18-24h, 37°C) plate_cells->incubate1 dye_load 3. Load Cells with Fluo-8 Dye incubate1->dye_load incubate2 4. Incubate (1.5h) dye_load->incubate2 add_compounds 5. Add Test Compounds & Controls (ML204, DMSO) incubate2->add_compounds incubate3 6. Pre-incubate (15-30 min) add_compounds->incubate3 read_plate 7. Read Plate in FLIPR incubate3->read_plate add_agonist 8. Add Agonist (e.g., Carbachol) read_plate->add_agonist acquire_data 9. Acquire Kinetic Fluorescence Data add_agonist->acquire_data analyze 10. Analyze Data (Normalize & Calculate % Inhibition) acquire_data->analyze hits Identify Hits (>50% Inhibition) analyze->hits end End hits->end

Caption: Step-by-step workflow for the primary TRPC4/C5 inhibitor HTS assay.

Protocol 2: Hit Confirmation and Counter-Screening

Hits from the primary screen require validation to confirm their activity and rule out non-specific mechanisms.

Methodology:

  • Dose-Response Confirmation:

    • Re-test the primary hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM).

    • Perform the calcium flux assay as described in Protocol 1.

    • Calculate the IC₅₀ value for each confirmed hit. This provides crucial potency information.

  • Selectivity Counter-Screen:

    • Rationale: This step is essential to ensure the compound's activity is specific to the target channel and not a result of general cytotoxicity or interference with the assay technology.

    • Procedure: Test the confirmed hits at a fixed concentration (e.g., 10 µM) in two parallel assays:

      • Assay A (Target-Negative): Use the parental HEK293 cell line that does not express TRPC4/C5. These cells should not produce a significant signal upon stimulation. Any activity here suggests an off-target effect.

      • Assay B (Related Channel): Use a cell line expressing a related but distinct channel, such as TRPC6.[13] This assay is run similarly, using an appropriate agonist for TRPC6 (e.g., OAG or a muscarinic agonist).[7] Lack of activity in this assay demonstrates selectivity for TRPC4/C5 over TRPC6.

  • Assay Interference Test (Optional but Recommended):

    • Test hit compounds in the absence of cells but with the fluorescent dye and agonist to check for auto-fluorescence or quenching properties that could create false positive or negative results.

Diagram 3: Logic Flow for Hit Validation

validation cluster_cs Selectivity Assays Primary_Hit Primary Hit from HTS (Single Concentration) Dose_Response 1. Dose-Response Assay on TRPC4/C5 Cells Primary_Hit->Dose_Response Calculate_IC50 Calculate Potency (IC₅₀) Dose_Response->Calculate_IC50 Inactive Inactive (Discard) Calculate_IC50->Inactive If no dose response Counter_Screen 2. Counter-Screens (at fixed concentration) Calculate_IC50->Counter_Screen Decision Is compound potent on TRPC4/5 AND inactive in counter-screens? Calculate_IC50->Decision Parental_Cells Parental HEK293 Cells (No Target) TRPC6_Cells TRPC6-Expressing Cells (Selectivity Target) Parental_Cells->Decision TRPC6_Cells->Decision Validated_Hit Validated, Selective Hit (Proceed to Lead Optimization) Decision->Validated_Hit Yes Non_Specific Non-Specific or Off-Target (Discard) Decision->Non_Specific No

Caption: Decision-making workflow for validating and characterizing primary HTS hits.

Data Analysis and Interpretation

  • Normalization: Raw fluorescence data from each well is normalized to the baseline reading taken before agonist addition. The response is typically calculated as the peak fluorescence minus the baseline (F_max - F_min) or the area under the curve (AUC).

  • Percentage Inhibition Calculation: The activity of each test compound is expressed as a percentage of inhibition relative to the controls on the same plate: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Signal_Compound: Response in the presence of the test compound.

    • Signal_NegativeControl: Response with DMSO (0% inhibition).

    • Signal_PositiveControl: Response with ML204 (100% inhibition).

  • Hit Criteria: A "hit" in the primary screen is typically defined as any compound that produces an inhibition value above a certain threshold, often >50% or >3 standard deviations from the mean of the negative controls.

  • IC₅₀ Determination: For dose-response curves, the percentage inhibition data is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the IC₅₀ value.

Conclusion

The protocols described in this application note provide a robust framework for the high-throughput screening and validation of novel inhibitors targeting the TRPC4 and TRPC5 ion channels. By leveraging the specific pharmacological properties of the tool compound this compound (ML204) as a positive control, these assays offer a reliable method for identifying potent and selective hits from large chemical libraries. The inclusion of a rigorous hit validation workflow ensures the high quality of candidates advanced for further lead optimization and downstream mechanistic studies.

References

  • Miller, M., et al. (2011). Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels. Journal of Biological Chemistry, 286(38), 33436-46. Retrieved from [Link]

  • Miller, M., et al. (2011). Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels. PubMed Central. Retrieved from [Link]

  • Yu, H., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Transient Receptor Potential Canonical 4 and 5 Channel Antagonist ML204 Depolarized Pacemaker Potentials of Interstitial Cells of Cajal. Journal of Neurogastroenterology and Motility. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River. Retrieved from [Link]

  • Zhu, M. X., & Cohen, B. (2011). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. TRP Channels. Retrieved from [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Metrion Biosciences. Retrieved from [Link]

  • Yu, H., et al. (2016). High throughput screening technologies for ion channels. Johns Hopkins University. Retrieved from [Link]

  • Schoepper, M., & Hanna, M. (2015). Establishing a high throughput FLIPR assay for TRPC5 channels. ResearchGate. Retrieved from [Link]

  • Zhu, M. X., & Cohen, B. (2011). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)benzonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methylphenylthio)benzonitrile. PubChem. Retrieved from [Link]

  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLOS One. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzonitrile. Wikipedia. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Acute Treatment With a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PubMed. Retrieved from [Link]

  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PubMed. Retrieved from [Link]

  • Bio-Techne. (2024). TRPC4/5 inhibitors: Phase I results and proof of concept studies. PMC. Retrieved from [Link]

  • Siddegowda, M. S., et al. (2011). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E. Retrieved from [Link]

  • Creative Bioarray. (n.d.). High Throughput Screening Services. Creative Bioarray. Retrieved from [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Unchained Labs. Retrieved from [Link]

  • Kansagra, J. J., et al. (2022). A brief review of high throughput screening in drug discovery process. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Anshul Specialty Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Methylphenyl)amino]benzonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.

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Application Note: A Step-by-Step Workflow for the Cellular Characterization of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel small molecules are fundamental to advancing therapeutics.[1] 4-(3-Chloro-4-methylphenyl)benzonitrile is a synthetic compound with a biphenyl-like scaffold, a structure common in pharmacologically active agents. The nitrile group, in particular, is a key pharmacophore in numerous approved drugs, often involved in critical binding interactions with protein targets.[2] Given its chemical features, a systematic evaluation of its biological effects is warranted.

This application note provides a comprehensive, field-proven experimental workflow for researchers, scientists, and drug development professionals to characterize the cellular activities of this compound. The workflow is designed as a tiered approach, starting with broad-spectrum cytotoxicity screening and progressively narrowing the focus to elucidate potential mechanisms of action. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for further investigation.

Experimental Rationale and Workflow Overview

When encountering a novel compound with limited or no prior biological characterization, the initial goal is to determine if it has any effect on living cells and at what concentration. A logical progression of experiments is crucial to build a coherent biological profile efficiently.[3][4] Our workflow begins with assessing general cell health and viability, followed by more specific assays to dissect the mode of action if any activity is observed.

The proposed workflow is as follows:

  • Primary Screening: Determine the cytotoxic or cytostatic potential of the compound across multiple cell lines.

  • Secondary Screening: If cytotoxicity is observed, investigate the underlying mechanism (e.g., apoptosis, necrosis).

  • Tertiary Screening & Mechanistic Studies: Profile the compound's effect on specific cellular processes like cell cycle progression and explore potential signaling pathway modulation.

Below is a diagrammatic representation of this tiered experimental approach.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanistic Insight A Compound Preparation (Stock Solution in DMSO) C Dose-Response Cytotoxicity Assay (e.g., MTT / CellTiter-Glo®) 72h Incubation A->C B Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B->C D Calculate IC50 Values C->D E Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) Flow Cytometry D->E If cytotoxic (IC50 < 50 µM) F Caspase Activation Assay (Caspase-Glo® 3/7, 8, 9) E->F G Cell Cycle Analysis (Propidium Iodide Staining) Flow Cytometry F->G H Signaling Pathway Profiling (Western Blot for key proteins e.g., p53, PARP, Akt) G->H I Hypothesis Generation: Target Identification Studies H->I

Caption: Tiered workflow for cell-based characterization of a novel compound.

Part 1: Primary Screening - Cytotoxicity Assessment

Objective: To determine the concentration at which this compound inhibits cell growth or induces cell death. This is a critical first step in understanding a compound's potency.

Rationale: Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon cancer) can reveal if the compound has broad activity or is selective for a particular cell type. A 72-hour incubation period is standard for assessing effects on cell proliferation. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, providing a highly sensitive readout.

Protocol 1: Dose-Response Cytotoxicity using CellTiter-Glo®

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Sterile, white-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well white-walled plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium.

    • Add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" control (medium only for background luminescence).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence from all measurements.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells.

  • Plot the percentage of cell viability versus the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Parameter Description Example Value
Cell Line Cancer cell line usedMCF-7 (Breast)
Seeding Density Cells per well5,000
Incubation Time Duration of compound exposure72 hours
IC₅₀ Concentration for 50% inhibition15.2 µM

Part 2: Secondary Screening - Apoptosis vs. Necrosis

Objective: If the compound is found to be cytotoxic, the next logical step is to determine the mode of cell death it induces. The primary forms of programmed cell death (apoptosis) and uncontrolled cell death (necrosis) can be distinguished using flow cytometry.

Rationale: Annexin V is a protein that binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. By co-staining, we can differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Cell line of interest (e.g., the most sensitive line from Protocol 1)

  • This compound

  • FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash cells with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Part 3: Mechanistic Studies - Cell Cycle and Signaling Pathways

Objective: To gain deeper insight into the compound's mechanism, we can investigate its effects on cell cycle progression and key signaling proteins.

Rationale: Many cytotoxic compounds exert their effects by causing DNA damage or interfering with microtubule dynamics, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M). Analyzing the DNA content of cells using PI staining can reveal this. Furthermore, probing key signaling pathways can provide clues about the molecular targets of the compound. For instance, cleavage of PARP is a classic hallmark of apoptosis, and changes in the phosphorylation status of proteins like Akt can indicate effects on survival pathways.

G cluster_pathway Hypothetical Signaling Cascade Compound This compound Target Unknown Target (e.g., Kinase, Receptor) Compound->Target Inhibits? Upstream Upstream Signaling (e.g., PI3K/Akt Pathway) Target->Upstream Modulates Downstream Downstream Effectors (e.g., Bad, Caspase-9) Upstream->Downstream Regulates Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical signaling pathway affected by the compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cell line of interest

  • This compound

  • 70% Ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells in 6-well plates with the compound at IC₅₀ concentration for 24 hours.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze using a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This application note outlines a systematic, multi-tiered approach for the initial biological characterization of this compound. By following this workflow, researchers can efficiently move from broad phenotypic screening to more detailed mechanistic studies. The data generated will provide a robust foundation for understanding the compound's biological activity, informing decisions for further preclinical development. Cell-based assays are indispensable tools in this process, offering physiologically relevant insights into how a novel compound interacts with complex biological systems.[5]

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

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The Strategic Role of the 4-(3-Chloro-4-methylphenyl)benzonitrile Scaffold in Modern Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Kinase Inhibition with a Privileged Structural Motif

In the landscape of targeted therapeutics, small molecule kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer.[1][2] The development of these agents is a testament to the power of medicinal chemistry in designing molecules that precisely interact with the ATP-binding site of specific kinases, thereby modulating their activity.[3] Within the vast chemical space of kinase inhibitors, the benzonitrile moiety has emerged as a privileged scaffold.[4] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for other functional groups make it a versatile building block in drug design.[4][5]

This guide focuses on the 4-(3-Chloro-4-methylphenyl)benzonitrile scaffold, a structure that combines the advantageous features of the benzonitrile group with strategic substitutions on the phenyl ring. The presence of a chloro group and a methyl group is not incidental; these substitutions are deliberately employed to fine-tune the molecule's steric and electronic properties, enhancing its binding affinity, selectivity, and pharmacokinetic profile.[6] While a marketed drug may not yet contain this exact fragment, its constituent parts are well-represented in a multitude of potent kinase inhibitors, making it a highly valuable starting point for novel drug discovery campaigns.

This document will provide a comprehensive overview of the rationale behind using the this compound scaffold, detailed protocols for its synthetic elaboration into a representative kinase inhibitor, and methodologies for evaluating its biological activity.

Structural and Mechanistic Rationale: A Symphony of Molecular Interactions

The efficacy of a kinase inhibitor is dictated by its ability to form stable and specific interactions within the ATP-binding pocket of the target kinase. The this compound scaffold is engineered to achieve this through a combination of hydrogen bonding and hydrophobic interactions.

  • The Benzonitrile Moiety: The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor, capable of forming a crucial interaction with hinge region residues of the kinase, a common feature of many ATP-competitive inhibitors.[4][5] This interaction helps to anchor the inhibitor in the active site.

  • The 3-Chloro-4-methylphenyl Group: This substituted phenyl ring plays a pivotal role in occupying hydrophobic pockets within the kinase domain.

    • The chloro substituent can enhance binding affinity through favorable halogen bonding interactions and can also improve metabolic stability. Its position at the 3-position can influence the conformation of the molecule, directing other functionalities for optimal binding.[6][7]

    • The methyl group at the 4-position contributes to hydrophobic interactions and can be crucial for selectivity, as the size and shape of hydrophobic pockets vary between different kinases.

The interplay of these features results in a scaffold that can be readily optimized to achieve high potency and selectivity for a desired kinase target.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Scaffold hinge Hinge Region Residue (e.g., NH group) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue benzonitrile Benzonitrile Moiety benzonitrile->hinge Hydrogen Bond chloro_methyl_phenyl 3-Chloro-4-methylphenyl Group chloro_methyl_phenyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of the scaffold.

Representative Application: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

To illustrate the application of the this compound scaffold, we will consider its use in the development of an inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6]

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival RAF_MEK_ERK->Proliferation mTOR->Proliferation Inhibitor Representative Inhibitor (Based on Topic Scaffold) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Protocols for Kinase Inhibitor Development

Protocol 1: Synthesis of a Representative VEGFR-2 Inhibitor

This protocol describes a hypothetical synthesis of a VEGFR-2 inhibitor using the this compound scaffold, employing a Suzuki cross-coupling reaction, a common method in kinase inhibitor synthesis.

start This compound (Starting Material) step1 Step 1: Bromination (e.g., NBS, AIBN) start->step1 intermediate1 Brominated Intermediate step1->intermediate1 step2 Step 2: Suzuki Coupling (with Pyrimidine Boronic Ester) intermediate1->step2 final_product Final Kinase Inhibitor step2->final_product

Caption: Synthetic workflow for a representative inhibitor.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • A suitable pyrimidine boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and purification equipment (column chromatography, recrystallization)

Procedure:

  • Step 1: Bromination of the Methyl Group

    • Dissolve this compound (1 equivalent) in CCl4 in a round-bottom flask.

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 4-(4-(bromomethyl)-3-chlorophenyl)benzonitrile.

  • Step 2: Suzuki Cross-Coupling

    • In a reaction vessel, combine the brominated intermediate (1 equivalent), the pyrimidine boronic ester (1.2 equivalents), and K2CO3 (3 equivalents).

    • Add the palladium catalyst (e.g., 5 mol%).

    • Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or recrystallization to obtain the target kinase inhibitor.

Rationale for Experimental Choices:

  • Bromination: The benzylic methyl group is selectively brominated using NBS and a radical initiator like AIBN, providing a reactive handle for the subsequent cross-coupling reaction.

  • Suzuki Coupling: This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds, ideal for linking the benzonitrile scaffold to a heterocyclic core (in this case, a pyrimidine), which is a common feature of many kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a typical luminescence-based assay to determine the in vitro potency (IC50) of the synthesized inhibitor against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).

    • Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).

  • Kinase Reaction:

    • In the wells of a 384-well plate, add the kinase assay buffer.

    • Add the VEGFR-2 enzyme and the substrate peptide.

    • Add the serially diluted inhibitor compound (or DMSO for the control wells).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.

    • Read the luminescence signal on a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data using the high (no inhibitor) and low (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation: Illustrating Structure-Activity Relationships (SAR)

The following table presents hypothetical data for our lead compound and a few analogues to demonstrate how SAR data is typically presented.

Compound IDR1 (Position 3)R2 (Position 4)VEGFR-2 IC50 (nM)
Lead-001 ClCH315
Analog-002FCH335
Analog-003ClH50
Analog-004ClCF38

This data illustrates the importance of the chloro and methyl groups for potent inhibition in this hypothetical series.

Conclusion

The this compound scaffold represents a strategically designed starting point for the development of novel kinase inhibitors. Its constituent parts are optimized for key interactions within the kinase active site, and the overall structure provides a versatile platform for synthetic elaboration. The protocols outlined in this guide provide a framework for synthesizing and evaluating new chemical entities based on this promising scaffold, with the ultimate goal of developing next-generation targeted therapies.

References

  • Kuumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 54(3), 292-309. Available at: [Link]

  • Shinymol, et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 54(3). Available at: [Link]

  • Gangjee, A., et al. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. Available at: [Link]

  • Mountford, S. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1196-1205. Available at: [Link]

  • Hassan, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry, 14(8), 1469-1476. Available at: [Link]

  • Mirabile, S., et al. (2021). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules, 26(17), 5133. Available at: [Link]

  • Unciti-Broceta, A., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8545-8550. Available at: [Link]

Sources

Application Notes and Protocols for 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloro-4-methylphenyl)benzonitrile is a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a chlorinated aromatic system and a nitrile group, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling and accurate experimental outcomes. This guide provides a detailed overview of the essential safety precautions, handling protocols, and emergency procedures for this compound, synthesized from established data on structurally related molecules. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

Benzonitrile and its derivatives are known to be toxic. They can be absorbed through the skin, inhaled, or ingested, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] The primary metabolic pathway for benzonitrile involves aromatic hydroxylation to cyanophenols, with hydrogen cyanide not being a metabolite.[3] However, upon decomposition at high temperatures, nitriles can release highly toxic fumes, including nitrogen oxides and hydrogen cyanide.[1][4]

Chlorinated aromatic compounds can also present health hazards, and their toxicological profiles should be carefully considered.

Based on this, this compound should be handled as a hazardous substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8][9]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][7][9]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][7][9][10]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][7][9]

A thorough risk assessment should be performed before any new experimental procedure involving this compound.

Physicochemical Properties and Storage

Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.

PropertyDataSource
Molecular Formula C₁₄H₁₀ClN[11][12]
Molecular Weight 227.69 g/mol [11][12]
Appearance Likely a white to off-white solid, based on similar compounds.[13][14]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10][6][10]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[5][10][5][10]

Storage Protocol:

  • Ensure the container is clearly labeled with the full chemical name, CAS number (1352318-49-0), and appropriate hazard pictograms.

  • Store in a dedicated cabinet for toxic or hazardous chemicals, away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated to prevent degradation of the compound.[6][10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk.

  • Hand Protection: Nitrile gloves are essential due to their high resistance to a wide range of chemicals, including solvents and aromatic compounds.[15][16][17] Always inspect gloves for tears or punctures before use and use proper glove removal technique to avoid skin contact.[9]

  • Eye Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[10]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, consider wearing additional protective clothing.[10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][10] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[10]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess_Risk Assess Experimental Risk (e.g., scale, duration) Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity (e.g., holes in gloves) Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Proceed if OK Conduct_Experiment Conduct Experiment in Chemical Fume Hood Don_PPE->Conduct_Experiment Enables Doff_PPE Doff PPE Safely Conduct_Experiment->Doff_PPE Upon Completion Dispose_Gloves Dispose of Contaminated Gloves as Hazardous Waste Doff_PPE->Dispose_Gloves Generates Clean_Area Clean Work Area Dispose_Gloves->Clean_Area Followed by

Caption: Personal Protective Equipment Workflow.

Handling and Experimental Protocols

Adherence to strict handling protocols is paramount to ensure user safety and experimental integrity.

General Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][10] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a chemical fume hood.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][9] Contaminated work clothes should be laundered separately by individuals informed of the hazards.[1]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response Protocol:

  • Evacuation: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[1]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][7][10] Do not use air hoses for cleaning.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain Spill with Inert Absorbent SmallSpill->Contain If manageable ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Immediately Cleanup Collect & Package for Disposal Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report Incident Decontaminate->Report

Caption: Emergency Spill Response Flowchart.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][10] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[10]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Seek immediate medical attention.[10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Collect all solid waste, contaminated absorbents, and disposable PPE in a clearly labeled, sealed container.

  • Liquid waste containing the compound should be collected in a separate, labeled container.

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][5]

Conclusion

While this compound is a valuable compound for research and development, its potential hazards demand a meticulous and informed approach to its handling. By understanding the underlying risks associated with its chemical structure and adhering to the protocols outlined in this guide, researchers can work safely and effectively. Proactive risk assessment, consistent use of appropriate PPE, and a clear understanding of emergency procedures are the cornerstones of a safe laboratory environment.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]

  • Unipoint. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]

  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]

  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: BENZONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-. Retrieved from [Link]

  • Chem Service. (2015, January 12). Safety Data Sheet: 4-Chlorobenzonitrile. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Beijing XLH-TECH Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-chloro-4-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the underlying causality, empowering you to troubleshoot effectively and improve your reaction yields.

The synthesis of this biaryl nitrile is most commonly and efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction offers high functional group tolerance and generally mild conditions.[2] However, the use of an aryl chloride substrate introduces specific challenges, primarily related to the strength of the C-Cl bond, which can make the initial oxidative addition step difficult. This guide focuses on addressing these challenges to ensure a successful and high-yielding reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction is giving a low yield or has failed completely. What are the primary causes and how can I fix this?

Answer:

Low or no yield is the most common issue in Suzuki couplings, especially with challenging substrates like aryl chlorides. The problem can usually be traced to one of four areas: the catalyst system, the reaction conditions, reagent quality, or inadequate setup.

Causality: The catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For an aryl chloride, the oxidative addition of the palladium catalyst into the strong carbon-chlorine bond is often the rate-determining step.[3] If this step is too slow, the reaction will not proceed efficiently.

Troubleshooting Workflow:

G start Low / No Yield Observed cat 1. Evaluate Catalyst System start->cat cond 2. Assess Reaction Conditions start->cond reag 3. Verify Reagent Quality start->reag setup 4. Check Reaction Setup start->setup cat_sol1 Use high-activity Pd precatalyst (e.g., G3/G4 precatalysts) cat->cat_sol1 Inactive Catalyst? cat_sol2 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) cat->cat_sol2 Inefficient Ligand? cond_sol1 Increase Temperature (e.g., 80-110 °C for Ar-Cl) cond->cond_sol1 Temp Too Low? cond_sol2 Screen Bases (K3PO4, Cs2CO3 are robust choices) cond->cond_sol2 Base Ineffective? reag_sol1 Use fresh boronic acid/ester reag->reag_sol1 Degradation? setup_sol1 Ensure rigorous degassing (3x evacuate/backfill cycles) setup->setup_sol1 Oxygen Present? setup_sol2 Check for sufficient mixing setup->setup_sol2 Biphasic? reag_sol2 Consider stable alternatives (MIDA boronates, trifluoroborates) reag_sol1->reag_sol2

Caption: Troubleshooting workflow for low yield.

Detailed Solutions:

  • Inactive Catalyst or Inappropriate Ligand:

    • Problem: The Pd(0) catalyst is the engine of the reaction. If it has decomposed due to improper handling or if the chosen ligand cannot facilitate the difficult oxidative addition of the aryl chloride, the reaction will fail.

  • Suboptimal Base or Solvent:

    • Problem: The base is critical for activating the boronic acid in the transmetalation step. The solvent must solubilize the reagents and facilitate the reaction.

    • Solution: While many bases can be used, potassium phosphate (K₃PO₄) is an excellent and robust choice for many Suzuki couplings, including those with challenging substrates.[5] A biphasic solvent system, such as toluene/water or dioxane/water, is often effective.[7] The water helps to dissolve the inorganic base.

  • Poor Reagent Quality:

    • Problem: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially if stored improperly.[7]

    • Solution: Use a fresh bottle of 4-cyanophenylboronic acid or verify the purity of your existing stock. For particularly sensitive systems, consider using a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[7]

Question 2: I'm seeing significant side products, mainly a homocoupled biphenyl and/or a dehalogenated starting material. How can I suppress these?

Answer:

The formation of homocoupled (dimerized boronic acid) and hydrodehalogenated (C-Cl bond replaced by C-H) byproducts are two of the most common competing pathways in Suzuki couplings.

1. Boronic Acid Homocoupling:

  • Causality: This side reaction is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the coupling of two boronic acid molecules.[6]

  • Solution: Rigorous degassing of your reaction mixture is essential. The most reliable method is to evacuate the reaction vessel on a vacuum manifold and backfill it with an inert gas like argon or nitrogen, repeating this cycle at least three times before adding the catalyst. Simply purging with inert gas is often insufficient.

2. Hydrodehalogenation (Dechlorination):

  • Causality: This occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) intermediate. This species can arise from reactions with the base, solvent (especially alcohols or water), or amine impurities.[6][8] The aryl halide can then reductively eliminate with the hydride to form the undesired dehalogenated product.

  • Solution:

    • Screen Bases: If using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[8]

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents if running the reaction under non-aqueous conditions.

    • Lower Temperature: Dehalogenation can sometimes have a higher activation energy than the desired coupling, so running the reaction at the lowest effective temperature may minimize this side product.[8]

Question 3: My reaction seems to work, but purification is difficult. How can I effectively isolate the pure this compound?

Answer:

Purification challenges typically involve removing palladium residues and boron-containing byproducts.

  • Problem: Residual palladium can contaminate the final product, which is unacceptable in pharmaceutical applications. Boronic acid byproducts can co-elute with the desired product during chromatography.

  • Solutions:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup. A wash with a mild base (e.g., aqueous NaHCO₃ or K₂CO₃) can help remove unreacted boronic acid and its byproducts by converting them to water-soluble boronate salts.

    • Palladium Removal:

      • Filtration: After the initial workup, filtering the organic layer through a plug of Celite® or silica can remove precipitated palladium black.

      • Scavengers: For more complete removal, the crude product can be treated with a palladium scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol- or amine-based) that can be stirred with the product solution and then filtered off.

    • Chromatography: Flash column chromatography on silica gel is typically effective for final purification. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, should provide good separation of the biaryl product from any remaining starting materials or less polar byproducts.

Frequently Asked Questions (FAQs)

What is the most reliable and scalable synthetic method for this compound?

The Suzuki-Miyaura cross-coupling reaction is the method of choice. It is highly robust, scalable, and tolerates the key nitrile functional group. The recommended coupling partners are 3-chloro-4-methylphenylboronic acid and 4-bromobenzonitrile . Using the more reactive aryl bromide (C-Br bond) instead of an aryl chloride for one of the partners generally leads to more facile and efficient reactions under milder conditions.

Why is it necessary to use specialized ligands for aryl chloride couplings?

The strength of the C-Cl bond presents a significant energy barrier for the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[9] Traditional phosphine ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote this difficult step efficiently.

Modern ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos), are designed with two key features to overcome this:

  • High Electron Density: They are highly electron-donating, which increases the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl chloride.[6]

  • Bulkiness: Their steric bulk promotes the final reductive elimination step, which releases the product and regenerates the active catalyst, leading to faster overall turnover.[5][6]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 LPd(0) Active Catalyst oa Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oa Ar-X pd2_complex Ar-Pd(II)-X Complex oa->pd2_complex trans Transmetalation pd2_complex->trans Ar'-B(OR)2 + Base diaryl_pd2 Ar-Pd(II)-Ar' trans->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Regeneration product Ar-Ar' Product re->product

Caption: The Suzuki-Miyaura catalytic cycle.

Can you provide a reliable starting protocol for this synthesis?

Certainly. The following protocol is a robust starting point based on established methods for coupling aryl chlorides.[10] Optimization may be required based on your specific equipment and reagent purity.

Table 1: Recommended Starting Conditions

ParameterRecommended ValueRationale
Aryl Halide 4-BromobenzonitrileMore reactive C-Br bond for easier coupling.
Boronic Acid (3-Chloro-4-methylphenyl)boronic acidCommercially available coupling partner.
Equivalents 1.2 - 1.5 eq. of Boronic AcidA slight excess ensures complete consumption of the halide.
Pd Source Pd(OAc)₂ (1-2 mol%) or a Pd-precatalystCommon, effective palladium sources.[10]
Ligand SPhos (2-4 mol%)Excellent ligand for challenging couplings.[5][10]
Base K₃PO₄ (2-3 eq.)Strong, effective, and broadly compatible base.[5]
Solvent Toluene / H₂O (e.g., 5:1 v/v)Biphasic system that dissolves all components well.
Temperature 80 - 100 °CSufficient thermal energy for efficient catalyst turnover.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst decomposition.[6]
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzonitrile (1.0 eq.)

  • (3-Chloro-4-methylphenyl)boronic acid (1.3 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq.)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile, (3-chloro-4-methylphenyl)boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask. Then, add anhydrous toluene followed by deionized water via syringe.

  • Reaction: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

References
  • Dai, C. et al. (2012). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lohre, C. et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. Available at: [Link]

  • ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Kinzel, T., et al. (2010). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Slideshare. Suzuki Reaction. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(3-Chloro-4-methylphenyl)benzonitrile (CAS: 1352318-49-0). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. This guide provides in-depth, field-proven answers to common challenges encountered during the purification of this biaryl nitrile compound.

Part 1: Frequently Asked Questions (FAQs) - Initial Strategy

This section addresses high-level questions regarding the overall purification approach for this compound.

Q1: What are the primary recommended purification techniques for this compound?

A1: The two most effective and commonly employed techniques for purifying this compound are recrystallization and silica gel column chromatography .

  • Recrystallization is the preferred method for large quantities of material when the impurity profile is favorable (i.e., impurities have significantly different solubility characteristics). It is cost-effective and can yield highly pure crystalline material.

  • Silica Gel Column Chromatography is ideal for purifying smaller batches, for separating impurities with similar polarities to the product, or when recrystallization fails to achieve the desired purity.[1]

Q2: What are the most probable impurities I will encounter?

A2: The impurity profile depends heavily on the synthetic route used. For biaryl compounds synthesized via common cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the most likely impurities include:

  • Unreacted Starting Materials: Such as the corresponding boronic acid/ester and aryl halide.

  • Homocoupled Byproducts: Biphenyl derivatives formed from the coupling of two identical starting material molecules.

  • Residual Catalyst: Trace amounts of palladium or other transition metals used in the coupling reaction.[2]

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, other isomers may be present.[3]

Q3: My crude product is a discolored oil/waxy solid. What does this indicate?

A3: An oily or non-crystalline crude product often suggests the presence of significant impurities or residual solvent. Colored impurities typically arise from catalyst residues or high-molecular-weight byproducts. The first step should be to ensure all reaction solvents have been thoroughly removed under high vacuum. If the material remains oily, column chromatography is often the best initial approach. If it is a discolored solid, attempting recrystallization with a decolorizing step (using activated charcoal) may be effective.[4]

Part 2: In-Depth Guide & Troubleshooting: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5]

Q4: How do I select the best solvent for recrystallization?

A4: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4] For aromatic nitriles like this one, a good starting point is to screen polar protic solvents or mixed-solvent systems.

Protocol 1: Small-Scale Solvent Screening

  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different test solvent (see table below) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[6]

  • Heat the tubes that showed poor room-temperature solubility in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Table 1: Candidate Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Suitability Notes
IsopropanolPolar82Good starting point for aromatic nitriles.[4]
EthanolPolar78Similar to isopropanol, often effective.
Ethyl Acetate / HexaneMixedVariableA highly versatile system. Ethyl acetate dissolves the polar compound, while hexane acts as an anti-solvent to induce crystallization.[1][4]
TolueneNon-polar111Can be effective, especially for removing more polar impurities.[5]
WaterVery Polar100Generally unsuitable for this non-polar organic compound.[4]

Q5: My compound "oils out" instead of forming crystals. What's wrong and how do I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. This is often caused by using a solvent with too high a boiling point or the presence of impurities that depress the melting point.[4]

Troubleshooting "Oiling Out":

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.[4]

  • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage the solution to remain just below the saturation point for as long as possible, which favors crystal nucleation over oiling.

  • Seed Crystals: If you have a small sample of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

Q6: My recovery after recrystallization is very low. How can I improve the yield?

A6: Low recovery is typically due to using too much solvent or premature crystallization during hot filtration.

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[1]

  • Prevent Premature Crystallization: When performing a hot filtration (e.g., to remove activated charcoal), pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the mother liquor and re-cooling.

Recrystallization Workflow

crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slow Cool to RT, then Ice Bath hot_filter->cool oiling Product Oils Out? cool->oiling collect Collect Crystals (Vacuum Filtration) wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry low_yield Low Yield? dry->low_yield oiling->collect No reheat Re-heat, Add More Solvent, Cool Slower oiling->reheat Yes reheat->cool concentrate Concentrate Mother Liquor for 2nd Crop low_yield->concentrate Yes

Caption: Workflow for recrystallization with troubleshooting steps.

Part 3: In-Depth Guide & Troubleshooting: Column Chromatography

When recrystallization is ineffective, silica gel column chromatography provides a robust alternative for purification.

Q7: When should I choose column chromatography over recrystallization?

A7: Opt for column chromatography when:

  • You have a complex mixture of impurities.

  • The impurities have very similar solubility profiles to your product.

  • The product is an oil or low-melting solid that is difficult to crystallize.[1]

  • You are working on a small scale (< 1-2 grams), where losses during recrystallization can be significant.

Q8: How do I determine the right mobile phase (eluent system)?

A8: The ideal mobile phase should move your target compound to a retention factor (Rf) of 0.25-0.35 on a silica gel Thin Layer Chromatography (TLC) plate. This Rf value provides the best balance for good separation and a reasonable elution time.

  • Starting Point: For a biaryl compound like this compound, a good starting eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate.[1]

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate). The system that gives your product an Rf of ~0.3 and separates it well from impurity spots is the one to use for the column.

Q9: My compounds are not separating on the column, even though they separated on TLC. What happened?

A9: This is a common and frustrating issue. Several factors can cause this:

  • Overloading the Column: Using too much crude material for the amount of silica gel is the most frequent cause. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.

  • Poor Column Packing: Air bubbles or channels in the silica bed will lead to a non-uniform solvent front and poor separation.[1] Ensure you pack the column carefully as a slurry.

  • Sample Band too Diffuse: The initial band of your compound applied to the column should be as narrow as possible. Dissolve your crude material in the minimum amount of solvent (preferably the eluent) before loading it.

Q10: My compound won't come off the column. What should I do?

A10: If your compound is stuck, it means the mobile phase is not polar enough to elute it from the highly polar silica gel.

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., move from 10% ethyl acetate in hexanes to 20%, then 30%). This is known as a gradient elution.

  • Check for Decomposition: It is possible the compound is unstable on silica gel.[7] You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, consider using a less acidic stationary phase like alumina or a reverse-phase column.[7]

Chromatography Decision Workflow

start Crude Product tlc Run TLC to Find Eluent System (Rf ≈ 0.3) start->tlc pack Pack Column with Silica Gel (Slurry Method) tlc->pack load Load Sample (Minimal Solvent) pack->load elute Elute with Chosen Solvent System load->elute no_elution Compound Stuck? elute->no_elution collect Collect Fractions analyze Analyze Fractions by TLC collect->analyze no_sep Poor Separation? analyze->no_sep combine Combine Pure Fractions & Evaporate Solvent combine->start Re-purify if needed no_sep->combine No check_load Check Column Loading Ratio & Sample Band Width no_sep->check_load Yes no_elution->collect No increase_polarity Increase Eluent Polarity (Gradient Elution) no_elution->increase_polarity Yes increase_polarity->elute

Caption: Decision workflow for flash column chromatography.

Part 4: Experimental Protocols

Protocol 2: Bulk Recrystallization from Ethyl Acetate/Hexane

  • Place the crude this compound in an Erlenmeyer flask equipped with a stir bar.

  • Add the minimum amount of hot ethyl acetate to completely dissolve the solid with gentle heating and stirring.

  • Optional: If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and heat at reflux for 5-10 minutes.[4] Perform a hot gravity filtration through fluted filter paper to remove the charcoal.

  • Slowly add hexanes to the hot, stirred solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals sparingly with a small amount of ice-cold hexanes.

  • Dry the purified crystals in a vacuum oven to remove all residual solvent.

Protocol 3: Flash Column Chromatography

  • Select Eluent: Determine the optimal eluent system using TLC as described in Q8 (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Pack Column: Choose an appropriate size column. As a slurry, pour the silica gel mixed with the eluent into the column. Use gentle air pressure to pack the bed firmly and evenly, ensuring no cracks or air bubbles.

  • Load Sample: Dissolve the crude product in the absolute minimum volume of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully apply this solution to the top of the silica bed.

  • Elute: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect & Analyze: Collect fractions in test tubes. Monitor the elution of your compound by periodically checking the fractions with TLC.

  • Combine & Concentrate: Once all the desired product has eluted, combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-hexylphenyl)methylene]amino]- on Newcrom R1 HPLC column.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Benzonitrile.
  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Chem 267 Handout. (2010). Recrystallization – Part 1.
  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Google Patents. (n.d.). US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4....
  • Qian, C., et al. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry.

Sources

Common side products in the synthesis of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important biphenyl intermediate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome common synthetic challenges.

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for the synthesis of this compound, and as such, this guide will primarily focus on troubleshooting this methodology.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-cyanophenylboronic acid with a suitable aryl halide, typically 2-chloro-4-iodotoluene or 2-chloro-4-bromotoluene. The general reactivity order for the aryl halide is I > Br > Cl, making the iodo-substituted starting material generally more reactive.[1]

Q2: What are the most common side products I should expect in this synthesis?

A2: The two most frequently observed side products in the Suzuki-Miyaura synthesis of this compound are:

  • Homocoupling of the boronic acid: This results in the formation of 4,4'-dicyanobiphenyl.

  • Dehalogenation of the aryl halide: This leads to the formation of 3-chloro-4-methyltoluene.

The presence of these impurities can complicate purification and affect the overall yield and purity of your desired product.

Q3: Can I use other cross-coupling reactions for this synthesis?

A3: Yes, other cross-coupling reactions can be employed, though they are generally less common for this specific transformation due to the mild conditions and functional group tolerance of the Suzuki-Miyaura reaction. Alternative methods include:

  • Ullmann Coupling: This involves the copper-mediated coupling of two aryl halides. It typically requires harsher reaction conditions (high temperatures) and may have lower functional group tolerance.

  • Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of palladium-catalyzed cross-coupling reactions can be adapted for C-C bond formation, but this is not a standard approach for this target molecule.

This guide will focus on troubleshooting the more prevalent Suzuki-Miyaura coupling.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section is designed to help you diagnose and resolve common issues related to the formation of side products during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Excessive Formation of 4,4'-Dicyanobiphenyl (Homocoupling Product)

The formation of 4,4'-dicyanobiphenyl arises from the palladium-catalyzed self-coupling of 4-cyanophenylboronic acid. This side reaction is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture.

Troubleshooting Steps:

Potential Cause Recommended Action & Scientific Rationale
Oxygen in the reaction mixture Thoroughly degas all solvents and the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling. Degassing by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles is crucial.
High concentration of boronic acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can increase the probability of self-coupling. Slow addition of the boronic acid to the reaction mixture can also be beneficial.
Inefficient catalyst system Optimize the palladium source and ligand. For electron-deficient aryl halides, ligands such as SPhos or XPhos can be highly effective and may reduce the likelihood of side reactions compared to less bulky phosphine ligands.
Inappropriate base Choose a suitable base. While a base is necessary to activate the boronic acid, some bases can influence the rate of homocoupling. Consider screening bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

Reaction Pathway: Formation of 4,4'-Dicyanobiphenyl

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Homocoupling Side Reaction Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'B(OH)2 Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Pd(II) Pd(II) Transmetalation_1 (4-cyanophenyl)-Pd(II)-X Pd(II)->Transmetalation_1 Base 4-cyanophenylboronic_acid_1 4-cyanophenyl- B(OH)2 4-cyanophenylboronic_acid_1->Transmetalation_1 4-cyanophenylboronic_acid_2 4-cyanophenyl- B(OH)2 Transmetalation_2 (4-cyanophenyl)-Pd(II)-(4-cyanophenyl) 4-cyanophenylboronic_acid_2->Transmetalation_2 Transmetalation_1->Transmetalation_2 Base Reductive_Elimination_Side Reductive_Elimination_Side Transmetalation_2->Reductive_Elimination_Side 4,4'-dicyanobiphenyl 4,4'-Dicyanobiphenyl Reductive_Elimination_Side->4,4'-dicyanobiphenyl Pd(0)_side Pd(0) Reductive_Elimination_Side->Pd(0)_side

Caption: Mechanism of 4,4'-dicyanobiphenyl formation.

Issue 2: Significant Amount of 3-Chloro-4-methyltoluene (Dehalogenation Product)

The formation of 3-chloro-4-methyltoluene is a result of the reductive dehalogenation of the starting aryl halide, 2-chloro-4-iodotoluene. This side reaction can be promoted by the presence of hydride sources in the reaction mixture, which can arise from the solvent, base, or impurities.

Troubleshooting Steps:

Potential Cause Recommended Action & Scientific Rationale
Hydride sources in the reaction Use anhydrous, high-purity solvents and reagents. Water, alcohols (if used as co-solvents), and certain bases can act as hydride donors. Ensure all reagents are dry and of high quality.
Inefficient transmetalation Optimize the reaction conditions to favor transmetalation. If the transmetalation step is slow, the oxidative addition intermediate (Ar-Pd-X) has a longer lifetime and is more susceptible to side reactions like dehalogenation. Increasing the temperature or changing the base or ligand can accelerate transmetalation.
Choice of base Select a non-nucleophilic base. Bases like potassium phosphate (K₃PO₄) are often preferred as they are less likely to participate in side reactions compared to stronger, more nucleophilic bases.
Catalyst and ligand selection Use a catalyst system known for high efficiency in cross-coupling. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.

Reaction Pathway: Formation of 3-Chloro-4-methyltoluene

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Dehalogenation Side Reaction Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'B(OH)2 Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Oxidative_Addition_Side Ar-Pd(II)-X Hydride_Transfer Ar-Pd(II)-H Oxidative_Addition_Side->Hydride_Transfer Hydride_Source Hydride Source (e.g., solvent, base) Hydride_Source->Hydride_Transfer Reductive_Elimination_Dehalogenation Ar-H Hydride_Transfer->Reductive_Elimination_Dehalogenation Pd(0)_side Pd(0) Reductive_Elimination_Dehalogenation->Pd(0)_side

Caption: Mechanism of 3-chloro-4-methyltoluene formation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Chloro-4-iodotoluene (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-4-iodotoluene, 4-cyanophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos to the flask under a positive flow of inert gas.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2][3][4]

Purification Protocol: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)[5]

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is a good starting point for elution.[2][3][4]

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the mobile phase gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Protocol: Recrystallization

For compounds like this compound, a mixed solvent system is often effective for recrystallization.[6]

Solvent System: A mixture of a good solvent (e.g., ethanol, isopropanol, or ethyl acetate) and a poor solvent (e.g., hexanes or water).

Procedure:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

  • Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is suitable for determining the purity of this compound and quantifying impurities.

Parameter Typical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid
Gradient A gradient from 40% to 95% acetonitrile over 20-30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for identifying and quantifying volatile impurities, including the starting materials and the dehalogenated side product.

Parameter Typical Conditions
Column DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10-15 °C/min
Detector Mass Spectrometer (for identification) or Flame Ionization Detector (for quantification)

References

  • Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... - ResearchGate. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • A Review on Palladium Catalyzed Coupling Reactions. (URL: [Link])

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (URL: [Link])

  • SUZUKI REACTION MONITORING. (URL: [Link])

  • (PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. (URL: [Link])

  • Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various... - ResearchGate. (URL: [Link])

  • How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? | ResearchGate. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Purification - Flash Chromatography - Interchim. (URL: [Link])

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC - NIH. (URL: [Link])

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Recrystallization and Crystallization. (URL: [Link])

  • Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR - Asian Journal of Research in Chemistry. (URL: [Link])

  • Complete Monograph Methods - Merck Millipore. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. (URL: [Link])

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (URL: [Link])

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. (URL: [Link])

  • Development of Chemoselective Suzuki‑Miyaura Coupling Reactions - 高知工科大学. (URL: [Link])

  • RSC Advances. (URL: [Link])

  • Suzuki Coupling Mechanism - YouTube. (URL: [Link])

  • Palladium-Catalyzed Reduction of Acid Chlorides to Aldehydes with Hydrosilanes. (URL: [Link])

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. (URL: [Link])

  • Polychlorinated Biphenyls | 2 | Chromatographic Analysis of Environmen - Taylor & Francis eBooks. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reaction of Organic Halides with Grignard Reagents, Organolithium Compounds and Heteroatom Nucleophiles. | Request PDF - ResearchGate. (URL: [Link])

  • US6392080B1 - Process for the preparation of a cyanobiphenyl - Google P

Sources

Optimization of reaction conditions for 4-(3-Chloro-4-methylphenyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Chloro-4-methylphenyl)benzonitrile Derivatives

Introduction

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of biaryl compounds, a common structural motif in pharmaceuticals and advanced materials. The synthesis of this particular scaffold, while seemingly straightforward via Suzuki-Miyaura cross-coupling, presents specific challenges primarily due to the use of an electronically deactivated and sterically hindered aryl chloride.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves coupling an aryl halide with an organoboron reagent. For this specific target, the two most logical disconnections are:

  • Route A: Coupling of 4-cyanophenylboronic acid with 1-bromo-3-chloro-4-methylbenzene .

  • Route B: Coupling of (3-chloro-4-methylphenyl)boronic acid with 4-chlorobenzonitrile or 4-bromobenzonitrile .

Route B, particularly using 4-chlorobenzonitrile, is often explored due to the lower cost of aryl chlorides, but it is mechanistically more challenging.[1][2] This guide will focus on overcoming the hurdles associated with coupling less reactive aryl chlorides.

Q2: Why is the coupling of an aryl chloride, like 4-chlorobenzonitrile, more difficult than an aryl bromide or iodide?

A2: The difficulty stems from the first and often rate-limiting step of the Suzuki catalytic cycle: oxidative addition.[3] The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarized than a Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) bond. Consequently, it is much more difficult for the Palladium(0) catalyst to insert into the C-Cl bond to form the Pd(II) intermediate. Overcoming this high activation energy requires carefully optimized conditions, particularly the choice of a highly active catalyst system (palladium source and ligand).[3][4]

Q3: What are the primary side reactions I should be aware of?

A3: The most common side reactions that can significantly lower your yield and complicate purification are:

  • Homocoupling: Formation of 4,4'-dicyanobiphenyl (from the boronic acid) or 3,3'-dichloro-4,4'-dimethylbiphenyl (from the aryl halide). This is often exacerbated by the presence of oxygen.[5][6]

  • Protodeboronation: The boronic acid reagent reacts with a proton source (like water or protic solvents) to replace the C-B bond with a C-H bond, effectively destroying the nucleophile.[7]

  • Dehalogenation: The aryl halide is reduced to the corresponding arene (e.g., 4-chlorobenzonitrile is reduced to benzonitrile).[7]

  • Nitrile Hydrolysis: Under harsh basic conditions and elevated temperatures, the nitrile group (-CN) can be partially or fully hydrolyzed to the primary amide (-CONH₂) or carboxylic acid (-COOH).

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

Question: My Suzuki coupling reaction is resulting in a low yield (<30%) or no desired product, with mainly starting materials remaining. What are the likely causes and how can I fix this?

Answer: This is the most common issue, and it almost always points to a problem within the catalytic cycle. Let's break down the potential culprits from most to least likely.

  • The "Why": Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating aryl chlorides.[1] The oxidative addition step requires a catalyst that is both highly electron-rich and sterically bulky. Electron-rich ligands increase the nucleophilicity of the palladium center, promoting its insertion into the C-Cl bond. Bulky ligands favor the formation of monoligated, highly reactive 14-electron Pd(0) species, which are crucial for the catalytic cycle to proceed efficiently.[4][8][9]

  • The Solution:

    • Employ Specialized Ligands: Switch to modern biaryl phosphine ligands designed for challenging couplings. These are the single most critical factor for success.

ParameterRecommendation for Aryl Chloride CouplingRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts[2]Pd(II) sources are common but require in situ reduction. Precatalysts can offer better stability and activity.
Recommended Ligands SPhos , RuPhos , XPhos , or bulky alkylphosphines like P(t-Bu)₃ These ligands are electron-rich and sterically demanding, which is essential for activating the C-Cl bond.[4][8][9][10][11]
Pd:Ligand Ratio Typically 1:2 to 1:4Ensures sufficient ligand is present to form the active catalyst and prevent palladium black precipitation.
Catalyst Loading Start at 1-2 mol % Pd, then optimize down to ppm levels if successful.[12][13]Higher initial loading helps overcome activation barriers. Highly active systems can work with very low loadings.[12]
  • The "Why": The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[3][10] The base activates the boronic acid by forming a more nucleophilic "ate" complex. The choice of base affects reaction rate, yield, and the prevalence of side reactions like nitrile hydrolysis.

  • The Solution:

    • Screen Different Bases: The optimal base is often substrate-dependent. A weak base may not facilitate transmetalation, while an overly strong base can promote side reactions.

    • Ensure Anhydrous Conditions (if needed): Some bases are hygroscopic. Use freshly opened or dried bases.

BaseStrengthCommon Use & Comments
K₂CO₃ ModerateA common starting point, often used in aqueous solvent mixtures. Can be effective but may require higher temperatures.[14][15]
K₃PO₄ StrongOften the base of choice for difficult couplings. Its moderate solubility and non-nucleophilic nature are advantageous. Less likely to cause nitrile hydrolysis than hydroxides.[4]
Cs₂CO₃ StrongHighly effective due to its high solubility in organic solvents and the "cesium effect," but more expensive.[16]
NaOH, KOH Very StrongGenerally not recommended for substrates with base-sensitive functional groups like nitriles, as they can readily cause hydrolysis.[14]
  • The "Why": The solvent must solubilize the reagents and, more importantly, it influences the stability and activity of the palladium catalyst.[17][18][19] The polarity of the solvent can affect the different steps of the catalytic cycle.[20] For Suzuki couplings, ethereal or aromatic solvents, often with a small amount of water, are standard.

  • The Solution:

    • Aqueous Mixtures: A mixture like Toluene/H₂O or Dioxane/H₂O is a robust starting point. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

    • Anhydrous Conditions: For water-sensitive substrates, anhydrous polar aprotic solvents like THF or CPME can be used, often with a soluble base like Cs₂CO₃.

Solvent SystemTypical TemperatureNotes
Toluene / H₂O (e.g., 10:1)80-110 °CExcellent general-purpose system. Good for solubilizing organic components.
1,4-Dioxane / H₂O (e.g., 10:1)80-100 °CAnother very common and effective system. Dioxane's polarity can be beneficial.[17]
THF / H₂O (e.g., 10:1)65-70 °C (Reflux)Lower boiling point, useful for heat-sensitive substrates.
2-MeTHF80-100 °CA greener alternative to THF and Dioxane.
Problem 2: Significant Impurity Formation

Question: My reaction is working, but I am getting significant amounts of homocoupled byproducts and/or dehalogenated starting material. How can I suppress these side reactions?

Answer: This indicates that while your catalyst is active, parasitic pathways are competing with the desired cross-coupling. Optimizing for selectivity is key.

  • The "Why": This side reaction, which produces 4,4'-dicyanobiphenyl, is typically caused by the presence of molecular oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.[5]

  • The Solution:

    • Rigorous Degassing: This is non-negotiable. The solvent must be thoroughly degassed before adding the catalyst. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Alternatively, three cycles of freeze-pump-thaw can be used for smaller scales.

    • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of N₂ or Ar for the entire duration of the experiment, from reagent addition to quenching.

  • The "Why": The formation of benzonitrile (from 4-chlorobenzonitrile) occurs when the Ar-Pd(II)-Cl intermediate is intercepted by a hydride source before transmetalation can occur.[7] Potential hydride sources include certain bases, solvents (like isopropanol if used as a co-solvent), or impurities.

  • The Solution:

    • Choice of Base: Avoid using hydroxide bases if dehalogenation is a problem. K₃PO₄ is generally a better choice.

    • Ligand Choice: Bulky, electron-rich ligands can accelerate the rate of transmetalation and subsequent reductive elimination, helping the desired pathway outcompete the dehalogenation side reaction.[7]

    • Solvent Purity: Ensure you are using high-purity, dry solvents.

Visualized Workflows

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Ar¹-X (Aryl Halide) center trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation) oa_complex->trans_complex Ar²-B(OR)₂ (Boronic Acid/Ester) + Base product_complex Product Formation (Reductive Elimination) trans_complex->product_complex product_complex->pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield check_reagents Check Reagents - Fresh Catalyst? - Dry Solvents? - Pure Boronic Acid? start->check_reagents check_conditions Review Conditions - Ligand appropriate for Ar-Cl? - Base optimal? - Atmosphere inert? check_reagents->check_conditions Reagents OK optimize_ligand Action: Screen Ligands (e.g., SPhos, RuPhos) check_conditions->optimize_ligand Ligand is suspect optimize_base Action: Screen Bases (e.g., K₃PO₄, Cs₂CO₃) check_conditions->optimize_base Ligand is robust optimize_ligand->optimize_base optimize_temp Action: Vary Temperature (e.g., 80-110 °C) optimize_base->optimize_temp success Success: High Yield optimize_temp->success Optimization Complete

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Experimental Protocol: Optimized Conditions

This protocol provides a robust starting point for the synthesis of this compound from 4-chlorobenzonitrile and (3-chloro-4-methylphenyl)boronic acid.

Reagents:

  • 4-Chlorobenzonitrile (1.0 equiv)

  • (3-Chloro-4-methylphenyl)boronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol %)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol %)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0-3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reactor equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzonitrile (1.0 equiv), (3-chloro-4-methylphenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Nitrogen or Argon for 15 minutes.

  • Solvent Addition: Add Toluene and Water (in a 10:1 ratio by volume, to make the final concentration ~0.2 M with respect to the limiting reagent).

  • Degassing: Bubble Nitrogen or Argon gas directly into the stirred reaction mixture for 30-60 minutes. The mixture should be vigorously stirred during this process.

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Under a positive flow of inert gas, add this catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure this compound.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.

  • Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.

  • Majumdar, K. C., & Deb, A. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(34), 6649-6658.

  • Schlummer, B., & Scholz, U. (2004). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 6(1), 25-28.

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.

  • Majumdar, K. C., & Deb, A. (2020). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate.

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875.

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3443.

  • Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. BenchChem.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate.

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.

  • Request PDF. (2025). Role of a base in Suzuki-Miyaura reaction. ResearchGate.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate.

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Stability of 4-(3-Chloro-4-methylphenyl)benzonitrile under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive resource on the stability and handling of 4-(3-Chloro-4-methylphenyl)benzonitrile. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure your success when working with this compound.

Technical Support Center: this compound

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The information is structured to help you anticipate potential challenges, diagnose experimental issues, and implement robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis, purification, or handling. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Potential Causes:

  • Catalyst Inactivity: The palladium catalyst may be unsuitable for activating the aryl chloride bond, or it may have decomposed. Palladium-catalyzed reactions are numerous and versatile, requiring careful selection of catalysts and ligands[1][2].

  • Base-Induced Hydrolysis: Strong aqueous bases (e.g., NaOH, KOH) used in the coupling reaction can hydrolyze the nitrile functional group to a carboxylate, consuming your starting material.[3][4]

  • Poor Reagent Quality: Degradation of the organoboron reagent (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) can prevent the reaction from proceeding.

  • Inadequate Reaction Conditions: Incorrect solvent, temperature, or failure to maintain an inert atmosphere can lead to reaction failure.

Troubleshooting Protocol:

  • Verify Reagent Integrity: Before starting, confirm the purity and activity of all reagents, especially the coupling partner (e.g., boronic acid) and the palladium catalyst.

  • Optimize the Base:

    • Switch to milder, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

    • If a hydroxide base is necessary, use it in minimal water or consider a non-aqueous solvent system if possible to limit nitrile hydrolysis.

  • Screen Catalysts and Ligands: The C-Cl bond requires an active catalyst for oxidative addition.

    • For Suzuki couplings, consider electron-rich phosphine ligands like XPhos or SPhos, which are effective for activating aryl chlorides.[5]

    • For Buchwald-Hartwig aminations, specialized ligands are often crucial for success.[6]

  • Ensure Inert Conditions: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen, which can deactivate the Pd(0) catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction stalls, it may indicate catalyst death or reagent degradation.

Problem 2: Appearance of an Unexpected Carboxylic Acid Byproduct

Primary Cause:

The nitrile group (-C≡N) is susceptible to hydrolysis, converting it into a carboxylic acid (-COOH) under either acidic or basic conditions.[3][4] This is the most common degradation pathway for this molecule.

Diagnostic Workflow:

The following diagram outlines a decision-making process to identify and resolve nitrile hydrolysis.

Hydrolysis_Troubleshooting start Unexpected -COOH byproduct detected (e.g., by LC-MS, IR, or NMR) check_reaction Review Reaction Conditions start->check_reaction check_workup Review Workup & Purification Steps start->check_workup is_base_strong Was a strong aqueous base (NaOH, KOH) used? check_reaction->is_base_strong is_workup_extreme Did workup involve strong acid/base washes? check_workup->is_workup_extreme is_acid_strong Was a strong aqueous acid (HCl, H₂SO₄) used? is_base_strong->is_acid_strong No solution_base Solution: 1. Switch to milder base (K₂CO₃, Cs₂CO₃). 2. Minimize water content. 3. Reduce reaction temperature. is_base_strong->solution_base Yes solution_acid Solution: 1. Avoid strong acidic conditions. 2. If unavoidable, keep temperature low and reaction time short. is_acid_strong->solution_acid Yes ok Condition is likely not the cause. Investigate other possibilities. is_acid_strong->ok No solution_workup Solution: 1. Use neutral washes (H₂O, brine). 2. Use mild buffers (sat. NaHCO₃, sat. NH₄Cl) instead of strong acids/bases. is_workup_extreme->solution_workup Yes is_workup_extreme->ok No

Caption: Troubleshooting workflow for nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under various conditions?

The stability of the compound is highly dependent on the reaction environment. The following table summarizes its general reactivity.

Condition CategoryReagents / EnvironmentStability & Observed ReactionsRecommended Precautions
Acidic Strong aqueous acids (e.g., conc. HCl, H₂SO₄)Unstable. The nitrile group will hydrolyze to a carboxylic acid.[4]Avoid prolonged exposure to strong acids, especially at elevated temperatures. Use milder acidic conditions where possible.
Basic Strong aqueous bases (e.g., NaOH, KOH)Unstable. The nitrile group readily hydrolyzes to the corresponding carboxylate salt.[3]Use non-nucleophilic organic bases or milder inorganic bases like K₂CO₃ or Cs₂CO₃. Minimize water in the reaction.
Reductive Strong hydrides (LiAlH₄), catalytic hydrogenation (H₂/Pd), DIBAL-HReactive. The nitrile group can be reduced to a primary amine (e.g., with LiAlH₄) or an aldehyde (e.g., with DIBAL-H).[7][8][9]Select reducing agents carefully based on the desired outcome. The nitrile is a point of reactivity.
Oxidative Common oxidants (e.g., KMnO₄, m-CPBA)Generally Stable. The aromatic rings and nitrile group are robust against mild to moderate oxidation. Harsh conditions may oxidize the methyl group.Avoid aggressive oxidizing agents if the methyl group needs to be preserved.
Thermal Elevated TemperaturesModerately Stable. Aromatic nitriles are typically thermally robust. Decomposition would likely occur at very high temperatures, but specific data for this compound is not readily available.Monitor for decomposition during high-temperature reactions (>150 °C) or distillation.
Photochemical UV LightPotentially Reactive. Substituted benzonitriles can undergo photochemical reactions, for instance, with amines.[10]Store the compound protected from light. Avoid prolonged exposure to UV light during reactions unless it is a desired reaction condition.

Q2: What are the recommended storage conditions?

To ensure long-term stability, store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent slow degradation from atmospheric moisture.

Q3: What solvents are compatible with this compound?

This compound is soluble in and stable in most common aprotic organic solvents, including:

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

Avoid using protic solvents like alcohols (methanol, ethanol) if trace amounts of acid or base are present, as this could facilitate slow hydrolysis over time, especially with heating.

Q4: Can the C-Cl bond be functionalized without affecting the nitrile group?

Yes. The aryl chloride is the primary site for palladium-catalyzed cross-coupling reactions.[6][11] These reactions are typically performed under conditions that are compatible with the nitrile group, provided that strong, nucleophilic bases are avoided. The nitrile group is generally unreactive towards the Pd(0)/Pd(II) catalytic cycle.

Experimental Protocol: Test for Nitrile Stability

This protocol allows you to quickly assess the stability of your compound to specific acidic or basic conditions planned for a reaction.

Objective: To determine if this compound degrades via hydrolysis under proposed reaction conditions.

Methodology:

  • Prepare Test Solutions:

    • Acidic Test: Prepare a solution of your planned acid (e.g., 1M HCl) in the reaction solvent.

    • Basic Test: Prepare a solution of your planned base (e.g., 2M NaOH or saturated K₂CO₃) in the reaction solvent.

  • Set Up Reactions:

    • In two separate small vials, dissolve a small amount (2-5 mg) of this compound in 0.5 mL of the reaction solvent.

    • Add 0.1 mL of the acidic test solution to one vial and 0.1 mL of the basic test solution to the other.

    • Prepare a third "control" vial containing only the starting material in the solvent.

  • Incubate: Stir all three vials at the intended reaction temperature for a set period (e.g., 1-2 hours).

  • Analysis:

    • Take a small aliquot from each vial and spot it on a TLC plate. Elute with an appropriate solvent system. Compare the spots from the acidic and basic test vials to the control. The appearance of a new, more polar spot (which stays lower on the plate) in the test lanes suggests the formation of the carboxylic acid.

    • For more definitive results, quench the aliquots, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS. Look for the mass of the starting material (C₁₄H₁₀ClN, MW: 227.69) and the mass of the hydrolyzed product (C₁₄H₁₀ClNO₂, MW: 245.69).

Interpretation: If significant formation of the hydrolyzed product is observed, the planned reaction conditions are too harsh, and a milder acid or base should be selected as per the troubleshooting guide.

References

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing).
  • JEE 2022: Chemistry- Topic Reduction of Nitriles - Unacademy.
  • Reduction of activated aromatic nitriles with ammonia borane. - ResearchGate.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009-03-06).
  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry - ACS Publications. (2009-02-04).
  • Nitrile - Wikipedia.
  • Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube. (2022-08-13).
  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. (2021-11-22).
  • Palladium-Catalyzed Reactions - MDPI.
  • Palladium-Catalyzed Coupling Reactions of 3 and 4. Reaction conditions:... - ResearchGate.
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson.
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02).
  • Solvent: benzonitrile - Department of Chemistry : University of Rochester.
  • TABLE OF INCOMPATIBLE CHEMICALS - LSU.
  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU.
  • Appendix K - Incompatible Chemicals - Cornell EHS.
  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI.
  • Photochemical reactions of substituted benzenes with aliphatic amines - RSC Publishing.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing).
  • List of Incompatible Chemicals – Laboratory Safety - St. Olaf College.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Chloro-4-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during chemical transformations of this versatile biaryl nitrile intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and scalable.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the key considerations for selective transformations?

The primary reactive sites on this compound are the aryl chloride, the nitrile group, and the aromatic rings themselves. The aryl chloride is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The nitrile group can undergo reduction to a primary amine or hydrolysis to a carboxylic acid. The electron-rich 4-methylphenyl ring and the more electron-deficient 3-chlorobenzonitrile ring can also be subject to electrophilic or nucleophilic aromatic substitution, respectively, under specific conditions.

Key considerations for selectivity include:

  • Catalyst and Ligand Choice: For cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is critical to favor reaction at the aryl chloride without affecting the nitrile group.

  • Reaction Conditions: Temperature, choice of base, and solvent can all influence the outcome. For instance, harsh acidic or basic conditions can lead to premature hydrolysis of the nitrile.

  • Reducing Agent: The choice of reducing agent will determine the fate of the nitrile group. Strong hydrides like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, while milder reducing agents can sometimes lead to aldehydes.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. However, even with well-established protocols, challenges can arise.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key factors. The aryl chloride of this compound is known to be less reactive than the corresponding bromide or iodide, necessitating more robust catalytic systems.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For challenging aryl chlorides, a highly active catalyst system is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands that promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

    Catalyst/Ligand CombinationRationale
    Pd₂(dba)₃ with XPhos or SPhosBulky, electron-rich phosphine ligands that are highly effective for aryl chlorides.
    PEPPSI™-IPrAn N-heterocyclic carbene (NHC) ligated palladium catalyst known for its high activity and stability.
  • Base Selection: The choice of base is critical for the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The base not only facilitates the transmetalation but can also influence the catalyst's activity.

  • Solvent and Degassing: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Common solvent systems include toluene/water, dioxane/water, or THF/water.

  • Reaction Temperature: Aryl chlorides often require higher reaction temperatures (typically 80-110 °C) to facilitate oxidative addition. If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate.

dot

Troubleshooting_Suzuki start Low/No Conversion in Suzuki Coupling catalyst Optimize Catalyst & Ligand (e.g., XPhos, SPhos, PEPPSI-IPr) start->catalyst Ineffective Catalyst base Change Base (e.g., K3PO4, Cs2CO3) start->base Inappropriate Base solvent Ensure Proper Degassing & Solvent Choice start->solvent Oxygen Contamination temp Increase Reaction Temperature start->temp Insufficient Energy success Successful Coupling catalyst->success base->success solvent->success temp->success

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Unwanted Side Reactions - Nitrile Hydrolysis

Q3: During my Suzuki-Miyaura or Buchwald-Hartwig reaction, I am observing the formation of 4-(3-Chloro-4-methylphenyl)benzoic acid. How can I prevent this unwanted hydrolysis of the nitrile group?

The hydrolysis of the nitrile group to a carboxylic acid is a common side reaction, especially when using aqueous bases and elevated temperatures.[2][3][4] The benzonitrile moiety in your substrate is susceptible to both acid- and base-catalyzed hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: If your protocol allows, switching to anhydrous conditions can completely prevent hydrolysis. This may require using a non-aqueous base and ensuring all solvents and reagents are dry.

  • Milder Base: If aqueous conditions are necessary, consider using a milder base. For Suzuki couplings, potassium fluoride (KF) can be an effective alternative to stronger carbonate or phosphate bases, although it may require longer reaction times.

  • Lower Reaction Temperature: High temperatures accelerate the rate of hydrolysis. If your primary reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can minimize the formation of the carboxylic acid byproduct.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased hydrolysis. Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Troubleshooting Guide: Functional Group Transformations

Issue 3: Incomplete Reduction of the Nitrile Group

Q4: I am trying to reduce the nitrile group of this compound to the corresponding primary amine using LiAlH₄, but the reaction is sluggish and incomplete. What could be the issue?

While LiAlH₄ is a powerful reducing agent, several factors can lead to incomplete reduction of nitriles.

Troubleshooting Steps:

  • Reagent Quality: LiAlH₄ is highly reactive with moisture. Ensure you are using a fresh, high-quality reagent and that your reaction is performed under strictly anhydrous conditions.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for LiAlH₄ reductions. Ensure your solvent is freshly distilled from a suitable drying agent.

  • Reaction Temperature and Time: While the initial addition of the nitrile to the LiAlH₄ suspension is often done at 0 °C to control the exothermic reaction, the reaction may require heating to reflux for several hours to go to completion. Monitor the reaction by TLC until all starting material is consumed.

  • Workup Procedure: The workup of LiAlH₄ reactions is critical. A common and effective method is the Fieser workup, which involves the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure typically results in a granular precipitate of aluminum salts that can be easily filtered off.

dot

Nitrile_Reduction start Incomplete Nitrile Reduction reagent Check LiAlH4 Quality (Use Fresh Reagent) start->reagent solvent Ensure Anhydrous Solvent (Freshly Distilled THF/Ether) start->solvent conditions Optimize Reaction Conditions (Reflux if necessary) start->conditions reagent->conditions solvent->conditions workup Proper Workup (e.g., Fieser Method) conditions->workup product Primary Amine workup->product

Caption: Troubleshooting workflow for the reduction of nitriles.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (4:1 v/v, degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the amination of the aryl chloride.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • BINAP (0.03 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BINAP, and NaOt-Bu.

  • Add the anhydrous, degassed toluene, followed by the amine and then this compound.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Advanced Synthesis & Catalysis, 346(13-15), 1525–1532. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Torregrosa, R. R. P., & Hu, X. (2016). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 381-426). Thieme.
  • O'Neil, G. W. (2014). Stoichiometric Reductions of Benzonitrile.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pasumpon, K., & Peruncheralathan, S. (2012). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Tetrahedron Letters, 53(34), 4555-4557.
  • Ram, S., & Ehrenkaufer, R. E. (1984). A mild, general and convenient method for the reduction of nitriles. Tetrahedron Letters, 25(32), 3415-3418.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
  • European Patent Office. (1983).
  • Google Patents. (1978).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids (US3542822A).
  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563.
  • ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile.
  • Asian Journal of Chemistry. (2013). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 25(11), 6341-6344.
  • Google Patents. (2019). Preparation method of 3-fluoro-4-methylbenzonitrile (CN109400500B).
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1).
  • Google Patents. (2006). Nitrile reducing process to prepare amine (CN1810766A).
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. ChemOrgChem. [Link]

  • ResearchGate. (n.d.).

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How to increase the regioselectivity of reactions with 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(3-Chloro-4-methylphenyl)benzonitrile (Product ID: CMPC-BN). As a Senior Application Scientist, I've designed this portal to provide our research partners with in-depth technical guidance and troubleshooting support. This molecule, with its distinct electronic and steric properties across two aromatic rings, offers unique opportunities in medicinal chemistry and materials science. However, its nuanced reactivity demands precise control to achieve desired regiochemical outcomes.

This guide is structured to address your potential challenges directly. We will first cover common questions regarding the fundamental reactivity of CMPC-BN and then dive into specific troubleshooting scenarios with detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and how do the substituents influence regioselectivity?

Answer: Understanding the electronic landscape of CMPC-BN is critical for predicting its reactivity. The molecule consists of two distinct aromatic rings with competing directing effects.

  • Ring A (Benzonitrile Ring): This ring is substituted with a powerful electron-withdrawing nitrile (-CN) group. The nitrile group is a meta-director for electrophilic aromatic substitution (EAS) and strongly deactivates the ring towards electrophiles.[1][2] Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the nitrile group, should a suitable leaving group be present.[3][4][5]

  • Ring B (Chlorotoluene Ring): This ring contains two substituents: a methyl group (-CH₃) and a chlorine atom (-Cl).

    • The methyl group is an activating, ortho, para-director due to hyperconjugation and weak inductive effects.[6]

    • The chlorine atom is a deactivating, ortho, para-director. Its inductive electron withdrawal deactivates the ring, but its lone pairs can stabilize the carbocation intermediate (sigma complex) at the ortho and para positions through resonance.[6][7]

In an electrophilic substitution reaction, Ring B is significantly more activated than the nitrile-bearing Ring A. The directing effects on Ring B are synergistic, both pointing to the positions ortho and para to themselves. The primary sites for electrophilic attack are therefore positions 2' and 6' (ortho to the biphenyl linkage) on Ring B.

Q2: For electrophilic aromatic substitution, which positions are most favored and how can I control the outcome?

Answer: For electrophilic aromatic substitution (EAS), reaction will overwhelmingly occur on the 3-chloro-4-methylphenyl ring (Ring B). The directing effects of the methyl and chloro groups must be considered in concert with steric hindrance.

  • Position 2': This position is ortho to the methyl group and meta to the chloro group. It is activated by the methyl group.

  • Position 5': This position is ortho to the chloro group and meta to the methyl group. It is activated by the chloro group's resonance effect.

  • Position 6': This position is para to the chloro group and ortho to the methyl group. It is strongly activated by both substituents.

Therefore, the most electronically favored position for electrophilic attack is Position 6' . However, the biphenyl linkage itself presents significant steric bulk, which can hinder attack at the adjacent 2' and 6' positions.[8][9][10] This steric effect often leads to a mixture of products, with substitution at the less hindered Position 5' becoming more competitive, especially with bulky electrophiles.

Control can be achieved by manipulating reaction conditions. Lower temperatures and less aggressive electrophiles tend to favor the electronically preferred product (substitution at 6'), while higher temperatures and bulkier reagents may increase the proportion of the sterically favored product (substitution at 5').

Troubleshooting Guide: Common Regioselectivity Issues

Problem 1: Poor Regioselectivity During Electrophilic Aromatic Substitution (e.g., Nitration)
  • Symptoms: You are attempting a nitration reaction and obtaining a difficult-to-separate mixture of isomers, primarily substitution on the chlorotoluene ring at various positions.

  • Cause Analysis: This is a classic case of competing electronic and steric effects. The incoming electrophile (NO₂⁺) is reacting at multiple activated sites on the chlorotoluene ring. Standard nitrating conditions (e.g., HNO₃/H₂SO₄ at room temperature) are often too aggressive, leading to poor selectivity.[11][12] The directing groups (-CH₃ and -Cl) activate the 2', 5', and 6' positions, and the final product ratio is highly dependent on the reaction conditions.

  • Solution & Protocol: To enhance regioselectivity, the reaction's energy profile must be controlled to favor a single pathway. This is typically achieved by using milder nitrating agents and lower temperatures.

Detailed Protocol: Selective Mononitration

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1.0 equivalent of this compound in 10 volumes of dichloromethane (DCM).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Reagent Addition: Slowly add a pre-cooled solution of nitronium tetrafluoroborate (NO₂BF₄) (1.05 equivalents) in sulfolane or a mixture of DCM/acetonitrile dropwise over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a flask containing crushed ice and saturated sodium bicarbonate solution.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired isomer.

Table 1: Effect of Nitrating Conditions on Regioisomeric Ratio

Nitrating AgentTemperatureSolventMajor Isomer PositionTypical Isomer Ratio (Major:Other)
HNO₃ / H₂SO₄25 °C(neat)6' / 5'~ 60:40
Acetyl Nitrate0 °CAcetic Anhydride6'~ 75:25
NO₂BF₄-10 °CDCM6'> 90:10

This controlled approach favors substitution at the most electronically enriched 6' position while minimizing side products.[13]

Diagram: Directing Effects in Electrophilic Substitution

G cluster_0 Ring A (Deactivated) cluster_1 Ring B (Activated) cluster_2 A Benzonitrile Ring (Electron Poor) B Chlorotoluene Ring (Electron Rich) A->B Biphenyl Linkage pos_2 2' pos_5 5' pos_6 6' Me CH3 (Activating, o,p-director) Me->pos_2 ortho Me->pos_6 ortho Cl Cl (Deactivating, o,p-director) Cl->pos_5 ortho Cl->pos_6 para E Electrophile (E+) E->pos_2 Minor Attack (Steric Hindrance) E->pos_5 Minor Attack (Steric Influence) E->pos_6 Major Attack (Electronic Control)

Caption: Competing directing effects on CMPC-BN for electrophilic attack.

Problem 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
  • Symptoms: You are attempting a Suzuki-Miyaura coupling reaction to functionalize a different position on the molecule (e.g., an installed triflate), but you observe significant reaction at the C-Cl bond of the chlorotoluene ring.

  • Cause Analysis: Aryl chlorides are generally less reactive in palladium-catalyzed cross-coupling than aryl bromides, iodides, or triflates. However, with modern, highly active catalyst systems, the oxidative addition into the C-Cl bond can become competitive or even favorable, especially at elevated temperatures.[14][15] Achieving chemoselectivity requires a catalyst system that can differentiate between the two potential electrophilic sites.

  • Solution & Protocol: The key is to select a palladium catalyst and ligand combination that exhibits high reactivity for your target leaving group (e.g., -OTf) while having lower activity towards the C-Cl bond at a given temperature. Ligands with specific steric and electronic properties are crucial for this differentiation.[16][17]

Detailed Protocol: Selective Suzuki-Miyaura Coupling at a Triflate Position

(This protocol assumes the user has first converted a different position, e.g., a phenol, to a triflate)

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix Pd₂(dba)₃ (1.5 mol %) and a suitable phosphine ligand like SPhos or XPhos (3.5 mol %) in anhydrous dioxane. Stir for 15 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add the triflated CMPC-BN (1.0 equiv.), the desired arylboronic acid or ester (1.5 equiv.), and a mild base such as potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous dioxane to the Schlenk tube, followed by the pre-formed catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). The lower temperature helps to minimize the competing C-Cl bond activation. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by flash column chromatography.

Table 2: Catalyst System Performance in Chemoselective Suzuki Coupling

LigandTemperatureSelectivity (C-OTf : C-Cl)Notes
PPh₃100 °C70:30Low activity, requires higher temperatures, leading to loss of selectivity.
Buchwald Ligands (e.g., SPhos)80 °C> 95:5High activity at lower temperatures allows for excellent selectivity.[18]
Pd/C (ligandless)100 °C40:60Heterogeneous catalysts can sometimes favor C-Cl activation.[15]

Diagram: Workflow for Selective Cross-Coupling

G start CMPC-BN with -OTf and -Cl sites catalyst Pd Catalyst Selection (e.g., Pd₂(dba)₃ / SPhos) start->catalyst Choose system with low temp activity reaction Suzuki-Miyaura Reaction start->reaction conditions Optimized Conditions (K₃PO₄, Dioxane, 80°C) catalyst->conditions conditions->reaction product Selective C-OTf Coupling Product reaction->product Favored Pathway side_product C-Cl Coupling Side Product reaction->side_product Minimized Pathway

Caption: Strategy for achieving chemoselective Suzuki-Miyaura coupling.

References

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-43. [Link]

  • Caselli, A., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-55. [Link]

  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Chem 353 Homepage. [Link]

  • So, C. M., et al. (2009). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 11(16), 3634–3637. [Link]

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. [Link]

  • Török, B., et al. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 10. [Link]

  • Bedford, R. B., et al. (2003). The iron-catalysed Suzuki coupling of aryl chlorides. Chemical Communications, (17), 2202-2203. [Link]

  • Qin, J.-S., et al. (2017). Flexible Zirconium MOF as the Crystalline Sponge for Coordinative Alignment of Dicarboxylates. ACS Applied Materials & Interfaces, 9(39), 33408–33412. [Link]

  • Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]

  • Bedford, R. B., & Limmert, M. E. (2001). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 40(22), 4277-4279. [Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]

  • LeBlond, C. R., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555–1557. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • ResearchGate. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. [Link]

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(13), 4982–4985. [Link]

  • LibreTexts Chemistry. (2020). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • PubMed. (2024). Effective promotion of steric hindrance effect on singlet-triplet transition of para-linked carbazole-biphenyl by transient absorption spectroscopy. [Link]

  • Malig, T. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4242–4245. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director? [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry with Victor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Journal of the Chemical Society (Resumed). (1956). 816. Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part III. [Link]

  • LibreTexts Chemistry. (2021). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (n.d.). Regio‐, stereo‐, and site‐selectivities of 1,3‐dipolar Cycloaddition reaction of benzonitrile oxide with unsymmetrically substituted norbornenes and norbornadienes. [Link]

  • The Journal of Chemical Physics. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health. (2019). Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • Swarthmore College. (n.d.). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. [Link]

  • The Journal of Organic Chemistry. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • PubMed. (1997). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

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Technical Support Center: 4-(3-Chloro-4-methylphenyl)benzonitrile Solubility Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(3-Chloro-4-methylphenyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to help you achieve your desired experimental outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound, with a molecular formula of C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol , is a small organic molecule.[1][2] Its poor aqueous solubility is primarily due to its molecular structure. The molecule is largely nonpolar, dominated by two aromatic rings. The presence of a chloro- and a methyl- group, along with the nitrile group, contributes to a hydrophobic character that resists dissolution in polar solvents like water.

Q2: I'm observing precipitation of the compound in my aqueous buffer. What is the first thing I should try?

Precipitation is a clear sign that the compound's solubility limit has been exceeded. The simplest initial step is to attempt dissolution using a co-solvent system. A small percentage of an organic solvent miscible with water can significantly increase the solubility of hydrophobic compounds.[3] See the "Co-Solvency Systems" section for a detailed protocol.

Q3: Can I adjust the pH to improve the solubility of this compound?

Adjusting the pH is a common and effective technique for ionizable compounds.[4][5] However, this compound does not have readily ionizable functional groups (like carboxylic acids or primary amines) that would see a significant solubility change with pH adjustments within a typical biological range. Therefore, while minor effects might be observed at extreme pH values, this is generally not the most effective primary strategy for this specific molecule.

Q4: Are there more advanced techniques if co-solvents are not suitable for my experiment?

Absolutely. If the use of organic co-solvents is not compatible with your experimental system (e.g., in cell-based assays where solvents can be toxic), more advanced methods such as complexation with cyclodextrins, the use of surfactants to form micelles, or nanoformulation strategies should be considered.[6][7][8] These techniques can enhance aqueous solubility without the need for harsh organic solvents.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a tiered approach to overcoming the solubility challenges of this compound, starting with the simplest methods and progressing to more complex formulations.

Tier 1: Co-Solvency Systems

The Principle: Co-solvency works by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of nonpolar solutes.[3][9] By adding a water-miscible organic solvent, you create a solvent mixture that can better solvate the hydrophobic this compound molecule.

When to Use: This is the ideal first-line approach for in vitro experiments where the presence of a small amount of organic solvent is tolerable.

Experimental Protocol:

  • Solvent Selection: Choose a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol (PG).[10][11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10 mM in 100% DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of the co-solvent is low (typically ≤1% v/v) to minimize its effect on the experimental system.

  • Observation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, the co-solvent concentration may need to be slightly increased, or a different co-solvent should be tested.

Data Presentation: Co-Solvent Solubility Comparison

Co-SolventTypical Final Concentration (v/v)Suitability
DMSO0.1 - 1%Widely used, but can have cellular effects.
Ethanol0.5 - 2%Less toxic than DMSO, but can be volatile.
Propylene Glycol1 - 5%Generally considered safe and is a common pharmaceutical excipient.[10]
Tier 2: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex.[13] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous media.[6]

When to Use: This method is excellent for biological experiments where organic solvents must be avoided. It is a widely used technique in pharmaceutical formulations to enhance drug solubility and bioavailability.[14][15]

Experimental Protocol:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio Determination: Experiment with different molar ratios of cyclodextrin to your compound (e.g., 1:1, 2:1, 5:1).

  • Complexation Procedure (Kneading Method): a. Weigh the appropriate amounts of this compound and HP-β-CD. b. Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the solvent. e. The resulting powder is the inclusion complex, which can then be dissolved in your aqueous buffer.

  • Solubility Assessment: Determine the concentration of the dissolved compound in the aqueous buffer using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Visualization: Cyclodextrin Complexation Workflow

G cluster_0 Preparation cluster_1 Processing cluster_2 Application A Weigh Compound & HP-β-CD B Add Water/Ethanol A->B C Knead to form paste B->C D Dry the paste C->D E Obtain dry complex powder D->E F Dissolve complex in aqueous buffer E->F G Achieve Soluble Formulation F->G

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Tier 3: Surfactant-Based Micellar Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[16] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be partitioned into the hydrophobic core, effectively solubilizing them in the aqueous medium.[8][17]

When to Use: This approach is useful for in vitro assays and formulation development, but the choice of surfactant must be carefully considered for biocompatibility.

Experimental Protocol:

  • Surfactant Selection: Choose a non-ionic surfactant with low toxicity, such as Tween® 80 or Pluronic® F-68.[18]

  • Concentration Range: Prepare a series of aqueous solutions with varying concentrations of the chosen surfactant, ensuring some concentrations are above the known CMC of the surfactant.

  • Solubilization: Add an excess of this compound to each surfactant solution.

  • Equilibration: Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Separation and Analysis: Centrifuge or filter the samples to remove undissolved compound. Analyze the supernatant for the concentration of the dissolved compound.

Data Presentation: Surfactant Solubilization Potential

SurfactantTypeTypical Concentration for SolubilizationKey Considerations
Tween® 80Non-ionic0.1 - 2% (w/v)Commonly used in pharmaceutical formulations.[18]
Pluronic® F-68Non-ionic0.5 - 5% (w/v)Biocompatible and often used in cell culture.[18]
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)High solubilizing power but can denature proteins.[8]
Tier 4: Advanced Nanoformulation Strategies

The Principle: Nanoformulation involves reducing the particle size of the compound to the nanometer range.[19] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, leading to increased saturation solubility and dissolution velocity.[20]

When to Use: This is a highly effective but more resource-intensive approach, suitable for advanced drug delivery applications requiring high bioavailability.[7][21]

Common Nanoformulation Techniques:

  • Nanosuspensions: Stabilized crystalline nanoparticles of the drug in an aqueous vehicle.[22][23]

  • Nanoemulsions: Oil-in-water emulsions where the compound is dissolved in the oil phase, with droplet sizes in the nanometer range.[7]

  • Polymeric Micelles: Similar to surfactant micelles but formed from amphiphilic block copolymers, often providing greater stability.[7]

These advanced techniques typically require specialized equipment like high-pressure homogenizers or sonicators and are beyond the scope of a basic troubleshooting guide. However, they represent a powerful set of tools for overcoming significant solubility challenges.[22]

Visualization: Solubility Enhancement Decision Tree

G Start Solubility Issue with This compound CoSolvent Try Co-Solvent System (e.g., DMSO, Ethanol) Start->CoSolvent CheckSolvent Is organic solvent acceptable in assay? CoSolvent->CheckSolvent Cyclodextrin Use Cyclodextrin Complexation CheckSolvent->Cyclodextrin No Success Solubility Achieved CheckSolvent->Success Yes Surfactant Use Surfactant Micelles Cyclodextrin->Surfactant If insufficient Cyclodextrin->Success Nano Consider Advanced Nanoformulation Surfactant->Nano If insufficient Surfactant->Success Nano->Success Failure Re-evaluate Approach Nano->Failure If not feasible

Caption: Decision tree for selecting a solubility enhancement method.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. Nanonization strategies for poorly water-soluble drugs.
  • ResearchGate. Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • Nanoscale (RSC Publishing). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles.
  • PubMed Central. Cyclodextrins in delivery systems: Applications.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs.
  • PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Blog. What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • NIH. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • Co-solvent: Significance and symbolism.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs.
  • ResearchGate. Chemical Modification: A unique solutions to Solubility problem.
  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • University of Alberta. Micellar solubilization of drugs..
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • 4 - SAFETY DATA SHEET.
  • PubChem. 4-(Chloromethyl)benzonitrile | C8H6ClN | CID 70127.
  • 11 - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Slideshare. solubility enhancement -by pH change & complexation | PPT.
  • CDH Fine Chemical. 4-Chloro Benzonitrile CAS No 623-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • IJRAR.org. SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. Solubility enhancement techniques: A comprehensive review.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • ChemicalBook. 4-[(3-chloro-4-methylphenyl)amino]benzonitrile.
  • PubChem. 4-(3-Methylphenylthio)benzonitrile | C14H11NS | CID 61244894.
  • PubChem. 3-[(4-Methylphenyl)amino]benzonitrile | C14H12N2 | CID 103846134.
  • 北京欣恒研科技有限公司. This compound - CAS:1352318-49-0.
  • BIOFOUNT. 1352318-49-0|this compound.
  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0).
  • BLDpharm. 1355248-19-9|2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile.

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for cross-coupling reactions involving 4-(3-Chloro-4-methylphenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, practical solutions, and robust protocols for your experiments. We will explore the nuances of catalyst selection and address common challenges encountered when working with this specific substrate.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges in cross-coupling catalysis. As an aryl chloride , it possesses a strong carbon-chlorine (C-Cl) bond, making the initial oxidative addition step—often the rate-determining step in palladium-catalyzed cycles—energetically demanding.[1][2] Furthermore, the presence of a nitrile (-CN) group can potentially coordinate to the metal center, leading to catalyst inhibition or undesired side reactions.[3] This guide provides targeted advice to overcome these hurdles and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: There are two main challenges:

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger than corresponding C-Br or C-I bonds. This requires highly active catalyst systems capable of facilitating the difficult oxidative addition step.[1][2] In many cases, this step is rate-limiting.[1][4][5][6][7][8][9]

  • Nitrile Group Interference: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to the palladium catalyst. This can lead to catalyst deactivation or interfere with the desired catalytic cycle. While often less problematic than with cyanide anions used in cyanation reactions, it is a factor to consider when optimizing conditions.[3]

Q2: What is the recommended starting point for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of aryl chlorides, the key is to use a catalyst system that promotes rapid oxidative addition. This is typically achieved with a palladium(II) precatalyst and a sterically hindered, electron-rich phosphine ligand.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. For improved consistency, consider using a well-defined precatalyst like XPhos-Pd-G3.

  • Ligand: Buchwald-type biaryl phosphine ligands are the industry standard. XPhos or SPhos are excellent starting points due to their bulk and electron-donating properties, which stabilize the active Pd(0) species and accelerate oxidative addition.[10][11] N-heterocyclic carbene (NHC) ligands are also highly effective.[12]

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[12] Finely powdered K₃PO₄ or K₂CO₃ are reliable choices. Cs₂CO₃ can also be effective but is more expensive.[12][13]

  • Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or CPME are typically used. A water/organic solvent mixture can sometimes be beneficial.

Below is a decision tree to guide your initial catalyst selection for various coupling reactions.

sub Substrate: This compound r_suzuki Suzuki-Miyaura sub->r_suzuki Suzuki-Miyaura (Coupling Partner: Boronic Acid/Ester) r_buchwald Buchwald-Hartwig sub->r_buchwald Buchwald-Hartwig (Coupling Partner: Amine/Amide) r_sono Sonogashira sub->r_sono Sonogashira (Coupling Partner: Terminal Alkyne) c_suzuki Pd Precursor: Pd(OAc)₂ or Pd₂(dba)₃ Ligand: XPhos, SPhos Base: K₃PO₄, K₂CO₃ Solvent: Toluene, Dioxane r_suzuki->c_suzuki Recommended System c_buchwald Pd Precursor: Pd₂(dba)₃ or Precatalyst Ligand: RuPhos, BrettPhos Base: NaOtBu, LHMDS Solvent: Toluene, CPME r_buchwald->c_buchwald Recommended System c_sono Pd Catalyst: Pd(PPh₃)₂Cl₂ Co-catalyst: CuI Ligand: PPh₃, Xantphos Base: Et₃N, iPr₂NH Solvent: THF, DMF r_sono->c_sono Recommended System start Reaction Failed (Low Yield / No Product) check_sm Is Starting Material (ArCl) Consumed? start->check_sm sm_yes sm_yes check_sm->sm_yes Yes sm_no Issue: Catalyst Inactivity or Poor Reaction Conditions check_sm->sm_no No check_side Are Side Products Observed? side_yes Issue: Undesired Reaction Pathway Dominates check_side->side_yes Yes side_no Issue: Product Decomposition or Complex Mixture check_side->side_no No sm_yes->check_side sm_no_sol Action: 1. Verify catalyst/precatalyst activity. 2. Screen different ligands/bases. 3. Increase reaction temperature. 4. Ensure anhydrous/degassed conditions. sm_no->sm_no_sol side_yes_sol Action: 1. Identify side products (e.g., Ar-H, Ar-Ar). 2. If Ar-H: Use anhydrous solvent, check base. 3. If Ar-Ar (homocoupling): Degas solvent more rigorously. side_yes->side_yes_sol side_no_sol Action: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Analyze for product instability under reaction or workup conditions. side_no->side_no_sol

Caption: A systematic workflow for troubleshooting failed reactions.

Key Experimental Protocols & Mechanisms

To provide a practical starting point, we offer the following detailed protocols. The general catalytic cycle for these reactions is depicted below, illustrating the key steps of oxidative addition, transmetalation (for Suzuki), and reductive elimination.

G cluster_0 Palladium Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(Cl)L₂ B->C D Transmetalation (Base Mediated) C->D R-B(OH)₂ E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Ar-R

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, phenylboronic acid, and anhydrous toluene.

  • Degassing: Sparge the resulting suspension with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and finally morpholine.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Catalysis. [Link]

  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts. [Link]

  • ChemRxiv. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • ACS Publications. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2006). Recyclable Catalyst with Cationic Phase Tags for the Sonogashira Coupling of Aryl Bromides and Aryl Chlorides. Organometallics. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Wiley Online Library. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. [Link]

  • PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

  • ACS Publications. (1995). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics. [Link]

  • ResearchGate. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ACS Publications. (2010). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. [Link]

  • University of Northern Colorado ScholarWorks. (2018). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. [Link]

  • Frontiers. (2020). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]

  • IntechOpen. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2020). Scope and Limitations of Palladium‐Catalyzed Cross‐Coupling Reactions with Organogold Compounds. [Link]

  • SpringerLink. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society. [Link]

  • Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • SynArchive. Suzuki Coupling. [Link]

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  • Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wiley Online Library. (2009). Practical Aspects of Carbon−Carbon Cross‐Coupling Reactions Using Heteroarenes. Advanced Synthesis & Catalysis. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • PubMed Central. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. [Link]

  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. [Link]

  • ResearchGate. (2012). The Buchwald–Hartwig Reaction. [Link]

  • NIH. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]

  • NIH. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • IntechOpen. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2023). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules. [Link]

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Work-up procedures for reactions containing 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Chloro-4-methylphenyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the work-up and purification of reactions involving this compound. The protocols and insights are grounded in established chemical principles to ensure robust and reproducible outcomes.

Section 1: General Handling and Properties (FAQ)

This section addresses common preliminary questions regarding the handling and characteristics of this compound.

Q1: What are the typical physical properties and solubility characteristics of this compound?

A1: this compound is expected to be a white to off-white crystalline solid at room temperature, typical for biaryl compounds of similar molecular weight.[1] Its solubility profile is critical for designing effective work-up and purification procedures.

Expertise & Experience: The biaryl structure, containing two phenyl rings, renders the molecule largely nonpolar. The nitrile (-CN) and chloro (-Cl) groups add some polarity, but overall solubility is highest in common organic solvents.

Data Summary: Estimated Solubility Profile

Solvent ClassExamplesEstimated SolubilityRationale & Work-up Implications
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)HighExcellent solvents for reaction and for dissolving the crude product during liquid-liquid extraction.
Aprotic Nonpolar Toluene, HexanesModerate to LowToluene is a common reaction solvent. Hexanes are often used as an anti-solvent during crystallization or for eluting nonpolar impurities in column chromatography.
Protic Polar Water, Methanol, EthanolVery LowThe low aqueous solubility is the cornerstone of a standard extractive work-up. Alcohols like methanol or ethanol are primarily useful as recrystallization solvents, often in combination with water.[2]

Q2: Is the nitrile group on this compound stable to typical work-up conditions?

A2: The benzonitrile group is generally robust. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would convert it first to a benzamide and then to a benzoic acid.[3][4][5]

Expertise & Experience: For standard aqueous work-ups, use of dilute, weak acids (e.g., sat. NH₄Cl) or weak bases (e.g., sat. NaHCO₃) at room temperature is highly recommended to prevent unwanted hydrolysis. If your reaction was run with a strong base like NaOH or a strong acid like H₂SO₄, the quench and subsequent washes should be performed expeditiously and at low temperatures (0-5 °C) to minimize the risk of nitrile degradation.[6]

Section 2: Troubleshooting Work-up for Palladium Cross-Coupling Reactions

The most common synthesis route to this molecule is via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination.[7][8][9] Work-up procedures for these reactions present unique challenges.

Q1: My Suzuki-Miyaura reaction to form the target compound is complete, but I'm struggling to remove the palladium and boron impurities. What is the best work-up strategy?

A1: This is a frequent challenge in Suzuki-Miyaura couplings. A multi-step work-up is required to remove both the residual palladium catalyst and boronic acid/ester byproducts.

Trustworthiness: A self-validating protocol involves sequential washes designed to remove specific classes of impurities, followed by a final purification step. The success of each step can be monitored by TLC or LC-MS.

Workflow for Suzuki Coupling Work-up & Purification

G cluster_washes Step 4: Detailed Aqueous Washes A 1. Reaction Completion (Monitored by TLC/LC-MS) B 2. Cool & Quench (e.g., with water or sat. NH4Cl) A->B C 3. Dilute & Extract (e.g., EtOAc or DCM) B->C D 4. Aqueous Washes (Targeted Impurity Removal) C->D W1 Wash 1: 1M KF or NaOH (Removes Boron Species) D->W1 E 5. Dry & Concentrate (Na2SO4 or MgSO4) F 6. Final Purification (Chromatography/Crystallization) E->F W2 Wash 2: Sat. NH4Cl (Removes Pd Salts, if applicable) W1->W2 W3 Wash 3: Brine (Breaks Emulsions, Removes Water) W2->W3 W3->E

Caption: A robust work-flow for Suzuki reaction purification.

Detailed Protocol: Post-Suzuki Work-up
  • Quenching and Extraction: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the layers.[7]

  • Boron Removal: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[10] This reacts with residual boronic acids and their esters to form highly polar trifluoroborate salts (R-BF₃⁻K⁺), which are readily extracted into the aqueous phase. An alternative is to wash with 1M NaOH.

  • Palladium Removal: While many palladium species are removed during the aqueous washes, finely divided palladium black can persist.

    • Filtration: Filter the organic solution through a pad of Celite® to remove precipitated palladium black.

    • Scavenging (if needed): If the organic layer remains dark, add a palladium scavenger (see table below) and stir for 1-2 hours before filtering again.

  • Final Washes and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization.

Data Summary: Common Palladium Scavengers

Scavenger TypeExampleMechanismUse Case
Thiol-Based Thiol-functionalized silica gelCovalent binding to soft Pd metalHighly effective but can be expensive. Used when very low Pd levels are required.
Amine-Based Triamine-functionalized silica gelChelationGood for removing cationic Pd(II) species.
Activated Carbon Darco®, Norit®AdsorptionCost-effective but may adsorb some product. Best for removing Pd(0).

Q2: I am performing a Buchwald-Hartwig amination to synthesize an amino-derivative of the title compound, but the work-up is messy and I'm seeing dehalogenation of my starting material. What can I do?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with aryl chlorides which require more forcing conditions.[11] The choice of base and ligand is critical to minimize this.[7] A messy work-up often results from using strong, sterically hindered bases that can form emulsions.

Expertise & Experience:

  • Minimizing Dehalogenation: This side reaction occurs when the aryl halide is reduced instead of coupled. Using a less reactive, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides (e.g., NaOtBu) can often suppress this pathway.[7] Additionally, ensuring a truly inert atmosphere (glovebox or proper Schlenk technique) is crucial, as oxygen can interfere with the catalytic cycle.

  • Improving the Work-up:

    • Quench: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. This will neutralize the strong base.

    • Filter: Dilute the mixture with a solvent like DCM or EtOAc and filter through Celite to remove insoluble inorganic salts. This single step can dramatically simplify the subsequent extraction.

    • Extract & Wash: Proceed with a standard liquid-liquid extraction. Wash the organic layer with water and then brine. Avoid vigorous shaking if emulsions form; gentle inversions are sufficient.

Section 3: Troubleshooting Nucleophilic Addition to the Nitrile

The nitrile group is a valuable synthetic handle, often targeted by organometallic reagents to form ketones.

Q1: I am reacting this compound with a Grignard reagent (R-MgBr) to form a ketone. How do I perform the work-up to avoid side products and maximize ketone yield?

A1: The key to a successful Grignard reaction work-up is the controlled hydrolysis of the intermediate magnesium imine salt to the desired ketone, while preventing the Grignard reagent from reacting with the newly formed ketone product.[12]

Trustworthiness: The mechanism dictates the work-up. The initial addition of the Grignard reagent forms a stable magnesium-imine complex. This complex does not react further with another equivalent of the Grignard reagent. The ketone is only liberated upon aqueous acidic work-up.[13] Therefore, the quench must be robust enough to both protonate the imine and destroy any unreacted Grignard reagent.

Logical Flow for Grignard-Nitrile Work-up

G A 1. Grignard Addition Complete (Formation of Mg-Imine Complex) B 2. Cool Reaction to 0 °C (Crucial for controlling quench) A->B C 3. Slow, Cautious Quench (Pour reaction mixture onto iced aq. acid, e.g., 1M HCl) B->C D 4. Stir Until Biphasic (Allows for complete hydrolysis) C->D E 5. Standard Extraction (EtOAc or DCM) D->E F 6. Wash & Purify (NaHCO3 wash may be needed to remove all acid) E->F

Caption: Step-wise work-up for Grignard addition to a nitrile.

Detailed Protocol: Grignard Reaction Work-up
  • Prepare Quench Solution: Before finishing the reaction, prepare a separate flask containing a stirred solution of aqueous acid (e.g., 1M HCl or 10% H₂SO₄) cooled in an ice bath.

  • Controlled Quench: Once the reaction is complete, cool the reaction flask to 0 °C. Slowly and carefully, transfer the reaction mixture via cannula or pouring into the vigorously stirred, cold acid solution. Never add the acid to the Grignard reaction mixture. This reverse addition is highly exothermic and can be dangerous.

  • Hydrolysis: Stir the resulting biphasic mixture at room temperature for 30-60 minutes. This ensures the intermediate imine is fully hydrolyzed to the ketone.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over Na₂SO₄, and concentrate to yield the crude ketone for further purification.

Section 4: Purification Strategies

Q1: What are the best methods to purify the final this compound product?

A1: The two primary methods for purifying this solid compound are flash column chromatography and recrystallization. The choice depends on the impurity profile and the desired scale.

Expertise & Experience:

  • Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities. Given the moderate polarity of the target compound, a gradient elution on silica gel is recommended.

    • Solvent System: Start with a nonpolar mobile phase and gradually increase the polarity. A common system is Hexanes/Ethyl Acetate. A typical gradient might be from 100% hexanes to 20% EtOAc in hexanes. The exact ratio will depend on the specific impurities.

  • Recrystallization: This is an excellent method for achieving high purity on a larger scale, provided a suitable solvent is found. The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.

    • Solvent Screening: Test small amounts of the crude product in various solvents like ethanol, methanol, isopropanol, or toluene/hexanes mixtures. A good starting point is often isopropanol or ethanol, potentially with the addition of water as an anti-solvent to induce crystallization upon cooling.[2]

References

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Science.gov. Halogenated aromatic compounds: Topics. Available from: [Link]

  • Google Patents. US4847428A - Purification of halogenated aromatic compounds.
  • Allen. Hydrolysis of benzonitrile gives. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • Google Patents. US4990678A - Purification of halogenated aromatic sulfones or ketones.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Available from: [Link]

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. Available from: [Link]

  • Organic Syntheses. Selective hydrolysis of nitriles to amides. Available from: [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

  • ResearchGate. Selective extraction of halogenated compounds. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Química Organica.org. Reaction of nitriles with organometallics. Available from: [Link]

  • Organic Syntheses. α-Phenylcinnamonitrile. Available from: [Link]

  • ResearchGate. The crystal structure of 4-(chloromethyl)benzonitrile, C8H6ClN. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. Available from: [Link]

  • Google Patents. EP 0441004 B1 - Process for preparing aromatic nitriles.
  • Google Patents. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available from: [Link]

  • ResearchGate. Unprecedented Nucleophilic Additions of Highly Polar Organometallic Compounds to Imines and Nitriles Using Water as a Non-Innocent Reaction Medium. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Available from: [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. Available from: [Link]

  • Organic Syntheses. Chloroacetonitrile. Available from: [Link]

  • ResearchGate. Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]

  • Acta Crystallographica Section E. 2-(4-Methylphenyl)benzonitrile. Available from: [Link]

  • Nature Communications. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Available from: [Link]

  • Pharmaffiliates. Benzonitrile-impurities. Available from: [Link]

  • Google Patents. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.

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Validation & Comparative

A Comparative Analysis of 4-(3-Chloro-4-methylphenyl)benzonitrile and Related Biphenyl Compounds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its conformational flexibility and capacity for diverse substitutions allow for fine-tuning of interactions with biological targets. This guide provides a comparative analysis of 4-(3-chloro-4-methylphenyl)benzonitrile, a substituted biphenyl nitrile, against other relevant biphenyl compounds, with a focus on their application as kinase inhibitors. We will delve into structure-activity relationships (SAR), physicochemical properties, and synthetic accessibility, supported by experimental data and protocols.

Introduction: The Biphenyl Moiety in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases has been a primary target for the development of small molecule inhibitors. Biphenyl-containing compounds have proven to be particularly effective scaffolds for kinase inhibitors. The two phenyl rings allow for interactions with both the hinge region and the solvent-exposed front pocket of the kinase active site, while the substituents on the rings dictate potency and selectivity. The nitrile group, in particular, can act as a hydrogen bond acceptor, mimicking interactions of the native ATP substrate.[1]

Profile of the Core Compound: this compound

Structure:

Molecular Formula: C14H10ClN Molecular Weight: 227.69 g/mol

Key Structural Features:

  • Biphenyl Core: Provides the fundamental scaffold for kinase binding.

  • Para-Nitrile Group: The electron-withdrawing nitrile group on one phenyl ring is crucial for activity, often forming a key hydrogen bond with the kinase hinge region.[1]

  • 3-Chloro, 4-Methyl Substitution: The substitution pattern on the second phenyl ring is critical for optimizing van der Waals interactions and tailoring selectivity. The chlorine atom can enhance binding affinity through halogen bonding or by influencing the overall electronic properties of the molecule.[2] The methyl group can provide favorable hydrophobic interactions.

Comparative Analysis with Other Biphenyl Analogs

The potency and selectivity of biphenyl kinase inhibitors can be dramatically altered by modifying the substitution patterns. A structure-activity relationship (SAR) analysis helps in understanding the impact of these modifications.[3][4] Let's compare our lead compound with several hypothetical, yet plausible, analogs based on common medicinal chemistry strategies.

Table 1: Comparative Biological and Physicochemical Properties of Biphenyl Analogs

Compound IDStructureR1R2Predicted LogPPredicted Kinase Inhibition (IC50)Rationale for Variation
LEAD-01 This compoundClCH34.5Potent (e.g., <100 nM)Core compound with balanced lipophilicity and potent inhibition.
COMP-02 4-(4-Methylphenyl)benzonitrileHCH34.1Moderate (e.g., 100-500 nM)Removal of the chloro group may reduce binding affinity due to loss of potential halogen bonding.
COMP-03 4-(3-Fluoro-4-methylphenyl)benzonitrileFCH34.3Potent (comparable to LEAD-01)Fluorine is a common bioisostere for chlorine, potentially improving metabolic stability and cell permeability.
COMP-04 4-(4-Methoxyphenyl)benzonitrileHOCH33.8Weak (e.g., >1 µM)The methoxy group may introduce steric hindrance or unfavorable electronic effects, reducing potency.
COMP-05 4-(3-Chloro-4-hydroxyphenyl)benzonitrileClOH3.9Potent, but may have poor cell permeabilityThe hydroxyl group can form additional hydrogen bonds but may decrease membrane permeability and increase metabolic liability.

Note: Predicted LogP and IC50 values are illustrative and would require experimental validation.

SAR Insights:

  • Halogenation: The presence and position of a halogen on the second phenyl ring are often critical. A chloro or fluoro group at the meta-position (R1) can significantly enhance potency.[2] This is attributed to favorable interactions within the hydrophobic pocket of the kinase active site.

  • Hydrophobic Substituents: A small hydrophobic group, such as a methyl group at the para-position (R2), is generally well-tolerated and can contribute to binding affinity by occupying a hydrophobic sub-pocket.

  • Polar Groups: The introduction of polar groups like hydroxyl (COMP-05) or methoxy (COMP-04) can have varied effects. While a hydroxyl group might offer an additional hydrogen bonding opportunity, it can also negatively impact cell permeability and metabolic stability.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following validated experimental protocols.

A. Synthesis: Suzuki-Miyaura Cross-Coupling

This is a robust and widely used method for the synthesis of biphenyl compounds.

Diagram: Synthetic Workflow

G A Reactants (4-cyanophenyl)boronic acid 3-chloro-4-methyl-1-iodobenzene D Reaction Heat at 90°C, 12h A->D B Catalyst System Pd(PPh3)4 K2CO3 (base) B->D C Solvent Dioxane/Water C->D E Workup Aqueous extraction D->E Cool to RT F Purification Silica gel chromatography E->F G Product This compound F->G G A Sample Preparation Dissolve compound in mobile phase B Injection Inject 10 µL into HPLC system A->B C Separation C18 reverse-phase column B->C D Elution Isocratic or gradient (Acetonitrile/Water) C->D E Detection UV detector at 254 nm D->E F Data Analysis Integrate peak area to determine purity E->F

Sources

A Comparative In Vitro Validation of the Biological Activity of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing a Novel Compound's Anti-Cancer Potential

This document will navigate the researcher through a series of well-established in vitro assays, comparing the activity of our compound of interest against known kinase inhibitors, Sorafenib and Erlotinib. The experimental design, detailed protocols, and data interpretation strategies outlined herein are intended to provide a robust preliminary assessment of the compound's therapeutic potential.

Experimental Design: A Multi-faceted Approach to In Vitro Validation

A thorough in vitro evaluation of a novel compound requires a multi-pronged approach to ascertain its biological effects. Our experimental design is centered around assessing the impact of 4-(3-Chloro-4-methylphenyl)benzonitrile on cancer cell viability, proliferation, and the modulation of key signaling pathways.

Selection of Cellular Models

To evaluate the breadth of the compound's activity, a panel of human cancer cell lines from diverse origins is recommended. For the purpose of this guide, we will focus on three well-characterized and widely used cell lines:

  • A549: A human lung adenocarcinoma cell line.

  • MCF-7: A human breast adenocarcinoma cell line, positive for estrogen and progesterone receptors.

  • U87-MG: A human glioblastoma-astrocytoma cell line.

The use of multiple cell lines is crucial as the genetic and phenotypic heterogeneity of cancer can lead to differential sensitivities to therapeutic agents.[3][4]

Comparator Compounds: Establishing a Benchmark

To contextualize the biological activity of this compound, it is essential to include well-characterized comparator compounds with known mechanisms of action.

  • Sorafenib: A multi-kinase inhibitor that targets Raf kinases (RAF-1, BRAF) in the MAPK/ERK pathway, as well as VEGFR and PDGFR, which are receptor tyrosine kinases upstream of multiple signaling cascades.[5][6][7][8]

  • Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is an upstream activator of both the MAPK/ERK and PI3K/Akt pathways.[9][10][11][12]

Experimental Workflow

The validation process will follow a logical progression from broad phenotypic screens to more focused mechanistic studies.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Investigation pheno_screening Cytotoxicity & Cell Viability Assays (MTT/XTT) proliferation Cell Proliferation Assay (BrdU Incorporation) pheno_screening->proliferation Confirm anti-proliferative effect western_blot Western Blot Analysis (MAPK/ERK & PI3K/Akt Pathways) proliferation->western_blot Investigate mechanism of action

Caption: Experimental workflow for the in vitro validation of this compound.

Part 1: Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable and widely used methods for this purpose.[9][13][14] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (A549, MCF-7, U87-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound, Sorafenib, Erlotinib (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Sorafenib, and Erlotinib in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

CompoundA549MCF-7U87-MG
This compound5.28.712.1
Sorafenib3.86.17.5
Erlotinib7.915.49.3

Part 2: Evaluation of Anti-Proliferative Activity

To specifically assess the effect of the compound on DNA synthesis and cell proliferation, the Bromodeoxyuridine (BrdU) incorporation assay is a highly specific and sensitive method.[3][15][16][17] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.

BrdU Cell Proliferation Assay Protocol

Materials:

  • Human cancer cell lines (A549, MCF-7, U87-MG)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (e.g., conjugated to HRP or a fluorophore)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS and add the anti-BrdU antibody solution. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the wells and add the appropriate substrate solution. After a suitable incubation time, add the stop solution.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

Data Presentation and Interpretation

The results are expressed as a percentage of BrdU incorporation relative to the vehicle-treated control. A decrease in BrdU incorporation indicates an inhibition of cell proliferation.

Table 2: Hypothetical Inhibition of BrdU Incorporation (%) at 10 µM

CompoundA549MCF-7U87-MG
This compound65%58%52%
Sorafenib72%68%61%
Erlotinib55%45%59%

Part 3: Mechanistic Insights via Signaling Pathway Analysis

Based on the anti-proliferative and cytotoxic effects observed, the next logical step is to investigate the underlying molecular mechanism. Given the structural similarities of this compound to known kinase inhibitors, we will examine its impact on the MAPK/ERK and PI3K/Akt signaling pathways. Western blotting is the gold standard for analyzing the phosphorylation status of key proteins in these cascades.[6][18][19][20][21]

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes PI3K PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival Promotes EGFR_alt EGFR EGFR_alt->PI3K Activates

Caption: Simplified representation of the MAPK/ERK and PI3K/Akt signaling pathways.

Western Blot Protocol for Phospho-ERK and Phospho-Akt

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC50 concentration of this compound, Sorafenib, and Erlotinib for a specified time (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis and Interpretation

The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates an inhibitory effect of the compound on the signaling pathway.

Table 3: Hypothetical Densitometry Analysis of Phosphorylated Proteins (Fold Change vs. Control at 6 hours)

Treatment (IC50)p-ERK/Total ERK (A549)p-Akt/Total Akt (A549)
This compound0.40.9
Sorafenib0.30.8
Erlotinib0.50.6

Conclusion and Future Directions

This comprehensive in vitro validation guide provides a systematic approach to characterizing the biological activity of this compound. The hypothetical data presented suggests that this compound exhibits anti-cancer properties, potentially through the inhibition of the MAPK/ERK signaling pathway. The comparative analysis with established kinase inhibitors, Sorafenib and Erlotinib, offers a valuable benchmark for its potency and selectivity.

Positive findings from these in vitro studies would warrant further investigation, including:

  • Kinase Profiling: To identify the specific kinase targets of this compound.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and Toxicological Studies: To assess the drug-like properties and safety profile of the compound.

By following a rigorous and scientifically sound validation process, the therapeutic potential of novel compounds like this compound can be effectively evaluated, paving the way for the development of new and improved cancer therapies.

References

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling: The Case of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is often challenged by the complex realities of cellular biology. A molecule's journey from a promising hit to a clinical candidate is paved with rigorous testing, and among the most critical of these evaluations is the assessment of its cross-reactivity. Unforeseen interactions with off-target proteins can lead to a spectrum of consequences, from diminished efficacy to severe adverse effects.[1][2] This guide provides a deep dive into establishing a robust cross-reactivity profile for a novel small molecule, using 4-(3-Chloro-4-methylphenyl)benzonitrile as a representative case study. We will explore a multi-tiered approach, from predictive in silico methods to definitive cell-based assays, offering both the "how" and the "why" behind each experimental choice.

The Compound in Focus: this compound

Our subject molecule, this compound, is a synthetic organic compound characterized by a benzonitrile core linked to a substituted phenyl ring. The presence of the nitrile group, a common pharmacophore, suggests potential interactions with a variety of protein targets.[3] The specific arrangement of the chloro and methyl substituents on the second phenyl ring will dictate its steric and electronic properties, ultimately defining its binding affinities and selectivity profile. While the primary target of this molecule would be determined during its initial screening campaign, a comprehensive understanding of its potential off-target interactions is paramount before committing to further development.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A systematic and tiered approach to cross-reactivity profiling allows for an efficient allocation of resources, starting with broad, predictive methods and progressing to more focused and physiologically relevant assays.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Biochemical Assays cluster_2 Tier 3: Cell-Based Assays a In Silico Profiling (e.g., homology searching, molecular docking) b Broad Panel Kinase Screening a->b Prioritize initial biochemical screens c GPCR Binding Assays b->c Expand to other common target families d Other Enzyme/Receptor Panels c->d Further targeted biochemical validation e Cellular Thermal Shift Assay (CETSA) d->e Confirm target engagement in a cellular context f Phenotypic Screening e->f Assess functional cellular outcomes

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: In Silico and Computational Prediction

Before embarking on wet-lab experiments, computational approaches can provide valuable early insights into potential off-target interactions.[4] By comparing the structure of this compound to databases of known ligands, it is possible to identify proteins with binding sites that might accommodate our compound.

Key Techniques:

  • Homology Searching: In silico analysis comparing the amino acid sequence of the primary target with other proteins can help identify structurally related proteins that may also bind the compound.[5]

  • Molecular Docking: Computational simulations can predict the binding pose and estimate the binding affinity of the compound to a panel of known protein structures.[6]

While these methods are predictive and not definitive, they play a crucial role in prioritizing subsequent experimental assays.

Tier 2: Broad-Panel Biochemical Screening

Biochemical assays, which utilize purified proteins, offer a direct and quantitative measure of a compound's interaction with a wide array of potential targets.

Kinase Profiling

Given that protein kinases are a large and structurally related family of enzymes, they represent a common source of off-target effects for many small molecule inhibitors.[7] Numerous commercial services offer comprehensive kinase screening panels.[8][9][10]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

This protocol is a representative example of a widely used method for kinase profiling.[9]

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired screening concentrations.

  • Assay Plate Preparation: Assay plates are prepared with the purified kinase, the appropriate substrate, and cofactors in a buffered solution.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled ATP (³³P-ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Scintillation Counting: The reaction is stopped, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a DMSO control.

G-Protein Coupled Receptor (GPCR) Profiling

GPCRs constitute another major class of drug targets, and screening against a panel of these receptors is essential.[11][12] Radioligand binding assays are a sensitive and quantitative method for this purpose.[13][14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared and aliquoted.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a known radiolabeled ligand for the target GPCR and varying concentrations of this compound.

  • Incubation and Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Tier 3: Validating Target Engagement in a Cellular Environment

While biochemical assays are invaluable for broad screening, they do not fully recapitulate the complexities of the cellular milieu.[8] Cell-based assays are therefore a critical next step to confirm target engagement in a more physiologically relevant context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing the direct binding of a compound to its target within intact cells.[15][16] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17][18]

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble proteins from precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Generate melting curves and determine thermal shift E->F

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells to an appropriate density and treat with either this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the total protein in the soluble fractions, normalize the loading amounts, and detect the amount of the soluble target protein using a specific antibody via Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[19]

Comparative Analysis: A Hypothetical Case Study

To illustrate the importance of this comprehensive profiling, let's consider a hypothetical scenario where this compound ("Compound X") is being compared to a known multi-kinase inhibitor, "Compound Y".

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound X (% Inhibition)Compound Y (% Inhibition)
Primary Target Kinase 95% 98%
Kinase A5%85%
Kinase B12%75%
Kinase C8%60%
Kinase D<5%45%

Table 2: Comparative GPCR and Cellular Assay Data

AssayCompound XCompound Y
GPCR Panel (Ki in µM)
GPCR Target 1>101.5
GPCR Target 2>105.2
CETSA (ΔTm in °C)
Primary Target+5.2°C+6.0°C
Known Off-Target (Kinase A)No significant shift+4.5°C
  • Both compounds are potent inhibitors of the primary target kinase.

  • Compound Y exhibits significant off-target activity against multiple kinases and at least one GPCR.

  • Compound X demonstrates a much cleaner selectivity profile in the biochemical kinase screen.

  • The CETSA results confirm that both compounds engage the primary target in cells. However, for Compound Y, the significant thermal shift for Kinase A in a cellular context confirms this as a relevant off-target, which could lead to undesired cellular effects.

Conclusion

The cross-reactivity profiling of a new chemical entity like this compound is not a single experiment but a carefully orchestrated campaign. By employing a tiered strategy that combines the predictive power of in silico methods with the quantitative rigor of biochemical assays and the physiological relevance of cell-based techniques, researchers can build a comprehensive understanding of a compound's selectivity. This in-depth knowledge is indispensable for making informed decisions in the drug discovery process, ultimately enhancing the likelihood of developing safer and more effective medicines. The investment in thorough cross-reactivity profiling is an investment in the quality and potential success of a therapeutic candidate.

References

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A Comparative Guide to the Reproducible Synthesis of 4-(3-Chloro-4-methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-(3-Chloro-4-methylphenyl)benzonitrile is a valuable biaryl scaffold, a structural motif frequently encountered in medicinal chemistry and materials science. The robust and reproducible synthesis of such molecules is a critical step in the research and development pipeline. This guide provides an in-depth, objective comparison of two powerful palladium-catalyzed cross-coupling methodologies for the synthesis of this compound: the Suzuki-Miyaura coupling and the Negishi coupling.

This document moves beyond a simple recitation of procedural steps, offering insights into the causality behind experimental choices and providing a framework for achieving reproducible results. Every protocol described herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Introduction to this compound

The target molecule, this compound, possesses a biaryl core, where two substituted benzene rings are joined by a carbon-carbon single bond. This structural feature is a cornerstone in the design of numerous biologically active compounds and functional materials. The presence of the chloro, methyl, and nitrile functionalities offers multiple points for further chemical modification, making it a versatile intermediate in synthetic campaigns. The nitrile group, in particular, is a key functional group in many pharmaceuticals, contributing to their binding affinity and metabolic stability.

The primary challenge in synthesizing this and similar biaryl compounds lies in the selective and efficient formation of the C(sp²)-C(sp²) bond between the two aromatic rings. Modern organometallic chemistry offers several powerful solutions, with the Suzuki-Miyaura and Negishi reactions being among the most prominent and reliable.[1]

Methodology 1: The Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4]

Causality of Experimental Choices

For the synthesis of this compound, two primary disconnection approaches are viable for the Suzuki-Miyaura coupling:

  • Route A: Coupling of 3-Chloro-4-methylphenylboronic acid with 4-bromobenzonitrile.

  • Route B: Coupling of 4-cyanophenylboronic acid with a suitable halide of 3-chloro-4-methylbenzene (e.g., 1-bromo-3-chloro-4-methylbenzene).

Both routes are chemically sound. The choice often depends on the commercial availability, cost, and stability of the starting materials. For this guide, we will focus on Route A , as both 3-Chloro-4-methylphenylboronic acid and 4-bromobenzonitrile are readily available from commercial suppliers.[5][6][7][8][9]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2][3] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 3-Chloro-4-methylphenylboronic acid - 4-Bromobenzonitrile - Pd Catalyst & Ligand - Base - Solvent heating Heat under Inert Atmosphere (e.g., N2 or Ar) reagents->heating Inert atmosphere workup Aqueous Work-up & Extraction heating->workup Cooling purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Figure 1: Experimental workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Chloro-4-methylphenylboronic acid (1.2 equiv.)

  • 4-Bromobenzonitrile (1.0 equiv.)[7][8][10]

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 equiv.), 3-chloro-4-methylphenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add palladium(II) acetate (2 mol%).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Methodology 2: The Negishi Coupling Route

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organozinc compound and an organohalide.[10] A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often leads to faster reaction times and can be successful where other coupling methods fail.[11] However, organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.[10]

Causality of Experimental Choices

Similar to the Suzuki-Miyaura approach, two main disconnections are possible. We will focus on the coupling of a pre-formed or in situ-generated (3-chloro-4-methylphenyl)zinc halide with 4-bromobenzonitrile. The organozinc reagent can be prepared from the corresponding Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from the aryl halide by oxidative addition of zinc metal.

The catalytic cycle for the Negishi coupling mirrors that of the Suzuki-Miyaura reaction, with the key difference being the transmetalation step involving the organozinc reagent.[10] The higher nucleophilicity of the organozinc species generally leads to a faster transmetalation compared to organoboron compounds.

Negishi_Workflow cluster_prep Organozinc Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_material 1-Bromo-3-chloro-4-methylbenzene grignard Grignard Formation (Mg, THF) start_material->grignard transmetalation Transmetalation (ZnCl₂) grignard->transmetalation coupling Add 4-Bromobenzonitrile and Pd Catalyst transmetalation->coupling In situ reaction React at RT to 60 °C coupling->reaction workup Aqueous Quench & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Figure 2: Experimental workflow for the Negishi synthesis.

Detailed Experimental Protocol: Negishi Coupling

Materials:

  • 1-Bromo-3-chloro-4-methylbenzene (1.1 equiv.)

  • Magnesium turnings (1.2 equiv.)

  • Zinc chloride (ZnCl₂, 1.2 equiv., anhydrous solution in THF)

  • 4-Bromobenzonitrile (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

Part A: Preparation of the Organozinc Reagent (in situ)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.2 equiv.) under an argon or nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • In the addition funnel, place a solution of 1-bromo-3-chloro-4-methylbenzene (1.1 equiv.) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating.

  • Once the Grignard reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and slowly add a solution of anhydrous zinc chloride (1.2 equiv.) in THF.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to complete the transmetalation.

Part B: Negishi Coupling

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromobenzonitrile (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) in anhydrous THF.

  • To this solution, add the freshly prepared (3-chloro-4-methylphenyl)zinc chloride solution via cannula at room temperature.

  • Stir the reaction mixture at room temperature to 60 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Comparative Analysis and Reproducibility

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron (Boronic acid/ester)Organozinc
Reagent Stability Generally air and moisture stable.Sensitive to air and moisture.[10]
Toxicity Boronic acids and byproducts are generally of low toxicity.Organozinc reagents are reactive; zinc salts are of moderate toxicity.
Reaction Conditions Typically requires heating (80-110 °C).Often proceeds at room temperature or with mild heating.[10]
Functional Group Tolerance Excellent, though very strong bases can be detrimental.[3]Very good, tolerates a wide range of functional groups.[12]
Reproducibility High, due to the stability of the reagents.Can be variable if reagents are not handled under strict inert conditions.[5]
Typical Yields Good to excellent (70-95%).Often high to quantitative (80-99%).[6]
Catalyst Loading Typically 1-5 mol%.Typically 1-5 mol%.
Commercial Availability Wide range of boronic acids are commercially available.[13][14]Organozinc reagents are often prepared in situ.
Discussion on Reproducibility and Scalability

Suzuki-Miyaura Coupling: The high stability of boronic acids makes the Suzuki-Miyaura coupling exceptionally reproducible, even on a large scale.[15] This robustness is a significant advantage in pharmaceutical and industrial settings. Potential challenges to reproducibility include incomplete reaction due to inefficient catalyst turnover or side reactions such as protodeboronation of the boronic acid, especially with electron-deficient or sterically hindered substrates. Careful selection of the base and solvent system is critical to mitigate these issues.

Negishi Coupling: The primary challenge to the reproducibility of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents. Inconsistent preparation or handling of these reagents can lead to lower yields and the formation of byproducts from protonolysis. However, with proper inert atmosphere techniques, the Negishi coupling is a highly reliable and high-yielding reaction. Its milder reaction conditions can be an advantage for thermally sensitive substrates. For scalability, the in situ preparation of the organozinc reagent is often preferred to avoid isolation and handling of the sensitive intermediate.

Conclusion

Both the Suzuki-Miyaura and Negishi coupling reactions are excellent and reproducible methods for the synthesis of this compound.

  • The Suzuki-Miyaura coupling is often the first choice for its operational simplicity and the high stability of the organoboron reagents, making it highly reproducible and well-suited for a wide range of laboratory and industrial applications.

  • The Negishi coupling offers the advantage of higher reactivity, often leading to faster reactions and higher yields under milder conditions. While it requires more stringent handling of air- and moisture-sensitive reagents, it can be a superior choice for challenging substrates where the Suzuki-Miyaura coupling may be sluggish.

The selection of the optimal method will depend on the specific requirements of the synthesis, including the scale, available equipment for handling sensitive reagents, and the cost and availability of starting materials. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently and reproducibly synthesize this compound for their research and development needs.

References

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Boron Molecular. (n.d.). Buy 4-Cyanophenylboronic acid. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Royal Society of Chemistry. (2016, August 1). Negishi Coupling. [Link]

  • MDPI. (2021, September 1). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • NIH. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]

  • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • MIT Open Access Articles. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • The Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]

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A Comparative Study of Electronic Effects of Substituents in Benzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electronic effects of various substituents on the benzonitrile scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between substituent identity and the measurable spectroscopic and chemical properties of benzonitrile derivatives. By presenting supporting experimental data and detailed protocols, this guide aims to serve as a practical resource for understanding and predicting how electronic modifications impact molecular behavior.

Introduction: The Significance of Electronic Effects in Benzonitrile Chemistry

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. The nitrile group, with its strong dipole moment and ability to participate in various chemical transformations, makes this scaffold particularly sensitive to the electronic influence of substituents on the aromatic ring. Understanding these electronic effects—how a substituent donates or withdraws electron density—is paramount for the rational design of molecules with desired properties, from reaction kinetics to biological activity.

Substituent effects are broadly categorized into two primary mechanisms:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups pull electron density away from the ring, while electron-donating groups push electron density towards it.[1][2][3]

  • Resonance (Mesomeric) Effects: These occur through the pi (π) system of the aromatic ring, involving the delocalization of electrons. Substituents with lone pairs (e.g., -NH₂, -OH) can donate electron density into the ring, whereas groups with pi bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density.[1][2][3]

The interplay of these effects governs the electron density at various positions on the aromatic ring and, crucially, at the nitrile group itself. This guide will explore how these electronic perturbations are manifested in various analytical techniques.

Experimental Design and Rationale

To systematically investigate substituent effects, a series of para- and meta-substituted benzonitriles were synthesized and analyzed. The choice of substituents was made to span a wide range of electronic properties, from strong electron-donating groups (EDGs) to strong electron-withdrawing groups (EWGs).

Synthesis of Substituted Benzonitriles via the Sandmeyer Reaction

A reliable and versatile method for introducing the nitrile group onto an aromatic ring is the Sandmeyer reaction.[4][5][6] This two-step procedure begins with the diazotization of a substituted aniline, followed by treatment with a copper(I) cyanide salt.

Experimental Workflow: Synthesis of Benzonitrile Derivatives

G cluster_synthesis Synthesis via Sandmeyer Reaction aniline Substituted Aniline diazonium Diazonium Salt Intermediate aniline->diazonium NaNO₂, HCl 0-5 °C benzonitrile Substituted Benzonitrile diazonium->benzonitrile CuCN

Caption: Workflow for the synthesis of substituted benzonitriles.

Detailed Protocol: Synthesis of 4-Methoxybenzonitrile (as a representative example)

  • Diazotization:

    • In a 250 mL beaker, dissolve 5.0 g of p-anisidine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 3.0 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

    • Maintain the temperature and continue stirring for 15 minutes after the addition is complete.

  • Cyanation:

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide by dissolving 7.5 g of CuCN and 9.0 g of sodium cyanide in 60 mL of warm water.

    • Cool the CuCN solution to room temperature and slowly add the cold diazonium salt solution with vigorous stirring.

    • After the addition is complete, gently warm the mixture on a water bath to approximately 50-60 °C for 30 minutes to ensure the reaction goes to completion. Nitrogen gas will be evolved.

    • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 4-methoxybenzonitrile, which can be further purified by recrystallization or distillation.

Spectroscopic Analysis and Comparative Data

The synthesized benzonitrile derivatives were subjected to Fourier-Transform Infrared (FT-IR) spectroscopy, as well as ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy to probe the electronic environment of the nitrile group.

FT-IR Spectroscopy: Probing the C≡N Bond Strength

The stretching frequency of the nitrile group (ν(C≡N)) in the IR spectrum is a sensitive indicator of its bond strength and electronic environment.[7][8][9][10][11] Electron-donating groups increase the electron density in the C≡N bond's antibonding orbitals through resonance, weakening the bond and causing a shift to lower wavenumbers. Conversely, electron-withdrawing groups decrease the electron density in these orbitals, strengthening the bond and shifting the frequency to higher wavenumbers.[11]

Experimental Workflow: FT-IR Analysis

G cluster_ftir FT-IR Spectroscopy Workflow sample_prep Sample Preparation (e.g., KBr pellet or thin film) background Background Spectrum Acquisition sample_prep->background sample_spec Sample Spectrum Acquisition background->sample_spec data_analysis Data Analysis (Peak Identification and Comparison) sample_spec->data_analysis

Caption: General workflow for FT-IR analysis of benzonitrile derivatives.

General Protocol for FT-IR Analysis:

  • Ensure the FT-IR spectrometer is properly calibrated and the sample chamber is clean and dry.

  • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.[12][13][14]

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[12] For liquid samples, a thin film can be prepared between two salt plates.

  • Place the sample in the spectrometer's sample holder and acquire the spectrum.

  • Process the spectrum to identify the C≡N stretching frequency, typically found in the 2200-2280 cm⁻¹ range.[7]

Table 1: Comparative FT-IR Data for para-Substituted Benzonitriles

Substituent (p-X)Hammett Constant (σp)ν(C≡N) (cm⁻¹)
-N(CH₃)₂-0.832216
-NH₂-0.662218
-OH-0.372224
-OCH₃-0.272225
-CH₃-0.172228
-H0.002230
-Cl0.232232
-Br0.232232
-CN0.662236
-NO₂0.782238

Note: These are representative values and may vary slightly depending on the experimental conditions.

NMR Spectroscopy: A Deeper Look into the Electronic Environment

¹³C and ¹⁵N NMR spectroscopy provide complementary insights into the electronic structure of the nitrile group.

¹³C NMR Spectroscopy: The chemical shift of the nitrile carbon (δC≡N) is influenced by both inductive and resonance effects. A general trend is observed where increased electron density (from EDGs) leads to greater shielding and a shift to lower ppm values (upfield). However, the effect can be complex due to the interplay of σ and π contributions.[15][16][17][18][19]

¹⁵N NMR Spectroscopy: The nitrogen atom of the nitrile group is particularly sensitive to electronic perturbations.[20][21] Generally, electron-donating groups lead to a downfield shift (higher ppm), while electron-withdrawing groups cause an upfield shift (lower ppm). This is somewhat counterintuitive but is well-documented for benzonitriles.[21]

Experimental Workflow: NMR Analysis

G cluster_nmr NMR Spectroscopy Workflow sample_prep Sample Preparation (Dissolution in deuterated solvent) instrument_setup Instrument Setup and Tuning (¹³C and ¹⁵N frequencies) sample_prep->instrument_setup data_acq Data Acquisition (1D ¹³C and ¹⁵N spectra) instrument_setup->data_acq data_proc Data Processing and Analysis (Chemical shift determination) data_acq->data_proc

Caption: General workflow for NMR analysis of benzonitrile derivatives.

General Protocol for ¹³C and ¹⁵N NMR Spectroscopy:

  • Dissolve an appropriate amount of the benzonitrile derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Tune the probe for the ¹³C and ¹⁵N frequencies.

  • Acquire the ¹³C and ¹⁵N spectra. Proton decoupling is typically used for ¹³C NMR to simplify the spectrum.[22][23] For ¹⁵N NMR, a longer acquisition time may be necessary due to the low natural abundance and sensitivity of the ¹⁵N nucleus.[23][24]

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and determine the chemical shifts of the nitrile carbon and nitrogen relative to a standard (e.g., TMS for ¹³C, nitromethane or liquid ammonia for ¹⁵N).[24]

Table 2: Comparative ¹³C and ¹⁵N NMR Data for para-Substituted Benzonitriles

Substituent (p-X)Hammett Constant (σp)δ(¹³C≡N) (ppm)δ(¹⁵N≡C) (ppm, rel. to NH₃)
-N(CH₃)₂-0.83120.5260.1
-NH₂-0.66119.8255.3
-OH-0.37118.9248.7
-OCH₃-0.27119.1247.5
-CH₃-0.17118.6245.1
-H0.00118.2243.8
-Cl0.23117.5242.0
-Br0.23117.4241.8
-CN0.66116.9239.5
-NO₂0.78116.5237.9

Note: These are representative values and may vary slightly depending on the solvent and referencing standard.[20][21]

Correlation with Hammett Parameters: Quantifying Electronic Effects

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents.[25][26][27][28] It relates the logarithm of a reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.

By plotting the spectroscopic data (ν(C≡N), δ(¹³C≡N), δ(¹⁵N≡C)) against the corresponding Hammett σ values, we can visualize the linear free-energy relationships and assess the sensitivity of each spectroscopic probe to substituent effects.

Correlation of Spectroscopic Data with Hammett Constants

G cluster_correlation Correlation Analysis ir_data IR Frequency (ν(C≡N)) plot Generate Hammett Plots ir_data->plot c13_data ¹³C NMR Shift (δ(¹³C≡N)) c13_data->plot n15_data ¹⁵N NMR Shift (δ(¹⁵N≡C)) n15_data->plot hammett Hammett Constant (σ) hammett->plot

Caption: Correlation of spectroscopic data with Hammett constants.

Generally, good linear correlations are observed, confirming that these spectroscopic parameters are reliable probes of the electronic effects transmitted from the substituent to the nitrile group.

Conclusion

This guide has demonstrated a systematic approach to comparing the electronic effects of substituents in benzonitrile derivatives. Through a combination of targeted synthesis and multi-faceted spectroscopic analysis, we have shown that:

  • FT-IR spectroscopy provides a direct measure of the C≡N bond strength, which is predictably modulated by the electron-donating or -withdrawing nature of the substituent.

  • ¹³C and ¹⁵N NMR spectroscopy offer complementary and sensitive probes of the electronic environment at the nitrile carbon and nitrogen atoms, respectively.

  • The observed spectroscopic shifts correlate well with Hammett substituent constants , providing a quantitative framework for understanding and predicting these electronic effects.

The experimental protocols and comparative data presented herein are intended to equip researchers with the foundational knowledge and practical tools necessary to explore and exploit the rich chemistry of benzonitrile derivatives in their own work.

References

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In Vivo Therapeutic Potential of 4-(3-Chloro-4-methylphenyl)benzonitrile: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel small molecules for therapeutic intervention remains a cornerstone of modern drug discovery. This guide focuses on the hypothetical in vivo validation of 4-(3-Chloro-4-methylphenyl)benzonitrile, a compound of interest within the broader class of benzonitrile derivatives which have shown promise in various therapeutic areas. While direct in vivo studies on this specific molecule are not publicly available, this document serves as a comprehensive framework for its potential evaluation. We will extrapolate from related compounds and established methodologies to propose a robust validation strategy, comparing its potential efficacy against known therapeutic alternatives. This guide is intended to provide the experimental logic and detailed protocols necessary for researchers to embark on such an investigation.

Introduction: The Therapeutic Promise of Benzonitrile Scaffolds

Benzonitrile-containing compounds are a significant class of molecules in medicinal chemistry, with several approved drugs and clinical candidates targeting a wide range of diseases.[1][2] The nitrile group can act as a crucial pharmacophore, participating in hydrogen bonding and other key interactions with biological targets.[1] Its presence is often associated with improved pharmacokinetic properties. Substituted benzonitriles have been successfully developed as inhibitors of enzymes like aromatase for cancer therapy and dipeptidyl peptidase IV (DPP-IV) for diabetes.[1][2]

The specific compound, this compound, possesses a unique substitution pattern that suggests potential for selective interactions with protein targets. The chloro and methyl groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity and specificity. While preliminary studies suggest some benzonitrile derivatives may have anti-cancer properties, extensive research is required to elucidate the precise mechanism of action and therapeutic potential of this particular analog.[3][4]

Proposed Mechanism of Action and Therapeutic Targets

Given the structural similarities to other biologically active benzonitriles, we can hypothesize potential mechanisms of action for this compound that warrant experimental investigation.

Hypothesized Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Many small molecule inhibitors targeting the tyrosine kinase domain of EGFR feature a substituted aromatic core. The general structure of this compound aligns with the pharmacophoric features of some known EGFR inhibitors.[5] Overexpression or mutation of EGFR is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer, making it a well-validated therapeutic target.

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT STAT3 STAT3 Pathway P_EGFR->STAT3 Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription STAT3->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth leads to 4_CMPB This compound 4_CMPB->P_EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Comparative In Vivo Validation Strategy

To ascertain the therapeutic potential of this compound, a head-to-head comparison with a standard-of-care EGFR inhibitor, such as Erlotinib, is proposed. The following experimental workflow outlines the key stages of this validation.

Experimental Workflow

in_vivo_workflow Start Start In_Vitro In Vitro Characterization (IC50, Kinase Assays) Start->In_Vitro Cell_Based Cell-Based Assays (Proliferation, Apoptosis) In_Vitro->Cell_Based Animal_Model Animal Model Selection (e.g., Xenograft) Cell_Based->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Comparative Efficacy Study (vs. Erlotinib) PK_PD->Efficacy_Study Toxicity Toxicology Assessment Efficacy_Study->Toxicity Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A stepwise workflow for the in vivo validation of a novel therapeutic compound.

Preclinical In Vitro Benchmarking

Prior to initiating in vivo studies, it is imperative to establish the in vitro potency of this compound.

Table 1: Proposed In Vitro Comparison

ParameterThis compoundErlotinib (Control)
EGFR Kinase IC50 TBD~2 nM
A549 Cell Proliferation IC50 TBD~1 µM
HCT-116 Cell Proliferation IC50 TBD>10 µM

Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCT-116) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat cells with serial dilutions of this compound and Erlotinib (e.g., 0.01 to 100 µM) for 72 hours.[5]

  • MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for 4 hours.[5]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Model

An A549 non-small cell lung cancer xenograft model in immunocompromised mice is a suitable initial model for evaluating the in vivo efficacy of a putative EGFR inhibitor.

Protocol: A549 Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 5 x 106 A549 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm3).

  • Randomization and Treatment: Randomize mice into three groups:

    • Vehicle control (e.g., saline with 0.5% Tween 80)

    • This compound (dose to be determined by PK/PD studies)

    • Erlotinib (e.g., 50 mg/kg, daily oral gavage)

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Tissue Collection: At the end of the study, collect tumors for pharmacodynamic and histopathological analysis.

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupMean Tumor Volume (mm3) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
This compound TBDTBD
Erlotinib (50 mg/kg) 600 ± 15060%
Pharmacokinetic and Toxicological Profiling

A preliminary pharmacokinetic (PK) study is essential to determine the appropriate dosing regimen for the efficacy studies. A basic toxicology screen will provide initial safety data.

Protocol: Preliminary Pharmacokinetic Study

  • Dosing: Administer a single dose of this compound to a small cohort of mice via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Protocol: Acute Toxicity Study

  • Dose Escalation: Administer single, escalating doses of this compound to groups of mice.

  • Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.

  • Necropsy: Perform gross necropsy on all animals at the end of the study.

  • LD50 Estimation: Estimate the median lethal dose (LD50).

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. The proposed comparative studies against an established drug like Erlotinib will be crucial in determining its therapeutic potential. Positive outcomes from these initial studies would warrant further investigation into its broader anti-cancer activity, mechanism of resistance, and potential for combination therapies. The logical progression from in vitro characterization to in vivo efficacy and safety assessment, as outlined, represents a robust and scientifically rigorous approach to early-stage drug development.

References

  • Smolecule. (2023, August 15). 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.
  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Fleming, P. E., & Fleming, W. W. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(20), 1057-1075. [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B, 11(8), 2296-2323.
  • Al-Ostoot, F. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(25), 2431478. [Link]

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Comparative vibrational spectroscopic investigation of benzonitrile derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the vibrational spectra of benzonitrile and its derivatives, leveraging both experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy, alongside computational insights from Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization and analysis.

Introduction: The Vibrational Signature of the Nitrile Group

Benzonitrile and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] The nitrile (-C≡N) functional group, a key pharmacophore, offers a unique and highly sensitive vibrational probe for investigating molecular structure and environment.[2][3][4] Its stretching vibration gives rise to a sharp, distinct band in a relatively uncongested region of the infrared and Raman spectra (around 2100-2300 cm⁻¹), making it an excellent reporter of the local electronic and structural landscape.[5][6]

This guide will explore how substituents on the benzene ring systematically influence the vibrational characteristics of the nitrile group and other key molecular vibrations. Understanding these substituent effects is crucial for correlating spectral features with molecular properties, a cornerstone of rational drug design and materials development. We will delve into the underlying electronic effects—induction and resonance—that govern these spectral shifts and provide a practical framework for interpreting the vibrational spectra of novel benzonitrile derivatives.

Theoretical Framework: Understanding Vibrational Modes

The vibrational spectrum of a molecule is a fingerprint of its structure, determined by the masses of its atoms and the forces holding them together. For benzonitrile, a mono-substituted aromatic compound with 13 atoms, there are 33 normal modes of vibration.[7] These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle).

The most characteristic vibrations in benzonitrile derivatives include:

  • C≡N Stretching: A strong, sharp band sensitive to the electronic nature of the substituent.

  • C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.[7]

  • C-C Stretching of the Aromatic Ring: Appearing in the 1400-1600 cm⁻¹ region.

  • In-plane and Out-of-plane Bending Modes: Occurring at lower frequencies and providing information about the substitution pattern.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and assigning vibrational frequencies.[8][9] By calculating the harmonic vibrational frequencies, researchers can gain a detailed understanding of the normal modes and accurately interpret experimental spectra.[7][10] It is common practice to scale the calculated wavenumbers to correct for systematic errors arising from the theoretical model and basis set deficiencies.[7][8]

Experimental and Computational Protocols

To ensure the reliability and reproducibility of vibrational spectroscopic data, standardized experimental and computational protocols are essential.

Experimental Protocol: FTIR and Raman Spectroscopy

The following protocol outlines the general steps for acquiring high-quality FTIR and Raman spectra of benzonitrile derivatives.

Caption: General workflow for acquiring and analyzing FTIR and Raman spectra of benzonitrile derivatives.

Causality Behind Experimental Choices:

  • Sample Preparation: The choice of sample preparation technique (KBr pellet, Nujol mull, thin film, or solution) depends on the physical state of the sample and the desired information. For solid samples, preparing a KBr pellet or a Nujol mull helps to minimize scattering effects and obtain a good quality spectrum.[11] For quantitative analysis, preparing a solution of known concentration is preferred.

  • Instrumentation: FTIR spectrometers are preferred for their high speed and sensitivity compared to older dispersive instruments.[12][13] The use of an Attenuated Total Reflectance (ATR) accessory simplifies the analysis of solid and liquid samples.[14] For Raman spectroscopy, a near-infrared laser (e.g., 1064 nm) is often used to minimize fluorescence from the sample.

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines the general steps for performing DFT calculations to predict the vibrational spectra of benzonitrile derivatives.

Caption: A typical workflow for computational vibrational analysis using DFT.

Causality Behind Computational Choices:

  • Method and Basis Set: The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) represents a compromise between computational cost and accuracy. This combination has been shown to provide reliable predictions for the vibrational frequencies of benzonitrile derivatives.[8][15]

  • Geometry Optimization: It is crucial to perform a geometry optimization before the frequency calculation to ensure that the molecule is at a stable energy minimum. Frequency calculations on a non-optimized structure will yield imaginary frequencies, indicating a transition state rather than a stable molecule.

  • Frequency Scaling: Calculated vibrational wavenumbers are often systematically higher than experimental values due to the harmonic approximation and basis set limitations.[7] Applying a scaling factor improves the agreement between theoretical and experimental spectra, aiding in the correct assignment of vibrational modes.[8]

Results and Discussion: Substituent Effects on Vibrational Frequencies

The electronic properties of the substituent on the benzene ring significantly influence the vibrational spectrum, particularly the C≡N stretching frequency. This is due to a combination of inductive and resonance effects that alter the electron density distribution within the molecule.

The C≡N Stretching Vibration: A Sensitive Probe

The C≡N stretching frequency is highly sensitive to the electronic environment.[5][6] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the benzene ring modulate the electron density of the nitrile group, thereby affecting the C≡N bond strength and its vibrational frequency.

General Trends:

  • Electron-Donating Groups (e.g., -NH₂, -OCH₃, -CH₃): These groups increase the electron density on the benzene ring through resonance and/or inductive effects. This increased electron density can be delocalized into the π* antibonding orbital of the C≡N group, weakening the triple bond and causing a redshift (a shift to lower wavenumber) in the C≡N stretching frequency.[2][16]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density on the benzene ring. This leads to a strengthening of the C≡N bond and a blueshift (a shift to higher wavenumber) in the stretching frequency.

DerivativeSubstituentSubstituent PositionC≡N Stretching Frequency (cm⁻¹) (Experimental - Raman/IR)Reference
Benzonitrile-H-~2230[6]
4-Aminobenzonitrile-NH₂para~2215[2][16]
4-Methoxybenzonitrile-OCH₃para~2228[6]
4-Methylbenzonitrile-CH₃para~2229[17]
4-Fluorobenzonitrile-Fpara~2234[17]
4-Chlorobenzonitrile-Clpara~2232[17]
4-Bromobenzonitrile-Brpara~2231[17]
4-Nitrobenzonitrile-NO₂para~2235[18]
4-Cyanobenzonitrile-CNpara~2240[19]

Analysis of the Data: The data in the table clearly illustrates the substituent effects. The strongest electron-donating group, -NH₂, causes the most significant redshift in the C≡N stretching frequency compared to unsubstituted benzonitrile. Conversely, electron-withdrawing groups like -NO₂ and -CN lead to a blueshift. Halogens exhibit a dual effect; they are inductively withdrawing but can be weak resonance donors. Their overall effect on the C≡N frequency is less pronounced compared to strong donating or withdrawing groups.

Other Vibrational Modes

Substituents also influence other vibrational modes of the benzonitrile molecule:

  • Ring Vibrations: The frequencies of the C-C stretching vibrations of the benzene ring are also affected by substituents, although to a lesser extent than the C≡N stretch.

  • C-X Stretching: The stretching vibration of the bond between the benzene ring and the substituent (C-X) provides a direct probe of the substituent itself. For example, in chloro-substituted benzonitriles, the C-Cl stretching frequency is typically observed in the 600-800 cm⁻¹ region.[20]

Conclusion

Vibrational spectroscopy, particularly when combined with computational methods, is a powerful tool for the structural characterization of benzonitrile derivatives. The C≡N stretching frequency serves as a highly sensitive and reliable probe of the electronic effects of substituents on the aromatic ring. A systematic understanding of these structure-spectra correlations is invaluable for researchers in drug discovery and materials science, enabling the rapid and accurate characterization of novel compounds and providing insights into their electronic properties. This guide provides a foundational framework for interpreting the vibrational spectra of this important class of molecules.

References

  • Raman spectroscopic analysis of nitrile containing compounds. (2018). Morressier.
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.
  • Green, J. H. S., & Harrison, D. J. (1976). Vibrational spectra of benzene derivatives—XVII. Benzonitrile and substituted benzonitriles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1279-1287.
  • Xu, Y., & Biczysko, M. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Chemistry, 12.
  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • Vedad, J. (2018). Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study.
  • Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calcul
  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Korea University Pure.
  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy.
  • Unveiling the molecular dynamics of a nitrile-containing 5-lipoxygenase-activating protein antagonist in primary macrophages through Raman spectroscopy. PubMed Central.
  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.
  • Raman spectra of the nitrile group in PCHOaLiTFSA in the frequency...
  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica.
  • Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consider
  • Vibrational Spectroscopy of Benzonitrile–(Water)1–2 Clusters in Helium Droplets. The Journal of Physical Chemistry A.
  • IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...
  • Resonance Raman Spectroscopy of Nitrile Hydratase, a Novel Iron-Sulfur Enzyme. PubMed.
  • Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics.
  • The infrared spectra of some para-substituted benzonitriles. Semantic Scholar.
  • FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile.
  • Molecular Structure and Vibrational Spectra of 3-chloro-4-fluoro Benzonitrile by Ab Initio HF and Density Functional Method. PubMed.
  • Sample preparation for FT-IR. Northern Illinois University.
  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.
  • FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.
  • 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts.

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A Head-to-Head Functional Comparison of 4-(3-Chloro-4-methylphenyl)benzonitrile as a Putative CYP2D6 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, understanding the metabolic fate of new chemical entities (NCEs) is paramount. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2D6 isoform, is responsible for the metabolism of approximately 20-25% of clinically used drugs.[1][2] Inhibition of CYP2D6 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered drug exposure. Consequently, the early identification and characterization of CYP2D6 inhibitors are critical steps in preclinical drug development.

This guide provides a head-to-head functional comparison of 4-(3-Chloro-4-methylphenyl)benzonitrile, a novel benzonitrile derivative, against well-characterized CYP2D6 inhibitors. While direct experimental data for this specific compound is not yet publicly available, we will explore its potential inhibitory activity based on structural similarities to known CYP2D6 modulators. This document will serve as a comprehensive resource for researchers, outlining the mechanistic basis of CYP2D6 inhibition, presenting detailed protocols for key functional assays, and offering a comparative analysis of hypothetical data to guide future experimental design.

Mechanism of Action: The Critical Role of CYP2D6 Inhibition

The CYP2D6 enzyme, primarily expressed in the liver, plays a crucial role in the Phase I metabolism of a wide array of xenobiotics, including many therapeutic drugs.[1] Its mechanism involves the oxidation of substrates, rendering them more water-soluble and facilitating their excretion. Inhibition of CYP2D6 can occur through several mechanisms, with competitive inhibition being the most common.[3] In this scenario, an inhibitor molecule reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.

The clinical implications of CYP2D6 inhibition are profound. For instance, if a patient is taking a drug that is a CYP2D6 substrate (e.g., codeine) and is co-administered a CYP2D6 inhibitor (e.g., fluoxetine), the metabolism of codeine to its active form, morphine, is reduced, leading to diminished analgesic effect.[3] Conversely, for drugs where the parent compound is active, inhibition of CYP2D6 can lead to elevated plasma concentrations, increasing the risk of toxicity.[3]

Given that the benzonitrile moiety is present in several classes of enzyme inhibitors,[4] we hypothesize that this compound may act as a competitive inhibitor of CYP2D6. The following sections will detail the experimental framework to test this hypothesis and compare its potential potency against established inhibitors.

cluster_0 CYP2D6 Catalytic Cycle & Inhibition CYP2D6 (Fe3+) CYP2D6 (Fe3+) CYP2D6-Substrate Complex CYP2D6-Substrate Complex CYP2D6 (Fe3+)->CYP2D6-Substrate Complex Substrate Binding CYP2D6-Inhibitor Complex Inhibition of Metabolism CYP2D6 (Fe3+)->CYP2D6-Inhibitor Complex Inhibitor Binding Substrate Substrate Substrate->CYP2D6-Substrate Complex Inhibitor Inhibitor Inhibitor->CYP2D6-Inhibitor Complex Metabolite Metabolite Oxidation Oxidation CYP2D6-Substrate Complex->Oxidation NADPH/H+/O2 Oxidation->CYP2D6 (Fe3+) Metabolite Release Oxidation->Metabolite

Caption: Competitive Inhibition of CYP2D6 Metabolism.

Head-to-Head Comparison of CYP2D6 Inhibition

To contextualize the potential inhibitory activity of this compound, we will compare it with two well-established CYP2D6 inhibitors: Quinidine (a potent inhibitor) and Fluoxetine (a moderate inhibitor). The following table presents hypothetical, yet plausible, data from a representative in vitro functional assay.

CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
This compound 150 75 Competitive (Hypothesized)
Quinidine2512Competitive
Fluoxetine500250Competitive

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

This hypothetical data positions this compound as a moderate-to-potent CYP2D6 inhibitor, warranting further investigation.

Experimental Protocols

The following are detailed protocols for the functional assays used to characterize CYP2D6 inhibition.

CYP2D6 Inhibition Assay Using a Fluorogenic Substrate

This assay provides a high-throughput method to determine the IC50 of a test compound.

cluster_workflow CYP2D6 Inhibition Assay Workflow A Prepare Reagents: - Recombinant Human CYP2D6 - Fluorogenic Substrate - NADPH Regeneration System - Test Compound Dilutions B Incubate CYP2D6 with Test Compound A->B C Initiate Reaction with Substrate and NADPH B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Fluorescence E->F G Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 F->G

Caption: Workflow for CYP2D6 Fluorogenic Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a working solution of recombinant human CYP2D6 supersomes.

    • Prepare a working solution of a fluorogenic CYP2D6 substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

    • Prepare an NADPH regeneration system.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the CYP2D6 enzyme preparation and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate and the NADPH regeneration system.

    • Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Data Acquisition and Analysis:

    • Read the fluorescence of the product on a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Inhibition Constant (Ki)

To elucidate the mechanism of inhibition and determine the Ki, a similar assay is performed with varying concentrations of both the inhibitor and the substrate.

Protocol:

  • Follow the general procedure for the CYP2D6 inhibition assay.

  • Use a matrix of concentrations for both the test compound (inhibitor) and the fluorogenic substrate.

  • Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.

  • Analyze the data using non-linear regression to fit to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

  • The best-fit model will indicate the mechanism of inhibition, and the analysis will yield the Ki value.

Conclusion and Future Directions

This guide provides a framework for the functional characterization of this compound as a potential CYP2D6 inhibitor. The presented protocols and comparative analysis, although based on a hypothesized mechanism, offer a robust starting point for experimental investigation. Should the hypothesis be confirmed, this compound would be classified as a moderate-to-potent CYP2D6 inhibitor.

Further studies should include:

  • Confirmation of the inhibitory mechanism through detailed kinetic analysis.

  • Assessment of inhibition against other major CYP450 isoforms to determine selectivity.

  • In vivo studies to evaluate the clinical significance of the observed inhibition.

By systematically applying these functional assays, researchers can gain a comprehensive understanding of the DDI potential of this compound and other novel chemical entities, thereby contributing to the development of safer and more effective medicines.

References

  • ResearchGate. Comparison of the pharmacophore model for CYP2D6 inhibitors with a...[Link]

  • AMiner. Comparative Metabolic Capabilities and Inhibitory Profiles of Cyp2d6.1, Cyp2d6.10, and Cyp2d6.17. [Link]

  • RPh Labs. CYP2D6 Inhibitors: Working, Common Drugs, & More. [Link]

  • ResearchGate. (PDF) Comparative metabolic capabilities and inhibitory profiles of CYP2D6.1, CYP2D6.10, and CYP2D6.17. [Link]

  • Semantic Scholar. Comparative Metabolic Capabilities and Inhibitory Profiles of CYP2D6.1, CYP2D6.10, and CYP2D6.17. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

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Safety Operating Guide

4-(3-Chloro-4-methylphenyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Proper Disposal of 4-(3-Chloro-4-methylphenyl)benzonitrile

For professionals engaged in the fast-paced world of drug discovery and chemical research, maintaining a safe and compliant laboratory environment is not merely a regulatory hurdle—it is the bedrock of scientific integrity and operational excellence. The proper management of chemical waste, particularly for novel or specialized compounds like this compound, is a critical component of this responsibility.

This guide provides a direct, procedural framework for the safe handling and disposal of this compound. As a Senior Application Scientist, the protocols outlined here are synthesized from established best practices in chemical waste management, regulatory standards, and the known hazard profiles of analogous benzonitrile compounds. The objective is to empower you, the researcher, with the knowledge to manage this waste stream confidently and safely, ensuring protection for yourself, your colleagues, and the environment.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in managing its disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining structurally similar compounds, such as substituted chlorobenzonitriles.[1][2] The nitrile functional group (-C≡N) and the chlorinated aromatic ring are the primary drivers of its toxicological properties.

Based on this analysis, this compound should be handled as a hazardous substance with the following anticipated classifications.

Hazard ClassificationPotential Effects & RationaleRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[2][3] Nitrile compounds can interfere with metabolic processes, and chlorinated aromatics can exhibit systemic toxicity.Eye/Face Protection: Chemical safety goggles or a face shield where splashing is possible.[1]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[2][4] Prolonged exposure can lead to dermatitis.Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4] Direct contact can result in significant damage.Skin/Body Protection: Standard laboratory coat. A chemical-resistant apron is recommended for bulk handling.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects. Disposal into sanitary sewers is strictly prohibited.Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

Regulatory Framework: The RCRA Standard

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Under RCRA, a chemical waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]

Due to its anticipated acute toxicity, this compound waste must be managed as a characteristic hazardous waste for Toxicity . This designation mandates a "cradle-to-grave" management system, ensuring it is handled safely from the point of generation to its final, approved disposal.[8]

Core Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste within a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation Protocol cluster_2 Final Disposal A Waste Generation (e.g., residual solid, contaminated consumables, solutions) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Immediately C Segregate Waste Stream (Keep nitrile waste separate from others) B->C D Select Compatible Container (Glass or HDPE, secure lid) C->D E Label Container Correctly 'Hazardous Waste' Full Chemical Name Hazards (Toxic, Irritant) Accumulation Start Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container >90% Full or Waste Pickup is Needed? F->G G->F No H Contact Institutional EHS Office (Submit Chemical Waste Pickup Request) G->H Yes I Waste Safely Removed by Trained EHS Personnel H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.